molecular formula C26H35FN16O2 B11931902 MRL-494

MRL-494

Número de catálogo: B11931902
Peso molecular: 622.7 g/mol
Clave InChI: COTWKBGJQJEJHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MRL-494 is a useful research compound. Its molecular formula is C26H35FN16O2 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H35FN16O2

Peso molecular

622.7 g/mol

Nombre IUPAC

3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide

InChI

InChI=1S/C26H35FN16O2/c27-15-5-3-14(4-6-15)21-40-42-43(41-21)12-20(45)32-16-7-9-17(10-8-16)33-24-37-25(39-26(38-24)36-23(30)31)34-18(13-1-2-13)11-19(44)35-22(28)29/h3-6,13,16-18H,1-2,7-12H2,(H,32,45)(H4,28,29,35,44)(H6,30,31,33,34,36,37,38,39)

Clave InChI

COTWKBGJQJEJHE-UHFFFAOYSA-N

SMILES canónico

C1CC1C(CC(=O)N=C(N)N)NC2=NC(=NC(=N2)NC3CCC(CC3)NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)N=C(N)N

Origen del producto

United States

Foundational & Exploratory

MRL-494: A Technical Guide to its Mechanism of Action in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The unique double-membrane structure of these pathogens, particularly the outer membrane (OM), serves as a highly effective permeability barrier, rendering many conventional antibiotics ineffective. MRL-494 has emerged as a promising antibacterial agent with a novel mechanism of action that circumvents common resistance mechanisms such as efflux pumps. This technical guide provides an in-depth overview of the molecular basis of this compound's activity against Gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

This compound is a small molecule inhibitor of the β-barrel assembly machine (BAM) complex, an essential component for the biogenesis of outer membrane proteins (OMPs).[1][2] By targeting the core subunit of this complex, BamA, from the extracellular side, this compound disrupts the integrity and function of the outer membrane, leading to bacterial cell death.[3][4] This guide will dissect the evidence supporting this mechanism, offering a comprehensive resource for researchers in the field of antibiotic development.

Core Mechanism of Action: Targeting the BAM Complex

This compound's primary mechanism of action in Gram-negative bacteria is the inhibition of the BAM complex, which is responsible for the folding and insertion of β-barrel proteins into the outer membrane.[2][3] The key target of this compound is BamA, the central and essential protein of this complex.[4][5]

Signaling Pathway of this compound Action

MRL494_Mechanism cluster_OM cluster_Periplasm cluster_IM MRL494 This compound BAM BAM Complex (BamA) MRL494->BAM Binds and Inhibits OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane OMP_Biogenesis_Inhibition OMP Biogenesis Inhibition BAM->OMP_Biogenesis_Inhibition Leads to UnfoldedOMP Unfolded OMPs RcsF RcsF UnfoldedOMP->RcsF Sensed by RcsC RcsC/RcsD RcsF->RcsC Signals to RcsB RcsB RcsC->RcsB Activates RcsResponse Rcs Stress Response Activation RcsB->RcsResponse Induces CellDeath Cell Death RcsResponse->CellDeath Contributes to OMP_Biogenesis_Inhibition->UnfoldedOMP Accumulation of OM_Permeabilization Outer Membrane Permeabilization OMP_Biogenesis_Inhibition->OM_Permeabilization Causes OM_Permeabilization->CellDeath Leads to

Caption: this compound binds to the BamA component of the BAM complex on the outer membrane.

This interaction inhibits the proper folding and insertion of outer membrane proteins (OMPs), leading to their accumulation in the periplasm.[3] This disruption of OMP biogenesis triggers the Rcs (Regulator of Capsule Synthesis) stress response and increases the permeability of the outer membrane, ultimately resulting in bacterial cell death.[2][4]

Quantitative Data

Minimum Inhibitory Concentrations (MICs) of this compound

The antibacterial activity of this compound has been quantified against a range of Gram-negative pathogens. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Bacterial StrainThis compound MIC (µg/mL)Reference
Escherichia coli ATCC 2592216[1][2]
Escherichia coli BW251138[1]
Klebsiella pneumoniae ATCC 13883>128[1]
Acinetobacter baumannii ATCC 995532[1]
Pseudomonas aeruginosa ATCC 2785316[1]
Synergistic Activity with Rifampicin

This compound demonstrates potent synergistic activity with the antibiotic rifampicin, which is typically ineffective against Gram-negative bacteria due to the outer membrane barrier. This synergy is quantified using a checkerboard assay and the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 indicates synergy.[2][6]

Bacterial StrainThis compound MIC Alone (µg/mL)Rifampicin MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Rifampicin MIC in Combination (µg/mL)FICIReference
E. coli ATCC 2592216210.130.125[2]
E. coli BW251138420.130.281[2]
K. pneumoniae ATCC 13883>128820.25≤0.039[2]
A. baumannii ATCC 995532120.060.125[2]
P. aeruginosa ATCC 27853161640.250.266[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit bacterial growth.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Drug Dilution: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[7][8]

Checkerboard Assay for Synergy

This assay is used to assess the synergistic effect of this compound in combination with another antibiotic, such as rifampicin.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of this compound along the x-axis and serial dilutions of the second antibiotic along the y-axis.

  • Inoculation: All wells are inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]

Outer Membrane Permeabilization Assay

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Cell Preparation: Bacteria are grown to mid-log phase (OD600 of ~0.5), harvested by centrifugation, and resuspended in a suitable buffer (e.g., 5 mM HEPES).[1][2]

  • Assay Setup: The bacterial suspension is added to a 96-well plate. NPN is added to each well.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately and over time using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[2]

NPN_Assay_Workflow Start Start: Mid-log phase Gram-negative bacteria Centrifuge Centrifuge and resuspend in HEPES buffer Start->Centrifuge AddToPlate Aliquot cell suspension into 96-well plate Centrifuge->AddToPlate AddNPN Add NPN to all wells AddToPlate->AddNPN AddMRL494 Add varying concentrations of this compound AddNPN->AddMRL494 MeasureFluorescence Measure fluorescence (Ex: 355nm, Em: 420nm) AddMRL494->MeasureFluorescence Analyze Analyze data: Increased fluorescence = OM permeabilization MeasureFluorescence->Analyze

Caption: Workflow for the NPN outer membrane permeabilization assay.

Rcs Stress Response Assay

This assay quantifies the induction of the Rcs stress response pathway, a hallmark of BAM complex inhibition.

  • Reporter Strain: An E. coli strain engineered with a fluorescent reporter (e.g., mNeonGreen) under the control of the Rcs-responsive promoter PrprA is used.[1][10]

  • Cell Culture: The reporter strain is grown in a 96-well plate.

  • Compound Exposure: this compound is added to the wells at various concentrations.

  • Real-time Monitoring: Both bacterial growth (OD600) and fluorescence are monitored over time.[1]

  • Data Normalization: Fluorescence values are normalized to cell density (OD600) to determine the specific induction of the Rcs stress response.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to demonstrate the direct binding of this compound to its target protein, BamA, within intact bacterial cells.

  • Cell Treatment: Intact bacterial cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble BamA at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of BamA in the presence of this compound indicates direct binding.[5][7]

CETSA_Workflow Start Start: Intact bacterial cells Treat Treat cells with this compound or vehicle control Start->Treat Heat Heat samples across a temperature gradient Treat->Heat Lyse Lyse cells and centrifuge to separate soluble proteins Heat->Lyse Detect Detect soluble BamA by Western blot or MS Lyse->Detect Analyze Analyze data: Shift in BamA melting curve indicates binding Detect->Analyze

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Resistance Mechanism

Resistance to this compound has been linked to a specific mutation in the bamA gene, leading to a single amino acid substitution, E470K.[3][4] This mutation in the β-barrel of BamA is thought to alter the conformation or activity of the protein, allowing it to function even in the presence of this compound, rather than by preventing the binding of the compound.[3][5]

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics against Gram-negative bacteria. Its unique mechanism of targeting the essential and externally accessible BamA protein allows it to bypass the formidable outer membrane barrier and evade efflux-mediated resistance. The disruption of outer membrane protein biogenesis, induction of the Rcs stress response, and potent synergy with other antibiotics underscore its potential as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the BAM complex.

References

MRL-494: A Dual-Mechanism Antibacterial Agent Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent MRL-494, with a specific focus on its activity against Gram-positive bacteria. While this compound is noted for its dual-mechanism of action, it is crucial to understand that this duality is distinguished by its targets in Gram-negative versus Gram-positive organisms. In Gram-negative bacteria, this compound inhibits the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein biogenesis.[1][2][3][4][5] However, in Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound exhibits a different, potent bactericidal mechanism: the lethal disruption of the cytoplasmic membrane.[1][6][7]

This document will detail the currently understood mechanism of this compound against Gram-positive bacteria, present quantitative data on its efficacy, describe the experimental protocols used to elucidate its function, and provide visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action against Gram-Positive Bacteria

The primary mechanism of this compound against Gram-positive bacteria is the direct disruption of the cytoplasmic membrane.[1][7] This action is rapid and leads to cell death.[7] This mechanism is distinct from its activity against Gram-negative bacteria, where it targets the outer membrane protein assembly by inhibiting BamA.[1][2][8] The absence of an outer membrane in Gram-positive bacteria allows this compound to directly access and compromise the integrity of the cytoplasmic membrane.[1][7]

Quantitative Data: In Vitro Activity of this compound

The antibacterial efficacy of this compound against various Gram-positive strains has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

Gram-Positive StrainThis compound MIC (µg/mL)This compound MIC (µM)Reference
Staphylococcus aureus (Methicillin-Susceptible - MSSA) 292138-[3][6]
Staphylococcus aureus (Methicillin-Resistant - MRSA) USA3008-[3][6]
Staphylococcus aureus COL (Methicillin-Resistant)-12.5[8]
Bacillus subtilis rpoB18-25[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target Gram-positive bacterium.

Materials:

  • This compound stock solution (in DMSO)

  • Gram-positive bacterial strains (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Incubator (37°C)

  • Plate reader (for measuring optical density at 600 nm)

Procedure:

  • A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • A positive control (bacterial suspension without this compound) and a negative control (broth only) are included.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Bacterial Viability Assay (Time-Kill Assay)

This assay assesses the bactericidal or bacteriostatic effect of this compound over time.

Objective: To evaluate the rate at which this compound kills Gram-positive bacteria.

Materials:

  • This compound

  • Mid-logarithmic phase culture of Gram-positive bacteria

  • Growth medium (e.g., Tryptic Soy Broth)

  • Sterile saline solution

  • Agar (B569324) plates for colony counting

  • Incubator and shaker

Procedure:

  • A flask containing fresh growth medium is inoculated with the bacterial culture and grown to the mid-logarithmic phase.

  • The culture is then treated with this compound at a specified concentration (e.g., 1x MIC). A control culture is treated with DMSO.

  • At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), aliquots are withdrawn from each culture.

  • The aliquots are serially diluted in sterile saline.

  • The dilutions are plated on agar plates, and the plates are incubated to allow for colony formation.

  • The number of colony-forming units (CFU/mL) is determined for each time point to assess the change in viable bacterial count. A rapid decrease in CFU/mL indicates bactericidal activity.[7]

Cytoplasmic Membrane Permeabilization Assay

This assay is used to determine if this compound disrupts the bacterial cytoplasmic membrane.

Objective: To measure the permeabilization of the cytoplasmic membrane of Gram-positive bacteria upon exposure to this compound.

Materials:

  • Gram-positive bacterial cells

  • This compound

  • A fluorescent probe that cannot penetrate intact membranes, such as TO-PRO-3 iodide.[5]

  • Flow cytometer

Procedure:

  • Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • The cells are then treated with this compound at a designated concentration. A known membrane-disrupting agent can be used as a positive control, and DMSO as a negative control.

  • The fluorescent probe (e.g., TO-PRO-3 iodide) is added to the cell suspensions.

  • The samples are incubated for a short period.

  • The fluorescence of individual cells is then analyzed using a flow cytometer. An increase in the number of fluorescent cells in the this compound-treated sample indicates that the cytoplasmic membrane has been permeabilized, allowing the dye to enter and bind to intracellular components.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

MRL494_Mechanism_Gram_Positive cluster_extracellular Extracellular Space cluster_cell Gram-Positive Bacterium This compound This compound CellWall Peptidoglycan Cell Wall This compound->CellWall Penetrates CytoplasmicMembrane Cytoplasmic Membrane This compound->CytoplasmicMembrane Directly Interacts & Disrupts Cytoplasm Cytoplasm CytoplasmicMembrane->Cytoplasm Loss of Integrity Ion Leakage Membrane Depolarization CellDeath Cell Death Cytoplasm->CellDeath Leads to

Caption: Mechanism of this compound against Gram-positive bacteria.

Experimental_Workflow_MIC Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) Start->PrepareInoculum SerialDilution Perform 2-fold Serial Dilution of this compound in 96-well Plate PrepareInoculum->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension SerialDilution->Inoculate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Visually Inspect for Growth or Measure OD600 Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

MRL-494: A Technical Guide to a Novel BamA Complex Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRL-494 is a novel small-molecule antibacterial agent that targets the β-barrel assembly machine (BAM) complex, an essential component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2][3] By inhibiting the BamA subunit of this complex, this compound disrupts the proper folding and insertion of OMPs into the outer membrane, leading to cell envelope stress and ultimately, bacterial cell death.[2][4] This compound is of particular interest as it acts on a surface-exposed target, thereby bypassing common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[3][4] this compound has demonstrated broad-spectrum activity against both Gram-negative and Gram-positive bacteria, although it employs a distinct mechanism of action against the latter, involving the disruption of the cytoplasmic membrane.[3][4][5] Furthermore, it exhibits potent synergy with antibiotics like rifampicin, which are typically ineffective against Gram-negative pathogens.[1][6] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its antibacterial activity, and detailed protocols for key experimental assays.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial StrainTypeMIC (µM)MIC (µg/mL)Reference(s)
Escherichia coli (WT)Gram-negative2516[1][5]
Escherichia coli (ΔtolC)Gram-negative25-[5]
Escherichia coli (ΔtolC envA101)Gram-negative25-[5]
Escherichia coli BW25113Gram-negative-8[1]
Klebsiella pneumoniaeGram-negative100-[5]
Klebsiella pneumoniae ATCC 13883Gram-negative>32>32[1][6]
Acinetobacter baumannii (WT)Gram-negative20032[1][5]
Acinetobacter baumannii (ΔlpxC)Gram-negative200-[5]
Pseudomonas aeruginosa (WT)Gram-negative10032[1][5]
Pseudomonas aeruginosa (efflux deficient)Gram-negative100-[5]
Staphylococcus aureus (Methicillin-resistant, MRSA)Gram-positive12.58[5][6]
Staphylococcus aureus COLGram-positive12.5-[5]
Bacillus subtilis rpoB18Gram-positive25-[5]
Table 2: Synergistic Activity of this compound with Rifampicin
Bacterial StrainThis compound MIC Alone (µg/mL)Rifampicin MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Rifampicin MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Reference(s)
Escherichia coli ATCC 2592216210.130.125[1]
Escherichia coli BW251138420.130.281[1]
Klebsiella pneumoniae ATCC 13883>32160.50.25≤0.039[1][6]

Mechanism of Action

This compound exerts its antibacterial effect on Gram-negative bacteria by targeting the BamA subunit of the BAM complex.[2][4] The BAM complex is crucial for the folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane.[2][7] Inhibition of BamA by this compound disrupts this process, leading to an accumulation of unfolded OMPs in the periplasm.[2][8] This, in turn, triggers envelope stress responses, such as the σE and Rcs pathways, and compromises the integrity of the outer membrane.[1][2] A key piece of evidence for this mechanism is the identification of a resistance-conferring mutation, BamA E470K, which allows for OMP biogenesis to proceed even in the presence of this compound.[2][4] Interestingly, this compound still binds to the mutant BamA, suggesting that the mutation confers resistance by altering the protein's activity rather than by preventing inhibitor binding.[4]

In Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound has a different mechanism of action. It acts as a cationic amphiphile and lethally disrupts the cytoplasmic membrane.[3][4]

MRL494_Mechanism cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm This compound This compound BamA BamA This compound->BamA Binds to/near BAM_Complex BAM Complex BamA->BAM_Complex Inhibition OMP_folded Folded OMP BAM_Complex->OMP_folded OMP_unfolded Unfolded OMP BAM_Complex->OMP_unfolded Accumulation OMP_unfolded->BAM_Complex Folding & Insertion Stress_Response σE and Rcs Stress Response OMP_unfolded->Stress_Response Activation Cell_Death Cell Death Stress_Response->Cell_Death Leads to

Mechanism of this compound in Gram-negative bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains of interest

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600).

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Materials:

  • Bacterial strains of interest

  • This compound and Rifampicin stock solutions

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound horizontally across the 96-well plate in 50 µL of MHB.

  • Prepare serial two-fold dilutions of Rifampicin vertically down the plate in 50 µL of MHB.

  • The plate will now contain wells with various combinations of concentrations of the two drugs.

  • Prepare a bacterial inoculum as described for the MIC assay and add 100 µL to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.[1]

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • E. coli or other Gram-negative bacterial strain

  • This compound

  • N-phenyl-1-naphthylamine (NPN) stock solution

  • HEPES buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacteria to mid-log phase, harvest by centrifugation, and resuspend in HEPES buffer.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Add this compound at various concentrations to the bacterial suspension containing NPN.

  • Measure the fluorescence immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • An increase in fluorescence indicates that this compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the membrane and fluoresce.

Rcs Stress Response Assay

This assay is used to determine if a compound induces the Rcs (Regulator of Capsule Synthesis) stress response, which is often activated by perturbations in the bacterial cell envelope.

Materials:

  • E. coli strain containing a reporter plasmid where a fluorescent protein (e.g., GFP) is under the control of an Rcs-responsive promoter.

  • This compound

  • Growth medium

  • Fluorescence plate reader

Procedure:

  • Grow the reporter strain to early or mid-log phase.

  • Add this compound at various concentrations to the culture.

  • Incubate the culture under appropriate growth conditions.

  • Measure both the optical density (OD600) and fluorescence at regular intervals.

  • An increase in fluorescence relative to the cell density (fluorescence/OD600) indicates the induction of the Rcs stress response.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

  • Bacterial cells expressing the target protein (e.g., E. coli expressing BamA)

  • This compound

  • Lysis buffer

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., anti-BamA)

Procedure:

  • Treat intact bacterial cells with this compound or a vehicle control for a specified time.

  • Heat the cell suspensions at a range of temperatures in a PCR thermocycler.

  • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.[4]

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Experimental Outcomes MIC MIC Determination Antibacterial_Activity Antibacterial Potency MIC->Antibacterial_Activity Checkerboard Checkerboard Assay Synergy Synergistic Effects Checkerboard->Synergy NPN_Uptake NPN Uptake Assay OM_Permeabilization Outer Membrane Permeabilization NPN_Uptake->OM_Permeabilization Rcs_Stress Rcs Stress Response Envelope_Stress Cell Envelope Stress Rcs_Stress->Envelope_Stress CETSA CETSA Target_Engagement Direct Target Engagement CETSA->Target_Engagement

Workflow for the experimental evaluation of this compound.

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative bacteria. Its ability to inhibit the essential and surface-exposed BamA complex makes it a valuable lead compound for the development of new therapeutics to combat antibiotic-resistant infections. The synergistic activity with existing antibiotics further highlights its potential in combination therapies. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other BamA complex inhibitors.

References

MRL-494 Structure-Activity Relationship: A Deep Dive into a Novel BamA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of MRL-494, a novel antibacterial agent targeting the β-barrel assembly machine (BAM) complex. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's mechanism of action, antibacterial spectrum, and the critical structural motifs governing its activity. Through a detailed examination of its analogues, this paper elucidates the path forward for optimizing this promising new class of antibiotics.

Introduction: Targeting the Gram-Negative Fortress

Gram-negative bacteria pose a significant threat to public health due to their formidable outer membrane, which acts as a highly effective permeability barrier against many antibiotics. The BAM complex is an essential cellular machine responsible for the assembly of β-barrel outer membrane proteins (OMPs), which are crucial for nutrient import, virulence, and maintaining membrane integrity.[1] Inhibition of the BAM complex represents a promising strategy for the development of new antibiotics with novel mechanisms of action. This compound was identified as a potent inhibitor of BamA, the essential and surface-exposed component of the BAM complex.[2][3]

Mechanism of Action: Disrupting Outer Membrane Biogenesis

This compound exerts its antibacterial effect against Gram-negative bacteria by interfering with the function of the BAM complex, leading to a failure in OMP maturation and insertion into the outer membrane.[1][4] This disruption of OMP biogenesis triggers a cellular stress response, known as the Rcs stress response, and increases the permeability of the outer membrane.[1][5] This increased permeability underlies the potent synergistic activity observed between this compound and antibiotics that are typically excluded by the Gram-negative outer membrane, such as rifampicin.[1][6]

Interestingly, this compound exhibits a dual mechanism of action. In Gram-positive bacteria, which lack an outer membrane, this compound acts by lethally disrupting the cytoplasmic membrane.[4][5] However, in Gram-negative bacteria, it is unable to penetrate the outer membrane and instead targets BamA from the outside.[4]

MRL494_Mechanism cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_OM Outer Membrane Unfolded OMPs Unfolded OMPs Sec Sec Unfolded OMPs->Sec Chaperones Chaperones Sec->Chaperones BAM BAM Chaperones->BAM Unfolded OMP Delivery Folded OMPs Folded OMPs BAM->Folded OMPs Folding & Insertion Rcs Stress\nResponse Rcs Stress Response BAM->Rcs Stress\nResponse Perturbation leads to This compound This compound This compound->BAM Inhibition SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis MRL-494_Synthesis Synthesis of this compound (1) MIC_Assay MIC Determination (Gram-neg & Gram-pos) MRL-494_Synthesis->MIC_Assay Synergy_Assay Checkerboard Assay (with Rifampicin) MRL-494_Synthesis->Synergy_Assay OM_Perm_Assay Outer Membrane Permeabilization (NPN) MRL-494_Synthesis->OM_Perm_Assay Stress_Assay Rcs Stress Response Assay MRL-494_Synthesis->Stress_Assay Analogue_Synthesis Synthesis of Analogues (13, 16, 17) Analogue_Synthesis->MIC_Assay Analogue_Synthesis->Synergy_Assay Analogue_Synthesis->OM_Perm_Assay Analogue_Synthesis->Stress_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Synergy_Assay->SAR_Analysis OM_Perm_Assay->SAR_Analysis Stress_Assay->SAR_Analysis

References

A Comprehensive Technical Guide to the Chemical Synthesis of MRL-494

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel small-molecule inhibitor of the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein biogenesis in Gram-negative bacteria.[1][2] By targeting the essential BamA protein, this compound disrupts the proper folding and insertion of outer membrane proteins, leading to bacterial cell death.[3][4] This unique mechanism of action makes this compound a promising candidate for the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens. This technical guide provides a detailed overview of a reliable and scalable chemical synthesis pathway for this compound, based on the route developed by Wade et al. (2022).[1]

Chemical Synthesis Pathway of this compound

The synthesis of this compound can be systematically approached in three key stages:

  • Synthesis of Building Block 10 : This initial phase focuses on the construction of a key amine intermediate.

  • Assembly of the Common Scaffold 12 : This stage involves the coupling of the building block with a central triazine core.

  • Final Guanidinylation to Yield this compound : The concluding step introduces the two critical guanidine (B92328) moieties to complete the synthesis of the target molecule.

The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each step.

MRL494_Synthesis C7 5-(4-fluorophenyl)-1H-tetrazole (7) C8 Intermediate 8 C7->C8 a C9 Intermediate 9 C8->C9 b, c C10 Building Block 10 C9->C10 d C12 Common Scaffold 12 C10->C12 C11 Cyanuric chloride (11) C11->C12 e, f Amino_ester (±)-methyl 3-amino-3-cyclopropylpropanoate Amino_ester->C12 MRL494 This compound (1) C12->MRL494 Guanidine Guanidine Guanidine->MRL494

Figure 1. The three-stage chemical synthesis pathway of this compound.

Experimental Protocols

The following protocols are adapted from the work of Wade et al. (2022).[1]

Stage 1: Synthesis of Building Block 10

Step a: Synthesis of Intermediate 8

  • Reaction: Alkylation of 5-(4-fluorophenyl)-1H-tetrazole (7) with bromoethyl acetate.

  • Reagents and Conditions: 5-(4-fluorophenyl)-1H-tetrazole, bromoethyl acetate, sodium ethoxide (NaOEt), ethanol (B145695) (EtOH), 70 °C, 18 hours.

Step b & c: Synthesis of Intermediate 9

  • Reaction: Saponification of the ester in intermediate 8 followed by amide coupling with 1-N-Boc-cis-1,4-cyclohexanediamine.

  • Reagents and Conditions (Saponification): Intermediate 8, 1 M sodium hydroxide (B78521) (NaOH), tetrahydrofuran (B95107) (THF), room temperature, 18 hours.

  • Reagents and Conditions (Amide Coupling): The resulting carboxylic acid, 1-N-Boc-cis-1,4-cyclohexanediamine, triethylamine (B128534) (NEt3), HBTU, dichloromethane (B109758) (DCM), room temperature, 18 hours.

Step d: Synthesis of Building Block 10

  • Reaction: Boc deprotection of intermediate 9.

  • Reagents and Conditions: Intermediate 9, trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature, 3 hours.

Stage 2: Assembly of the Common Scaffold 12

Step e & f: Synthesis of Common Scaffold 12

  • Reaction: Sequential nucleophilic substitution on cyanuric chloride (11) with (±)-methyl 3-amino-3-cyclopropylpropanoate and Building Block 10.

  • Reagents and Conditions (First Substitution): Cyanuric chloride (11), (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl, diisopropylethylamine (DIPEA), acetonitrile (B52724) (ACN), -10 °C to room temperature, 2 hours.

  • Reagents and Conditions (Second Substitution): The resulting dichlorotriazine intermediate, Building Block 10, DIPEA, ACN, room temperature, 18 hours.[1]

Stage 3: Final Guanidinylation to Yield this compound (1)

Step g: Synthesis of this compound (1)

  • Reaction: Double guanidinylation of the common scaffold 12.

  • Reagents and Conditions: Intermediate 12, guanidine free base (prepared from guanidine hydrochloride and sodium hydride), 1,4-diazabicyclo[2.2.2]octane (DABCO), dry dimethylformamide (DMF), stirred overnight.[1] The reaction is monitored by LCMS.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps.

StepProductStarting Material(s)Yield (%)
a & bCarboxylic acid intermediate5-(4-fluorophenyl)-1H-tetrazole (7)72% (over two steps)
cIntermediate 9Carboxylic acid intermediate90%
dBuilding Block 10Intermediate 9Quantitative
e & fCommon Scaffold 12Cyanuric chloride (11)55% (over two steps)

Characterization: The identity and purity of this compound and its intermediates were confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz or 500 MHz instrument.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS analyses were performed on a Shimadzu Nexera X2 UHPLC system.[1] For example, the HRMS (ESI) for an intermediate was calculated as C11H12FN4O2 [M+H]+ 419.2202, and found to be 419.2203.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

MRL494_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Guanidinylation) Start->Reaction Monitoring Reaction Monitoring (e.g., LCMS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Figure 2. General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and well-documented synthetic pathway for this compound. The three-stage approach allows for the efficient construction of this complex molecule from commercially available starting materials. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals seeking to synthesize this compound for further investigation and development as a potential next-generation antibiotic.

References

MRL-494: An In-Depth Analysis of Its Antimicrobial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRL-494 is a novel small-molecule antimicrobial agent with a dual mechanism of action, exhibiting activity against both Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, this compound targets the β-barrel assembly machine (BAM) complex, specifically the BamA component, leading to the disruption of outer membrane protein biogenesis.[1][2] This mode of action is particularly noteworthy as it circumvents common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[1] Against Gram-positive bacteria, which lack an outer membrane, this compound acts by lethally disrupting the cytoplasmic membrane.[1][3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, details the experimental protocols used to determine its efficacy, and visualizes its mechanism of action and related experimental workflows.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a range of clinically relevant Gram-negative and Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data available for this compound against various bacterial strains.

Gram-Negative Bacteria
Bacterial SpeciesStrainMIC (μg/mL)MIC (μM)Reference
Escherichia coliATCC 259228-[4]
Escherichia coliJCM158-25[5]
Escherichia coliWT-25[5]
Escherichia coliΔtolC-25[5]
Escherichia coliΔtolC envA101-25[5]
Klebsiella pneumoniaeATCC 13883>128-[4]
Klebsiella pneumoniae--100[5]
Acinetobacter baumanniiATCC 995532-[4]
Acinetobacter baumanniiWT-200[5]
Acinetobacter baumanniiΔlpxC-200[5]
Pseudomonas aeruginosaATCC 2785316-32-[4]
Pseudomonas aeruginosaWT-100[5]
Pseudomonas aeruginosaefflux deficient-100[5]
Gram-Positive Bacteria
Bacterial SpeciesStrainMIC (μg/mL)MIC (μM)Reference
Staphylococcus aureusCOL (Methicillin-resistant)-12.5[5]
Staphylococcus aureusMSSA 292138-[3][4]
Staphylococcus aureusMRSA USA 3008-[3][4]
Bacillus subtilisrpoB18-25[5]

Synergistic Activity

This compound has demonstrated potent synergistic activity with rifampicin (B610482) against Gram-negative bacteria.[3][4] This is significant because rifampicin is typically not effective against these pathogens due to the outer membrane barrier. The ability of this compound to disrupt the outer membrane allows rifampicin to reach its intracellular target.

Bacterial SpeciesStrainThis compound MIC (μg/mL)Rifampicin MIC (μg/mL)This compound MIC in Combination (μg/mL)Rifampicin MIC in Combination (μg/mL)FICIReference
Escherichia coliATCC 2592281610.250.141[4]
Klebsiella pneumoniaeATCC 13883>128280.25≤0.039[3][4]
Acinetobacter baumanniiATCC 995532210.060.125[4]
Pseudomonas aeruginosaATCC 27853164160.250.266[4]

Synergy is defined as a Fractional Inhibitory Concentration Index (FICI) of ≤0.5.

Mechanism of Action and Signaling Pathways

In Gram-negative bacteria, this compound inhibits the assembly of outer membrane proteins (OMPs) by targeting BamA, a key component of the BAM complex.[1][2] This disruption of the outer membrane integrity triggers cellular stress responses, notably the Rcs (Regulation of capsule synthesis) stress response pathway.[2][5]

Rcs_Signaling_Pathway cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_Cyto Cytoplasm MRL494 This compound BamA BamA MRL494->BamA Inhibits RcsF RcsF BamA->RcsF Perturbation Signal OMPs OMPs BamA->OMPs Assembly IgaA IgaA RcsF->IgaA Activates RcsC RcsC IgaA->RcsC Inhibits Inhibition RcsD RcsD RcsC->RcsD Phosphorylates RcsB RcsB RcsD->RcsB Phosphorylates Gene_Expression Gene Expression (e.g., capsule synthesis) RcsB->Gene_Expression Regulates

Figure 1: this compound induced Rcs signaling pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The determination of MIC values for this compound was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4] A brief outline of the protocol is as follows:

  • Bacterial Strain Preparation: Bacterial strains were cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: this compound was serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Checkerboard Synergy Assay

The synergistic activity of this compound with rifampicin was evaluated using a checkerboard assay.[4]

Checkerboard_Assay_Workflow A Prepare serial dilutions of this compound (Drug A) in a 96-well plate (horizontally) B Prepare serial dilutions of Rifampicin (Drug B) in the same 96-well plate (vertically) A->B C Inoculate each well with a standardized bacterial suspension B->C D Incubate the plate under appropriate conditions C->D E Determine the MIC of each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F G Interpret the results: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 4) Antagonism (FICI > 4) F->G

Figure 2: Workflow for the checkerboard synergy assay.

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Outer Membrane Permeabilization Assay

The ability of this compound to permeabilize the outer membrane of Gram-negative bacteria was assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.[5] NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. An increase in fluorescence upon the addition of this compound indicates outer membrane disruption, allowing NPN to enter the phospholipid bilayer.

Conclusion

This compound represents a promising new class of antimicrobial agents with a unique dual mechanism of action. Its ability to target the essential and externally accessible BamA protein in Gram-negative bacteria allows it to bypass common resistance mechanisms. Furthermore, its synergistic activity with existing antibiotics like rifampicin opens up new avenues for combination therapies against multidrug-resistant infections. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics to combat the growing threat of antibiotic resistance. Further in vivo efficacy studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

MRL-494: A Technical Guide to its Inhibition of Outer Membrane Protein Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel small-molecule inhibitor that targets the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2][3][4] This compound represents a promising advance in the development of new antibacterial agents, as it acts on an essential and externally accessible target, the β-barrel assembly machine (BAM) complex.[1][2][5][6] Specifically, this compound targets BamA, the central and essential protein component of the BAM complex, thereby disrupting the proper folding and insertion of OMPs into the outer membrane.[2][7][8][9] This disruption of OMP assembly leads to the loss of outer membrane integrity, induction of cellular stress responses, and ultimately, bacterial cell death.[1][5]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Quantitative Data

The antibacterial efficacy of this compound has been quantified through various assays, including determination of Minimum Inhibitory Concentrations (MIC) against a range of bacterial strains and assessment of its synergistic activity with other antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
Bacterial StrainTypeMIC (µg/mL)MIC (µM)Reference
Escherichia coli ATCC 25922Gram-negative812.8[1]
Escherichia coli (WT)Gram-negative-25[2]
Escherichia coli (ΔtolC)Gram-negative-25[2]
Klebsiella pneumoniae ATCC 13883Gram-negative>128>205.6[1]
Klebsiella pneumoniaeGram-negative-100[2]
Acinetobacter baumannii ATCC 19606Gram-negative3251.4[1]
Acinetobacter baumannii (WT)Gram-negative-200[2]
Pseudomonas aeruginosa ATCC 27853Gram-negative3251.4[1]
Pseudomonas aeruginosa (WT)Gram-negative-100[2]
Enterobacter cloacae ATCC 13047Gram-negative1625.7[1]
Staphylococcus aureus (MSSA) 29213Gram-positive812.8[1]
Staphylococcus aureus (MRSA) USA 300Gram-positive812.8[1]
Staphylococcus aureus (methicillin-resistant)Gram-positive-12.5[2]
Bacillus subtilis rpoB18Gram-positive-25[2]
Table 2: Synergistic Activity of this compound with Rifampicin (B610482) Against Gram-Negative Bacteria

The Fractional Inhibitory Concentration Index (FICI) is used to determine the synergistic effect of drug combinations. A FICI of ≤ 0.5 is indicative of synergy.

Bacterial StrainThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)This compound MIC in Combination (µg/mL)Rifampicin MIC in Combination (µg/mL)FICIReference
E. coli ATCC 25922816120.25[1][10]
K. pneumoniae ATCC 13883>128320.51≤0.039[1][10]
A. baumannii ATCC 19606324210.313[1][10]
P. aeruginosa ATCC 2785332128480.188[1][10]
E. cloacae ATCC 13047168110.188[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Outer Membrane Permeabilization Assay

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[1][10]

Materials:

  • Bacterial culture in mid-log phase

  • 5 mM HEPES buffer (pH 7.2) supplemented with 20 mM glucose

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

  • This compound solution at various concentrations

  • Positive control (e.g., colistin (B93849) at 100 µg/mL)

  • Negative control (e.g., DMSO)

  • 96-well black microtiter plates

  • Fluorescence plate reader (λex = 355 nm, λem = 420 nm)

Procedure:

  • Grow bacteria overnight at 37°C in a suitable broth (e.g., LB).

  • Dilute the overnight culture 1:50 in fresh broth and grow to an OD600 of 0.5.

  • Harvest the cells by centrifugation (e.g., 1000 x g for 10 minutes).

  • Wash the bacterial pellet and resuspend in 5 mM HEPES buffer with 20 mM glucose to a final OD600 of 1.0.

  • In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound, the positive control, or the negative control.

  • Add NPN to each well to a final concentration of 10 µM.

  • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Measure the fluorescence using a plate reader.

  • Correct the fluorescence values by subtracting the background signal from the negative control.

  • Calculate the NPN uptake relative to the positive control.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[1][10]

Materials:

  • Bacterial culture

  • Mueller-Hinton broth (or other suitable growth medium)

  • This compound stock solution

  • Rifampicin stock solution

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

Procedure:

  • Prepare serial dilutions of this compound horizontally and rifampicin vertically in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Add 50 µL of the bacterial inoculum to each well of the checkerboard plate.

  • Include wells with each drug alone to determine their individual MICs. Also include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC for each drug alone and in combination by visual inspection of turbidity or by measuring the OD600.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC_A = MIC of drug A in combination / MIC of drug A alone

    • FIC_B = MIC of drug B in combination / MIC of drug B alone

  • Calculate the FICI: FICI = FIC_A + FIC_B.

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Cellular Thermal Shift Assay (CETSA) - General Protocol

This assay is used to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[7][8] A specific detailed protocol for this compound and BamA is not publicly available in the provided search results, so a general protocol is outlined below, based on the principles of CETSA.

Materials:

  • Bacterial cells expressing the target protein (BamA)

  • This compound solution

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Protease inhibitors

  • Equipment for heating samples (e.g., PCR machine, heating block)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (BamA)

  • Secondary antibody

Procedure:

  • Grow bacterial cells to the desired density.

  • Treat the cells with this compound or vehicle control for a specific time.

  • Aliquot the cell suspension into separate tubes for each temperature point.

  • Heat the samples at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein (BamA) at each temperature using SDS-PAGE and Western blotting.

  • Quantify the band intensities and plot the amount of soluble BamA as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

OMP_Assembly_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Unfolded OMP Unfolded OMP Sec Translocon Sec Translocon Unfolded OMP->Sec Translocon Translocation Unfolded OMP_p Unfolded OMP Sec Translocon->Unfolded OMP_p Chaperones Periplasmic Chaperones (e.g., SurA) Unfolded OMP_p->Chaperones Binding BAM Complex BAM Complex Chaperones->BAM Complex Delivery Folded OMP Folded OMP BAM Complex->Folded OMP Folding & Insertion This compound This compound This compound->BAM Complex Inhibition

Caption: OMP Biogenesis and this compound Inhibition.

Rcs_Stress_Response cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm OM_Stress Outer Membrane Stress (e.g., this compound induced OMP misfolding) RcsF RcsF OM_Stress->RcsF Sensed by IgaA IgaA RcsF->IgaA Signal to RcsC RcsC IgaA->RcsC Relieves inhibition of RcsD RcsD RcsC->RcsD Phosphotransfer RcsB RcsB RcsD->RcsB Phosphotransfer RcsB_P RcsB-P RcsB->RcsB_P Phosphorylation Target_Genes Target Gene Expression RcsB_P->Target_Genes Regulates NPN_Assay_Workflow A Bacterial Culture (mid-log phase) B Harvest & Resuspend Cells in HEPES Buffer A->B C Aliquot into 96-well plate with This compound/Controls B->C D Add NPN to each well C->D E Incubate (e.g., 60 min) D->E F Measure Fluorescence (λex=355nm, λem=420nm) E->F G Data Analysis: Calculate relative NPN uptake F->G Checkerboard_Workflow A Prepare serial dilutions of This compound and Rifampicin in 96-well plate B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C (16-24 hours) B->C D Determine MICs of individual drugs and combinations C->D E Calculate FIC for each drug D->E F Calculate FICI (FICI = FIC_this compound + FIC_Rifampicin) E->F G Interpret Synergy (FICI ≤ 0.5) F->G

References

MRL-494: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of MRL-494, a novel antibacterial agent with a dual mechanism of action. The information is intended to assist researchers in the effective handling and application of this compound in a laboratory setting.

Introduction

This compound is an antibacterial compound that has demonstrated potent activity against both Gram-negative and Gram-positive bacteria. Its unique mode of action involves the inhibition of the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, specifically targeting the BamA protein, and the disruption of the cytoplasmic membrane in Gram-positive bacteria.[1][2] Given its promise as a potential therapeutic, a thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for consistent and reproducible experimental outcomes.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₆H₃₅FN₁₆O₂
Molecular Weight 622.67 g/mol
Appearance Solid

Solubility Data

The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO). While specific quantitative data for other common laboratory solvents such as ethanol (B145695) and water is limited in published literature, a hydrochloride salt form of this compound is noted to possess enhanced water solubility.[3]

SolventReported Solubility
Dimethyl Sulfoxide (DMSO) 10 mM
Water Data not available (Hydrochloride salt has enhanced solubility)[3]
Ethanol Data not available

Stability and Storage

Proper storage of this compound is crucial to maintain its integrity and activity. The following are general recommendations based on vendor information.

Solid Form:

  • Store at -20°C for up to 12 months.

  • Store at 4°C for up to 6 months.

In Solvent:

  • Stock solutions in organic solvents such as DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 6 months.

Signaling Pathways and Mechanisms of Action

This compound exhibits distinct mechanisms of action against Gram-negative and Gram-positive bacteria. These pathways are visualized below.

G This compound Mechanism of Action in Gram-Negative Bacteria cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm This compound This compound BamA BamA This compound->BamA Inhibits BAM Complex BAM Complex BamA->BAM Complex Component of Unfolded OMPs Unfolded OMPs Unfolded OMPs->BAM Complex Transported to Folded OMPs Folded OMPs BAM Complex->Folded OMPs Folds and inserts

Caption: this compound targets and inhibits the BamA component of the BAM complex in the outer membrane of Gram-negative bacteria, disrupting the proper folding and insertion of outer membrane proteins (OMPs).

G This compound Mechanism of Action in Gram-Positive Bacteria cluster_extracellular Extracellular Space cluster_cytoplasmic_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm This compound This compound Membrane Lipid Bilayer This compound->Membrane Disrupts integrity Cellular Contents Cellular Contents Membrane->Cellular Contents Leakage

Caption: In Gram-positive bacteria, this compound directly disrupts the integrity of the cytoplasmic membrane, leading to leakage of cellular contents and cell death.

Experimental Protocols

While specific, published protocols for determining the solubility and stability of this compound are not available, standard laboratory methods can be employed.

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a compound in a specific solvent.

G Workflow for Solubility Determination Start Start Weigh this compound Weigh this compound Start->Weigh this compound Add Solvent Add Solvent Weigh this compound->Add Solvent Vortex/Sonicate Vortex/Sonicate Add Solvent->Vortex/Sonicate Visual Inspection Visual Inspection Vortex/Sonicate->Visual Inspection Visual Inspection->Add Solvent Fully dissolved Saturated Solution Saturated Solution Visual Inspection->Saturated Solution Solid remains Filter Filter Saturated Solution->Filter Analyze Concentration Analyze Concentration Filter->Analyze Concentration End End Analyze Concentration->End

Caption: A generalized workflow for the experimental determination of compound solubility.

Methodology:

  • Preparation: Accurately weigh a small amount of this compound powder.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol) to the this compound.

  • Dissolution: Vortex and/or sonicate the mixture to facilitate dissolution.

  • Equilibration: Allow the solution to equilibrate at a controlled temperature.

  • Observation: Visually inspect for any undissolved solid. If the solid has completely dissolved, add more this compound and repeat steps 3-5 until a saturated solution is achieved (i.e., solid material remains).

  • Separation: Centrifuge the saturated solution to pellet the excess solid and carefully collect the supernatant, or filter the solution using a suitable syringe filter (e.g., 0.22 µm).

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Protocol for Assessing Stability

This protocol provides a general framework for evaluating the stability of this compound in solution under different conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Sample Preparation: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different pH buffers, temperatures, light exposures), prepare a set of samples.

  • Incubation: Store the samples under the defined conditions for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a validated analytical method like HPLC.

  • Data Interpretation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While a definitive solubility in DMSO is established, further experimental work is required to quantify its solubility in other common laboratory solvents and to fully characterize its stability profile under various experimental conditions. The provided protocols offer a starting point for researchers to generate these valuable data, ensuring the reliable and effective use of this promising antibacterial compound in their studies.

References

MRL-494: A Technical Guide to a Novel BamA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 is a novel small molecule inhibitor of the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, dual mechanism of action, and its effects on bacterial physiology. Detailed experimental protocols and data are presented to facilitate further research and development of this promising antibacterial agent.

Chemical Properties and Identification

This compound is a synthetic compound with a unique chemical structure that contributes to its potent antibacterial activity. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 2434898-43-6[1]
Molecular Formula C₂₆H₃₅FN₁₆O₂
Molecular Weight 622.674 g/mol
Appearance Solid

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting different cellular components in Gram-negative and Gram-positive bacteria.

Inhibition of the BAM Complex in Gram-Negative Bacteria

In Gram-negative bacteria, this compound's primary target is the β-barrel assembly machine (BAM) complex, specifically the essential outer membrane protein BamA. The BAM complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane, a process vital for bacterial survival and pathogenesis.

This compound inhibits the function of BamA from the extracellular side, disrupting the biogenesis of outer membrane proteins (OMPs).[2] This disruption of the outer membrane integrity leads to increased permeability and potentiation of other antibiotics, such as rifampicin (B610482).[3]

The direct interaction of this compound with BamA has been confirmed using a Cellular Thermal Shift Assay (CETSA), which demonstrated that this compound stabilizes BamA against thermally induced aggregation.[4][5]

Disruption of the Cytoplasmic Membrane in Gram-Positive Bacteria

In the absence of an outer membrane, as in Gram-positive bacteria, this compound exhibits a different mechanism of action. It directly disrupts the cytoplasmic membrane, leading to cell lysis and death.[6] This activity is attributed to the cationic amphiphilic nature of the this compound molecule.

Signaling Pathway: Induction of the Rcs Stress Response

Inhibition of the BAM complex by this compound in Gram-negative bacteria triggers the Rcs (Regulation of capsule synthesis) stress response pathway. This pathway is a key signaling cascade that senses and responds to envelope stress. The induction of the Rcs pathway serves as a reliable indicator of BAM complex inhibition.[1][2][7]

The proposed signaling cascade is as follows:

  • This compound inhibits BamA, leading to an accumulation of unfolded OMPs in the periplasm.

  • This disruption is sensed by the outer membrane lipoprotein RcsF.

  • Activated RcsF then interacts with the inner membrane protein IgaA, initiating a phosphorelay cascade involving RcsC, RcsD, and RcsB.

  • Phosphorylated RcsB acts as a transcriptional regulator, upregulating genes involved in mitigating cell envelope stress.

Rcs_Pathway cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_Cyto Cytoplasm This compound This compound BamA BamA This compound->BamA inhibits RcsF RcsF BamA->RcsF activates IgaA IgaA RcsF->IgaA interacts RcsC RcsC IgaA->RcsC activates RcsD RcsD RcsC->RcsD phosphorelays RcsB RcsB RcsD->RcsB phosphorylates P-RcsB P-RcsB Gene Expression Gene Expression P-RcsB->Gene Expression regulates

Caption: this compound induced Rcs stress response pathway.

Antibacterial Activity

This compound demonstrates significant antibacterial activity against a range of both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against several key strains are presented below.

Bacterial StrainMIC (µg/mL)
Escherichia coli ATCC 2592216[1]
Escherichia coli BW251138[1]
Acinetobacter baumannii ATCC 995532[1]
Pseudomonas aeruginosa ATCC 2785316[1]
Methicillin-susceptible Staphylococcus aureus (MSSA) 292138[3]
Methicillin-resistant Staphylococcus aureus (MRSA) USA 3008[3]
Klebsiella pneumoniae ATCC 13883>128[1]

Synergistic Activity

A key feature of this compound is its ability to potentiate the activity of other antibiotics, particularly those that are typically ineffective against Gram-negative bacteria due to the outer membrane barrier. This compound shows strong synergy with rifampicin.

Bacterial StrainThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)This compound MIC in combination (µg/mL)Rifampicin MIC in combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)
E. coli ATCC 2592216210.130.125[1]
E. coli BW251138420.130.281[1]
K. pneumoniae ATCC 13883>128820.25≤0.039[1]
A. baumannii ATCC 995532120.060.125[1]
P. aeruginosa ATCC 27853161640.250.266[1]

Experimental Protocols

Synthesis of this compound

A reliable synthetic route for this compound has been established, overcoming the initial challenge of it being an unintended byproduct. The synthesis involves a multi-step process culminating in the formation of the bis-guanidine structure. For a detailed, step-by-step synthesis protocol, readers are referred to the publication by Arts et al. (2022) in ACS Infectious Diseases.[1]

Synthesis_Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Final Product (this compound) Final Product (this compound) Intermediate 2->Final Product (this compound)

Caption: Simplified this compound synthesis workflow.

Outer Membrane Permeabilization Assay

This assay assesses the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Protocol:

  • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Harvest cells by centrifugation and resuspend in 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose.

  • Add NPN to a final concentration of 10 µM and incubate for 30 minutes.

  • Add varying concentrations of this compound.

  • Measure the increase in fluorescence (excitation at 350 nm, emission at 420 nm) over time. An increase in fluorescence indicates NPN uptake into the permeabilized outer membrane.

Checkerboard Assay for Synergy

This assay is used to determine the synergistic effect of this compound in combination with another antibiotic, such as rifampicin.

Protocol:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and rifampicin along the y-axis in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the OD₆₀₀.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI of ≤ 0.5.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target protein, BamA, in a cellular context.

General Protocol Outline:

  • Treat intact bacterial cells with this compound or a vehicle control.

  • Heat the cell suspensions across a range of temperatures.

  • Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the insoluble fraction by centrifugation.

  • Analyze the amount of soluble BamA in the supernatant at each temperature using Western blotting or mass spectrometry.

  • A shift in the melting curve of BamA to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative bacteria. Its ability to inhibit the essential BAM complex and its synergistic activity with existing antibiotics make it a valuable tool for combating antibiotic resistance. The data and protocols presented in this guide are intended to support the scientific community in the further exploration and development of this compound and other BAM inhibitors.

References

Methodological & Application

MRL-494: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is an antimicrobial small molecule inhibitor that targets the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, specifically the BamA protein.[1][2][3] This complex is essential for the assembly of outer membrane proteins (OMPs), and its inhibition disrupts the integrity of the outer membrane.[1][4] this compound exhibits a dual mechanism of action, as it also disrupts the cytoplasmic membrane in Gram-positive bacteria, which lack an outer membrane.[1][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4][5]

Mechanism of Action Signaling Pathway

MRL_494_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Unfolded OMPs Unfolded OMPs BAM Complex BAM Complex Unfolded OMPs->BAM Complex Assembly Outer Membrane Outer Membrane BAM Complex->Outer Membrane OMP Insertion Cell Lysis_GN Cell Lysis BAM Complex->Cell Lysis_GN Disrupted OM Integrity MRL_494_GN This compound MRL_494_GN->BAM Complex Inhibits BamA MRL_494_GP This compound Cytoplasmic Membrane Cytoplasmic Membrane MRL_494_GP->Cytoplasmic Membrane Disrupts Cell Lysis_GP Cell Lysis Cytoplasmic Membrane->Cell Lysis_GP Loss of Integrity

Caption: Mechanism of action of this compound in Gram-negative and Gram-positive bacteria.

Data Presentation: this compound Minimum Inhibitory Concentrations

The following table summarizes the reported MIC values for this compound against various bacterial strains.

Bacterial SpeciesStrainMIC (µM)MIC (µg/mL)Reference
Escherichia coliJCM1582515.57[3]
Escherichia coliATCC 25922-8-32[4][5]
Escherichia coliΔtolC2515.57[3]
Escherichia coliΔtolC envA1012515.57[3]
Klebsiella pneumoniae-10062.27[3]
Klebsiella pneumoniaeATCC 13883>32>32[4][5]
Acinetobacter baumanniiWT200124.54[3]
Acinetobacter baumanniiΔlpxC200124.54[3]
Pseudomonas aeruginosaWT10062.27[3]
Pseudomonas aeruginosaefflux deficient10062.27[3]
Staphylococcus aureusCOL (MRSA)12.57.78[3]
Staphylococcus aureusMSSA 29213-8[4]
Staphylococcus aureusMRSA USA 300-8[4]
Bacillus subtilisrpoB182515.57[3]

Note: The molecular weight of this compound is 622.67 g/mol .

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution.

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay A Prepare this compound Stock Solution C Prepare 96-Well Plate with Serial Dilutions A->C Add to first column B Prepare Bacterial Inoculum D Inoculate Plate B->D Add to all wells (except sterility control) C->D E Incubate Plate D->E F Read and Interpret Results E->F

Caption: Broth microdilution experimental workflow for this compound MIC determination.

Procedure

1. Preparation of this compound Stock Solution

  • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 16 mM).

  • Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of 96-Well Plate

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the starting this compound concentration (in CAMHB) to the wells in the first column.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no this compound).

  • Column 12 will serve as the sterility control (no bacteria).

4. Inoculation

  • Add 100 µL of the diluted bacterial inoculum to all wells except for the sterility control wells (column 12). This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

5. Incubation

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Growth is determined by observing turbidity or a pellet at the bottom of the well.

  • The growth control well (column 11) should show distinct turbidity.

  • The sterility control well (column 12) should remain clear.

Quality Control
  • A reference strain with a known MIC for this compound (if available) or other control compounds should be tested in parallel to ensure the validity of the results.

  • Commonly used QC strains for antimicrobial susceptibility testing include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. The acceptable MIC ranges for these strains with various antibiotics are published by CLSI. While specific this compound ranges for these QC strains are not yet established by CLSI, internal laboratory validation should be performed to ensure consistency.

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible data. The unique dual mechanism of this compound against both Gram-negative and Gram-positive bacteria makes it a compound of significant interest in the development of new antimicrobial agents.

References

Application Notes and Protocols: MRL-494 Outer Membrane Permeabilization Assay Using N-Phenyl-1-Naphthylamine (NPN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel antimicrobial agent that targets the β-barrel assembly machine (BAM) complex, an essential component for outer membrane protein biogenesis in Gram-negative bacteria.[1] Its mechanism of action involves inhibiting the insertion of outer membrane proteins (OMPs) into the outer membrane, thereby disrupting its integrity.[1] One key aspect of this compound's activity is its ability to permeabilize the bacterial outer membrane, a feature that can be quantitatively assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.[2] This document provides detailed application notes and a comprehensive protocol for performing this assay to evaluate the effect of this compound on Gram-negative bacteria.

Principle of the NPN Assay

The NPN assay is a fluorescence-based method used to assess the permeability of the outer membrane of Gram-negative bacteria.[3][4] The fluorescent probe, N-phenyl-1-naphthylamine (NPN), is weakly fluorescent in aqueous environments but exhibits a significant increase in fluorescence upon entering the hydrophobic environment of a phospholipid bilayer.[2][3] In intact Gram-negative bacteria, the outer membrane acts as a barrier, preventing NPN from reaching the inner phospholipid membrane.[3][5] When the outer membrane is permeabilized by an agent like this compound, NPN can partition into the membrane, leading to a measurable increase in fluorescence.[2][5] This increase in fluorescence is directly proportional to the extent of outer membrane damage.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative study evaluating the outer membrane permeabilization of E. coli BW25113 by this compound using the NPN assay. The NPN uptake is expressed relative to the fluorescence induced by a high concentration of colistin (B93849) (100 µg/mL), a known outer membrane permeabilizing antibiotic used as a positive control.

CompoundConcentration (µg/mL)Relative NPN Uptake (%)
This compound 128~90%
64~85%
32~70%
16~50%
8~30%
4~15%
2~5%
1~2%
Colistin (Positive Control) 100100%
DMSO (Negative Control) -0%

Data is estimated from the graphical representation in Figure 4 of "Synthesis and Structure–Activity Studies of β-Barrel Assembly Machine Complex Inhibitor this compound"[2].

Experimental Protocols

Materials and Reagents

  • This compound

  • N-phenyl-1-naphthylamine (NPN) (Sigma-Aldrich or equivalent)

  • Colistin sulfate (B86663) (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) (vehicle control)

  • Gram-negative bacterial strain (e.g., E. coli BW25113)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities (λex = 355 nm, λem = 420 nm)

  • Incubator

  • Centrifuge

Detailed Protocol for NPN Assay

1. Preparation of Bacterial Culture: a. Inoculate a single colony of the Gram-negative bacterial strain into 5 mL of LB broth. b. Incubate the culture overnight at 37°C with shaking (200 rpm). c. The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6). d. Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes at 4°C. e. Discard the supernatant and wash the cell pellet twice with PBS (pH 7.4). f. Resuspend the final pellet in PBS to an OD600 of 0.5.

2. Preparation of Reagents: a. This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1%. b. NPN Stock Solution: Prepare a 500 µM stock solution of NPN in acetone. c. Colistin Stock Solution: Prepare a stock solution of colistin in water.

3. NPN Assay Procedure: a. In a 96-well black, clear-bottom microplate, add the test compounds (this compound, colistin, DMSO) to the designated wells. Perform serial dilutions to test a range of this compound concentrations. b. Add the prepared bacterial suspension to each well. c. Add NPN to each well to a final concentration of 10 µM. d. The final volume in each well should be 200 µL. e. Incubate the plate at room temperature for 30-60 minutes, protected from light. f. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 420 nm.[2]

4. Data Analysis: a. Subtract the background fluorescence of the wells containing only bacteria and NPN (without any compound). b. The fluorescence of the negative control (DMSO) represents baseline NPN uptake. c. The fluorescence of the positive control (colistin) represents maximum NPN uptake (100% permeabilization). d. Calculate the percentage of NPN uptake for each concentration of this compound relative to the positive control using the following formula:

Visualizations

Mechanism of NPN Assay

NPN_Assay_Mechanism cluster_0 Intact Outer Membrane cluster_1 Permeabilized Outer Membrane Intact_Bacteria Gram-Negative Bacterium Low_Fluorescence Low Fluorescence NPN_out NPN NPN_out->Intact_Bacteria Blocked Permeabilized_Bacteria Gram-Negative Bacterium (with this compound) High_Fluorescence High Fluorescence NPN_in NPN NPN_in->Permeabilized_Bacteria Enters Membrane MRL494 This compound MRL494->Permeabilized_Bacteria Disrupts Outer Membrane NPN_Workflow A Prepare Bacterial Culture (Mid-log phase) B Wash and Resuspend Cells in PBS A->B D Add Reagents and Bacteria to 96-well Plate B->D C Prepare Reagents (this compound, NPN, Controls) C->D E Incubate at Room Temperature D->E F Measure Fluorescence (λex=355nm, λem=420nm) E->F G Data Analysis F->G

Caption: Experimental workflow for the this compound NPN assay.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine MRL-494 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the interaction between a drug candidate and its protein target within a cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein.[1][2][3][4][5][6][7][8][9][10][11][12] MRL-494 is an antibacterial agent that targets the β-barrel assembly machine (BAM) complex, specifically the BamA protein, in Gram-negative bacteria.[1][2][3][4][5][6][7][8][9][10][11][12] This document provides detailed protocols for utilizing CETSA to confirm the target engagement of this compound with BamA.

Principle of CETSA

The binding of a small molecule, such as this compound, to its target protein, BamA, can increase the protein's conformational stability. This increased stability results in a higher melting temperature (Tm), meaning the protein is more resistant to heat-induced denaturation and aggregation. By subjecting intact bacterial cells or cell lysates to a temperature gradient and then quantifying the amount of soluble BamA, CETSA provides direct evidence of target engagement.

This compound and the BAM Complex Signaling Pathway

This compound inhibits the assembly of outer membrane proteins (OMPs) by targeting the essential and surface-exposed BamA component of the BAM complex.[1][2][3][4][5][6][7][8][9][10][11][12] The BAM complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria, a crucial process for bacterial viability. Inhibition of this pathway disrupts the outer membrane integrity, leading to bacterial cell death.

BAM_Pathway cluster_periplasm Periplasm cluster_om Outer Membrane cluster_exterior Exterior chaperone Periplasmic Chaperones (e.g., SurA, Skp) unfolded_omp Unfolded OMP chaperone->unfolded_omp Binds & delivers bam_complex BAM Complex (BamA, B, C, D, E) unfolded_omp->bam_complex Delivered to folded_omp Folded & Inserted OMP bam_complex->folded_omp Folds & inserts mrl494 This compound mrl494->bam_complex Inhibits

BAM Complex-Mediated OMP Assembly Pathway and this compound Inhibition.

Quantitative Data Summary

CETSA experiments have demonstrated that this compound stabilizes both wild-type BamA and the resistant mutant BamA E470K against thermally induced aggregation.[2] This indicates direct or proximal binding of this compound to its target. While the primary literature qualitatively confirms this stabilization, specific quantitative values for the melting temperature (Tm) shift and EC50 of target engagement are not explicitly reported. The following table summarizes the key findings.

ParameterTargetCompoundResultReference
Thermal Stabilization Wild-type BamAThis compoundDose-dependent thermal stabilization observed.Hart et al., 2019[2]
Thermal Stabilization BamA E470K MutantThis compoundDose-dependent thermal stabilization observed.Hart et al., 2019[2]
ΔTm (Melting Temperature Shift) Wild-type BamAThis compoundNot explicitly reported.-
EC50 (Target Engagement) Wild-type BamAThis compoundNot explicitly reported.-

Experimental Protocols

Two primary CETSA formats can be employed to assess the target engagement of this compound with BamA: a melt curve experiment to determine the thermal stabilization and an isothermal dose-response (ITDR) experiment to determine the potency of target engagement (EC50).

CETSA Experimental Workflow

CETSA_Workflow cluster_workflow CETSA Experimental Workflow start Start cell_culture 1. Bacterial Cell Culture (e.g., E. coli expressing BamA) start->cell_culture treatment 2. Compound Treatment (this compound or Vehicle) cell_culture->treatment heat_challenge 3. Heat Challenge (Temperature Gradient or Fixed Temperature) treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis separation 5. Separation of Soluble Fraction (Centrifugation) lysis->separation quantification 6. Protein Quantification (Western Blot or Mass Spectrometry) separation->quantification analysis 7. Data Analysis (Melt Curve or Dose-Response Curve) quantification->analysis end End analysis->end

General workflow for a Cellular Thermal Shift Assay experiment.

Protocol 1: CETSA Melt Curve for BamA Thermal Stabilization

Objective: To determine the change in the melting temperature (ΔTm) of BamA in the presence of this compound.

Materials:

  • Gram-negative bacterial strain (e.g., E. coli)

  • Bacterial growth medium (e.g., LB broth)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge capable of high speed and refrigeration

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes)

  • Primary antibody against BamA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture: Grow the bacterial strain to mid-log phase (OD600 ≈ 0.5-0.6).

  • Compound Treatment:

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in fresh medium or PBS to a desired cell density.

    • Aliquot the cell suspension into two tubes. Treat one with a saturating concentration of this compound (e.g., 10-100 µM) and the other with an equivalent volume of DMSO (vehicle control).

    • Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Heat the samples in a thermocycler for 3-5 minutes across a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments).

    • Include an unheated control sample (room temperature).

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis:

    • Add lysis buffer to each sample.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample and normalize.

    • Prepare samples for SDS-PAGE and perform Western blotting using an anti-BamA antibody.

  • Data Analysis:

    • Quantify the band intensities for BamA at each temperature.

    • Plot the percentage of soluble BamA relative to the unheated control against the temperature for both this compound and vehicle-treated samples.

    • Determine the Tm for each curve (the temperature at which 50% of the protein is denatured).

    • Calculate the ΔTm = Tm (this compound) - Tm (vehicle).

Protocol 2: Isothermal Dose-Response (ITDR) for EC50 Determination

Objective: To determine the potency of this compound in engaging BamA by calculating the EC50 value.

Procedure:

  • Determine Optimal Temperature: From the melt curve experiment, identify the temperature at which approximately 50-80% of BamA is denatured in the vehicle-treated sample. This will be the fixed temperature for the ITDR experiment.

  • Cell Culture and Compound Treatment:

    • Culture and harvest cells as described in Protocol 1.

    • Resuspend the cells and aliquot them.

    • Treat the cell aliquots with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control.

    • Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Heat all samples at the predetermined optimal temperature for 3-5 minutes.

    • Include an unheated control.

    • Cool the samples on ice.

  • Cell Lysis, Protein Separation, and Western Blotting: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for BamA for each this compound concentration.

    • Plot the percentage of soluble BamA against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The Cellular Thermal Shift Assay is an invaluable tool for validating the direct engagement of this compound with its target, BamA, in a physiologically relevant context. The provided protocols offer a framework for researchers to confirm this interaction and to quantify the potency of target engagement, which are critical steps in the development of novel antibacterial agents.

References

Application Notes and Protocols for Inducing MRL-494 Resistance in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing resistance to the novel antibiotic MRL-494 in Escherichia coli. This compound is a promising antibacterial agent that targets the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2][3][4] Understanding the mechanisms of resistance to this compound is critical for its development as a therapeutic agent.

The primary mechanism of resistance to this compound in E. coli has been identified as a specific mutation in the BamA protein (BamA E470K), a key component of the BAM complex.[1][3][5] This protocol outlines a method for inducing this resistance in a laboratory setting through continuous exposure to the compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. This data is essential for designing the resistance induction experiment.

Bacterial StrainMIC (µM)MIC (µg/mL)Notes
E. coli (WT)258 - 32Wild Type Strain.[6][7]
E. coli (ΔtolC)25-Efflux pump deficient strain, indicating this compound is not an efflux substrate.[6]
E. coli (ΔtolC envA101)25-Strain with compromised outer membrane.[6]
K. pneumoniae100>32[6][7]
A. baumannii (WT)20032[6][7]
P. aeruginosa (WT)10032[6][7]
S. aureus (methicillin-resistant)12.5-Gram-positive bacterium, different mechanism of action.[6]
B. subtilis25-Gram-positive bacterium, different mechanism of action.[6]

Note: The MIC values can vary depending on the specific strain and the experimental conditions. It is recommended to determine the MIC for the parental E. coli strain being used before initiating the resistance induction protocol.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is a prerequisite for the resistance induction protocol to establish the baseline susceptibility of the E. coli strain.

Materials:

  • E. coli strain of interest

  • Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Methodology:

  • Prepare a bacterial inoculum by diluting an overnight culture of E. coli in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate. The concentration range should bracket the expected MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Add the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria with no this compound) and a negative control (broth with no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol for Inducing this compound Resistance in E. coli

This protocol uses a gradient plate method and serial passage in increasing concentrations of this compound to select for resistant mutants.

Materials:

  • This compound sensitive E. coli strain

  • LB agar (B569324) plates

  • LB broth

  • This compound stock solution

Methodology:

Part A: Gradient Plate Method for Initial Selection

  • Prepare a square petri dish with a bottom layer of LB agar. Allow it to solidify at an angle to create a wedge.

  • Prepare a second layer of LB agar containing this compound at a concentration of 2-4 times the determined MIC. Pour this layer over the first solidified layer while the plate is level. This will create a concentration gradient of this compound across the plate.

  • Inoculate the plate by streaking the sensitive E. coli strain from the low-concentration end to the high-concentration end of the gradient.

  • Incubate the plate at 37°C for 24-48 hours.

  • Observe for colonies growing in the higher concentration regions of the plate. These are potential resistant mutants.

Part B: Serial Passage in Liquid Culture

  • Inoculate a culture of the parental E. coli strain in LB broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC).

  • Incubate at 37°C with shaking until the culture reaches the stationary phase.

  • Inoculate a fresh tube of LB broth containing a two-fold higher concentration of this compound with a small volume of the previous day's culture.

  • Repeat this process of daily passage into a medium with a progressively increasing concentration of this compound.

  • Continue the passages until the culture can grow at a concentration significantly higher than the initial MIC (e.g., 16-fold or higher).

  • Isolate single colonies from the final high-concentration culture by plating on LB agar containing the same high concentration of this compound.

  • Confirm the resistance of the isolated colonies by re-determining the MIC.

Identification of Resistance Mechanism

Based on existing literature, the most likely mechanism of resistance is a mutation in the bamA gene.[1][3][5]

Materials:

  • This compound resistant E. coli isolate

  • Parental this compound sensitive E. coli strain

  • DNA extraction kit

  • PCR reagents

  • Primers for the bamA gene

  • Sanger sequencing service

Methodology:

  • Extract genomic DNA from both the resistant isolate and the parental sensitive strain.

  • Amplify the bamA gene using PCR with primers that flank the entire coding sequence.

  • Sequence the PCR products from both the resistant and sensitive strains using Sanger sequencing.

  • Align the sequences to identify any mutations in the bamA gene of the resistant isolate. The expected mutation is at the E470 position.[1][3][5]

Visualizations

This compound Resistance Induction Workflow

G Workflow for Inducing this compound Resistance in E. coli cluster_prep Preparation cluster_induction Resistance Induction cluster_analysis Analysis of Resistant Strain start Start with this compound sensitive E. coli strain mic_det Determine MIC of this compound start->mic_det gradient_plate Gradient Plate Method (Initial Selection) mic_det->gradient_plate serial_passage Serial Passage in Increasing this compound Conc. mic_det->serial_passage isolate_colonies Isolate Resistant Colonies gradient_plate->isolate_colonies serial_passage->isolate_colonies confirm_mic Confirm Increased MIC isolate_colonies->confirm_mic dna_extraction Genomic DNA Extraction confirm_mic->dna_extraction pcr_bamA PCR Amplification of bamA dna_extraction->pcr_bamA sequencing Sanger Sequencing pcr_bamA->sequencing analysis Sequence Analysis (Identify Mutations) sequencing->analysis

Caption: Experimental workflow for inducing and characterizing this compound resistance.

Signaling Pathway of this compound Action and Resistance

G Mechanism of this compound Action and Resistance in E. coli cluster_cell E. coli Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm bamA BamA bam_complex BAM Complex bamA->bam_complex Part of omp Folded OMP bamA->omp Restores Function in presence of this compound bam_complex->omp Folds and Inserts unfolded_omp Unfolded OMP bam_complex->unfolded_omp Accumulation (due to inhibition) unfolded_omp->bam_complex Transported to degP DegP unfolded_omp->degP Degraded by sigmaE_activation σE Stress Response Activation unfolded_omp->sigmaE_activation Triggers mrl494 This compound mrl494->bamA Inhibits resistance_mutation BamA E470K Mutation resistance_mutation->bamA Alters

Caption: this compound inhibits the BAM complex, leading to OMP folding defects and σE stress. Resistance is conferred by a mutation in BamA.

References

Application Notes and Protocols for Screening MRL-494 Resistance Mutations in BamA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying resistance mutations to the novel antibacterial agent MRL-494, which targets the BamA protein of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria.

Introduction

This compound is a promising small molecule inhibitor that targets the essential outer membrane protein (OMP) assembly function of BamA.[1][2][3] It represents a new class of antibacterial agents that acts at the cell surface, thereby bypassing common resistance mechanisms like efflux pumps and the outer membrane permeability barrier.[1][4] Understanding the mechanisms of resistance to this compound is crucial for its development as a therapeutic agent. The primary mechanism of resistance identified to date is a point mutation in the bamA gene, specifically the E470K substitution, which alters the conformation and activity of the BamA protein.[1][4][5]

This document outlines the protocols for generating and screening a bamA mutagenesis library to identify mutations that confer resistance to this compound.

Quantitative Data Summary

The antibacterial activity of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of a drug's efficacy.

Bacterial StrainDescriptionThis compound MIC (μM)Reference
E. coli JCM158Wild-type25[2]
E. coli (ΔtolC)Efflux pump deficient25[2]
K. pneumoniae100[2]
A. baumanniiWild-type200[2]
P. aeruginosaEfflux deficient100[2]
P. aeruginosaWild-type100[2]
S. aureus COLGram-positive (methicillin-resistant)12.5[2]
B. subtilis rpoB18Gram-positive25[2]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance

The following diagram illustrates the proposed mechanism of action for this compound and how the BamA E470K mutation confers resistance. This compound inhibits the proper folding and insertion of OMPs into the outer membrane by targeting BamA. The E470K mutation is thought to alter the conformation of BamA, allowing it to function even in the presence of the inhibitor.[1][4][5]

MRL494_Mechanism cluster_OM Outer Membrane BamA_WT BamA (Wild-type) OMP_folded Folded OMP BamA_WT->OMP_folded Folding & Insertion BamA_E470K BamA (E470K Mutant) BamA_E470K->OMP_folded Restored Folding & Insertion OMP_unfolded Unfolded OMP OMP_unfolded->BamA_WT Binding OMP_unfolded->BamA_E470K Binding MRL494 This compound MRL494->BamA_WT Inhibition MRL494->BamA_E470K Binding (Ineffective Inhibition)

Caption: Mechanism of this compound inhibition of BamA and resistance conferred by the E470K mutation.

Experimental Workflow for Resistance Screening

This workflow outlines the key steps for identifying this compound resistance mutations in bamA. The process begins with the creation of a mutant library, followed by selection and characterization of resistant clones.

Screening_Workflow cluster_generation Library Generation cluster_screening Screening & Selection cluster_characterization Characterization A 1. Create bamA Mutagenesis Library B 2. Transform Library into BamA-depletion Strain A->B C 3. Deplete Wild-type BamA B->C D 4. Screen against this compound (MIC Assay) C->D E 5. Isolate Colonies Growing above MIC D->E F 6. Plasmid DNA Extraction E->F G 7. Sequence bamA Gene F->G H 8. Identify Resistance Mutations (e.g., E470K) G->H

Caption: Workflow for screening and identifying this compound resistance mutations in the bamA gene.

Experimental Protocols

Protocol 1: Generation of a bamA Mutagenesis Library

This protocol describes the creation of a library of bamA mutants using error-prone PCR.

Materials:

  • Plasmid containing wild-type bamA gene (e.g., pZS21-bamA)

  • Primers flanking the bamA coding sequence

  • Error-prone PCR kit or individual components (Taq polymerase, MnCl₂, biased dNTP concentrations)

  • Competent E. coli strain for cloning (e.g., DH5α)

  • Appropriate vector for library construction

  • Restriction enzymes and T4 DNA ligase

  • LB agar (B569324) plates with appropriate antibiotics

Method:

  • Error-Prone PCR:

    • Set up a PCR reaction using the plasmid containing wild-type bamA as a template.

    • Use primers that amplify the entire bamA coding sequence.

    • Introduce mutagenic conditions, such as the addition of MnCl₂ and an imbalanced ratio of dNTPs, to increase the error rate of the Taq polymerase.

    • Follow the manufacturer's protocol for the error-prone PCR kit or optimize conditions to achieve a desired mutation frequency (typically 1-2 mutations per kb).

  • Library Cloning:

    • Digest the PCR product and the recipient vector with appropriate restriction enzymes.

    • Purify the digested insert and vector using a gel extraction kit.

    • Ligate the mutagenized bamA fragments into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into a competent E. coli cloning strain.

  • Library Amplification:

    • Plate the transformed cells on selective LB agar plates and incubate overnight.

    • Scrape the colonies to create a pooled plasmid library.

    • Inoculate a liquid culture with the pooled colonies and grow to amplify the library.

    • Perform a plasmid miniprep to isolate the bamA mutagenesis library plasmid pool.

Protocol 2: Screening for this compound Resistant Mutants

This protocol details the screening process to identify bamA mutants that confer resistance to this compound.[1]

Materials:

  • bamA mutagenesis library (from Protocol 1)

  • E. coli BamA-depletion strain (e.g., JCM320, where chromosomal bamA expression is under the control of an inducible promoter like PBAD)[1]

  • This compound

  • LB broth and agar

  • Arabinose and glucose solutions

  • 96-well microtiter plates

  • Incubator and plate reader

Method:

  • Transformation and Depletion of Wild-type BamA:

    • Transform the bamA mutagenesis library plasmid pool into the BamA-depletion strain.[1]

    • As a control, transform a plasmid containing wild-type bamA into the same strain.[1]

    • Grow the transformed cells in LB broth containing the appropriate antibiotic for plasmid selection and arabinose to maintain expression of chromosomal BamA.

    • To deplete the wild-type BamA, wash the cells and resuspend them in fresh LB broth without arabinose but with glucose (to repress the PBAD promoter). Grow the cells for several generations to dilute out the existing wild-type BamA.[1]

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a 96-well plate with a two-fold serial dilution of this compound in LB broth. The concentration range should span from well below to well above the known MIC for the wild-type strain (e.g., 4-fold higher to 32-fold lower).[1]

    • Inoculate the wells with the BamA-depleted cells containing the bamA mutant library. Include wells with the wild-type bamA control.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound that inhibits visible growth.

  • Isolation of Resistant Mutants:

    • From the wells in the MIC assay that show growth at concentrations above the wild-type MIC, plate the cultures onto LB agar plates containing the corresponding concentration of this compound.[1]

    • Incubate the plates to obtain single colonies.

Protocol 3: Characterization of Resistant Mutants

This protocol describes the genetic and phenotypic characterization of the isolated resistant mutants.

Materials:

  • Isolated resistant colonies (from Protocol 2)

  • Plasmid miniprep kit

  • Sanger sequencing primers for bamA

  • Materials for MIC determination (as in Protocol 2)

Method:

  • Sequencing of bamA Alleles:

    • Inoculate individual resistant colonies into liquid culture and grow overnight.

    • Extract the plasmid DNA from each culture using a miniprep kit.

    • Sequence the bamA gene on the isolated plasmids using Sanger sequencing.[1]

    • Align the sequences with the wild-type bamA sequence to identify mutations.

  • Confirmation of Resistance Phenotype:

    • Re-transform the plasmids with identified mutations into the fresh BamA-depletion strain.

    • Repeat the MIC assay (Protocol 2) with the individual confirmed mutant strains to verify the level of resistance conferred by each mutation.

    • Compare the MIC values of the mutants to the wild-type control. An increase in MIC indicates a resistance-conferring mutation.

By following these protocols, researchers can effectively screen for and characterize mutations in bamA that lead to resistance against this compound, providing valuable insights for the future development and clinical application of this novel antibiotic.

References

Application Notes and Protocols for MRL-494 in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel antibacterial agent with a distinct mechanism of action against Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, this compound inhibits the β-barrel assembly machine (BAM) complex by targeting BamA, a crucial component for outer membrane protein (OMP) biogenesis.[1][2][3] This disruption of the outer membrane makes it a promising candidate for combating multidrug-resistant infections. In Gram-positive bacteria, this compound acts by disrupting the cytoplasmic membrane.[1][3] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a murine infection model, focusing on a systemic sepsis model. While specific in vivo efficacy and pharmacokinetic data for this compound are not yet extensively published, this document offers detailed protocols and data presentation frameworks based on established murine infection models for Gram-negative pathogens.[4][5][6][7][8][9]

Mechanism of Action of this compound in Gram-Negative Bacteria

This compound targets the BamA protein, the central component of the BAM complex, which is essential for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria. By inhibiting BamA, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This mechanism is particularly advantageous as it targets a surface-exposed protein, potentially reducing the likelihood of efflux-mediated resistance.

MRL494_Mechanism cluster_periplasm Periplasm cluster_OM Outer Membrane Unfolded OMP Unfolded OMP BAM_complex BAM Complex (BamA) Unfolded OMP->BAM_complex Transport Folded OMP Folded OMP BAM_complex->Folded OMP Folding & Insertion Disrupted OM Disrupted Outer Membrane Integrity BAM_complex->Disrupted OM This compound This compound This compound->BAM_complex Inhibition

Caption: Mechanism of this compound in Gram-Negative Bacteria.

Quantitative In Vitro Data

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant Gram-negative and Gram-positive bacteria.[10][11]

Bacterial StrainTypeMIC (µg/mL)Reference
Escherichia coli ATCC 25922Gram-Negative8[11]
Klebsiella pneumoniae ATCC 13883Gram-Negative>128[11]
Acinetobacter baumannii ATCC 9955Gram-Negative32[11]
Pseudomonas aeruginosa ATCC 27853Gram-Negative16[11]
Staphylococcus aureus (MSSA) ATCC 29213Gram-Positive8[10]
Staphylococcus aureus (MRSA) USA300Gram-Positive8[10]

Experimental Protocols

Murine Sepsis Model

This protocol describes a systemic infection model in mice, which is a standard for evaluating the efficacy of novel antimicrobial agents against severe, disseminated bacterial infections.

Materials:

  • This compound (formulated in a suitable vehicle, e.g., saline, PBS with a solubilizing agent if necessary)

  • Pathogenic Gram-negative bacterium (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii)

  • 8-10 week old C57BL/6 or BALB/c mice[4][12]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Bacterial culture media (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Spectrophotometer

  • Syringes and needles (27-30 gauge)

  • Animal housing and care facilities compliant with institutional guidelines

Experimental Workflow:

Sepsis_Model_Workflow A Bacterial Culture Preparation B Infection of Mice (Intraperitoneal Injection) A->B C This compound Treatment (e.g., IV, IP, SC) B->C D Monitoring of Clinical Signs C->D E Sample Collection (Blood, Organs) D->E At defined time points F Bacterial Load Quantification (CFU) E->F G Data Analysis F->G

Caption: Experimental workflow for the murine sepsis model.

Protocol:

  • Bacterial Inoculum Preparation:

    • Streak the desired bacterial strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of broth medium and grow overnight at 37°C with shaking.

    • Subculture the overnight culture into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

    • Harvest the bacteria by centrifugation and wash the pellet twice with sterile saline or PBS.

    • Resuspend the pellet in sterile saline to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The exact inoculum size should be determined in a pilot study to establish a lethal or sublethal infection as required.

  • Infection Procedure:

    • Acclimatize mice for at least 3-5 days before the experiment.

    • Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension.

    • A control group should be injected with sterile saline.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The solubility and stability of this compound in the chosen vehicle should be confirmed.

    • Treatment can be initiated at a specified time post-infection (e.g., 1-2 hours).

    • Administer this compound via a clinically relevant route, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC). The route of administration may influence the pharmacokinetic profile and efficacy.

    • A range of doses should be tested to determine the effective dose. This should be informed by the in vitro MIC values, with the caveat that in vivo efficacy can be influenced by many factors.

    • A vehicle control group (infected and treated with the vehicle only) is essential.

    • A positive control group treated with a clinically relevant antibiotic can also be included for comparison.

  • Monitoring and Sample Collection:

    • Monitor the mice at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia). A scoring system can be implemented to quantify disease severity.

    • At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of mice from each group.

    • Collect blood via cardiac puncture for determination of bacteremia.

    • Aseptically harvest organs (e.g., spleen, liver, lungs) for quantification of bacterial burden.

  • Quantification of Bacterial Load:

    • Homogenize the harvested organs in a known volume of sterile saline.

    • Perform serial dilutions of the blood and organ homogenates in sterile saline.

    • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

    • Count the number of colonies to determine the colony-forming units (CFU) per mL of blood or per gram of tissue.

Data Presentation

Quantitative data from the murine infection model should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Hypothetical Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDose (mg/kg)RouteBacterial Load (log10 CFU/g) - Spleen (24h)Bacterial Load (log10 CFU/mL) - Blood (24h)Survival Rate (%) (72h)
Vehicle Control-IP7.5 ± 0.56.2 ± 0.40
This compound10IP5.1 ± 0.63.8 ± 0.540
This compound30IP3.2 ± 0.4< LOD80
This compound100IP< LOD< LOD100
Positive Control (e.g., Meropenem)20IP2.5 ± 0.3< LOD100
Data are presented as mean ± standard deviation. LOD: Limit of Detection.

Concluding Remarks

The provided protocols and application notes offer a framework for the in vivo evaluation of this compound. Due to the limited publicly available in vivo data for this compound, it is imperative that researchers conduct initial dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen. The unique mechanism of action of this compound, targeting the outer membrane biogenesis in Gram-negative bacteria, makes it a compelling candidate for further investigation in the fight against antibiotic-resistant pathogens. Careful and systematic in vivo studies are the critical next step in assessing its therapeutic potential.

References

MRL-494: Application Notes and Protocols for Microbiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the request specified the inclusion of protocols for in vivo studies, a comprehensive search of publicly available scientific literature yielded no specific data regarding the formulation, dosage, administration, or efficacy of MRL-494 in animal models. The information presented herein is therefore focused on the well-documented in vitro applications of this compound.

Application Notes

This compound is a novel small-molecule antimicrobial agent that shows significant promise in combating multidrug-resistant bacteria, particularly Gram-negative pathogens.[1] Its primary mechanism of action involves the inhibition of the β-barrel assembly machine (BAM) complex, an essential component for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2][3]

Mechanism of Action in Gram-Negative Bacteria:

This compound targets BamA, the central and essential protein of the BAM complex that is exposed on the bacterial cell surface.[1][2][3] By binding to or near BamA, this compound disrupts its function, leading to the inhibition of OMP assembly and insertion into the outer membrane.[4] This disruption triggers a cellular stress response known as the Rcs pathway.[5][6] The impairment of outer membrane integrity also leads to increased permeability, making the bacteria more susceptible to other antibiotics, such as rifampicin (B610482).[5][6]

Mechanism of Action in Gram-Positive Bacteria:

Interestingly, this compound exhibits a different mechanism of action against Gram-positive bacteria, which lack an outer membrane. In these organisms, this compound acts by lethally disrupting the cytoplasmic membrane.[1]

Key Applications in Research:

  • Antimicrobial Susceptibility Testing: Evaluating the direct antibacterial activity of this compound against a range of bacterial species.

  • Synergy Studies: Investigating the synergistic effects of this compound with other antibiotics to potentially overcome resistance mechanisms.

  • Outer Membrane Permeability Assays: Studying the impact of this compound on the integrity of the Gram-negative outer membrane.

  • Mechanism of Action Studies: Elucidating the specifics of BamA inhibition and the downstream cellular responses.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainTypeMIC (µg/mL)Reference(s)
Escherichia coli ATCC 25922Gram-negative16[5]
Klebsiella pneumoniae ATCC 13883Gram-negative>32[5]
Acinetobacter baumannii ATCC 19606Gram-negative32[5]
Pseudomonas aeruginosa ATCC 27853Gram-negative16[5]
Staphylococcus aureus (MSSA) 29213Gram-positive8[6]
Staphylococcus aureus (MRSA) USA300Gram-positive8[6]

Table 2: Synergistic Activity of this compound with Rifampicin

Bacterial StrainThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)Rifampicin MIC with this compound (µg/mL)FICIReference(s)
Escherichia coli ATCC 2592216161≤0.125[5][6]
Klebsiella pneumoniae ATCC 13883>32321≤0.039[5][6]
Acinetobacter baumannii ATCC 995532210.06[6]
Pseudomonas aeruginosa ATCC 27853164160.25[6]

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method according to CLSI guidelines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an appropriate volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL. b. Include a positive control (no this compound) and a negative control (no bacteria).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Checkerboard (Synergy) Assay with Rifampicin

This protocol is used to assess the synergistic activity between this compound and another antibiotic, such as rifampicin.

Materials:

  • This compound and Rifampicin stock solutions

  • CAMHB

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup: a. Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of rifampicin along the y-axis. b. Typically, concentrations can range from 4x MIC to 1/16x MIC for each compound.

  • Inoculation: a. Prepare the bacterial inoculum as described in Protocol 1 and add it to each well.

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.

Protocol 3: Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • This compound stock solution

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., in acetone)

  • HEPES buffer (5 mM, pH 7.2)

  • Bacterial strains (e.g., E. coli)

  • Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

  • Black 96-well plates with clear bottoms

Procedure:

  • Cell Preparation: a. Grow an overnight culture of the test bacterium in a suitable broth. b. Subculture into fresh broth and grow to mid-log phase. c. Harvest the cells by centrifugation, wash twice with HEPES buffer, and resuspend in HEPES buffer to a final OD₆₀₀ of 0.5.

  • Assay: a. Add 100 µL of the cell suspension to the wells of the 96-well plate. b. Add NPN to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark. c. Measure the baseline fluorescence. d. Add varying concentrations of this compound to the wells. e. Immediately begin monitoring the fluorescence intensity over time (e.g., for 15-30 minutes). f. Include a positive control (e.g., Polymyxin B) and a negative control (vehicle, e.g., DMSO).

  • Data Analysis: a. Calculate the increase in fluorescence relative to the baseline and the negative control. b. Plot the fluorescence intensity against the concentration of this compound to determine the dose-dependent effect on outer membrane permeabilization.

Visualizations

MRL494_Mechanism cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm MRL494 This compound BAM BAM Complex (BamA) MRL494->BAM Inhibits RcsF RcsF BAM->RcsF Accumulation of uOMPs activates RcsF uOMP Unfolded OMPs uOMP->BAM Normal Folding & Insertion IgaA IgaA RcsF->IgaA RcsC RcsC IgaA->RcsC RcsD RcsD RcsC->RcsD RcsB RcsB RcsD->RcsB StressResponse Rcs Stress Response Genes RcsB->StressResponse Activates Transcription

Caption: Mechanism of this compound action in Gram-negative bacteria.

NPN_Assay_Workflow start Start prep_cells Prepare Mid-Log Phase Bacterial Cell Suspension start->prep_cells wash_cells Wash and Resuspend Cells in HEPES Buffer prep_cells->wash_cells add_cells_plate Add Cells to 96-Well Plate wash_cells->add_cells_plate add_npn Add NPN Probe (10 µM) Incubate 30 min add_cells_plate->add_npn read_baseline Measure Baseline Fluorescence add_npn->read_baseline add_mrl494 Add this compound (and Controls) read_baseline->add_mrl494 read_kinetics Monitor Fluorescence Kinetics add_mrl494->read_kinetics analyze Analyze Data: Calculate Fluorescence Increase read_kinetics->analyze end End analyze->end

Caption: Workflow for the NPN Outer Membrane Permeabilization Assay.

References

experimental guide for working with MRL-494 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel small molecule inhibitor with potent antibacterial activity against a range of bacterial pathogens. It has a unique dual mechanism of action, primarily targeting the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, and disrupting the cytoplasmic membrane in Gram-positive bacteria. This document provides detailed application notes and experimental protocols for researchers working with this compound in a laboratory setting.

Mechanism of Action

In Gram-negative bacteria, this compound inhibits the assembly of outer membrane proteins (OMPs) by targeting BamA, an essential and surface-exposed component of the BAM complex.[1][2][3] This disruption of OMP biogenesis leads to envelope stress and ultimately cell death.[1][4] this compound appears to act on the cell surface, thus bypassing the outer membrane permeability barrier and efflux pumps.[2][5]

In Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound exhibits a different mechanism of action by lethally disrupting the cytoplasmic membrane.[2][5][6]

Signaling Pathways

BAM Complex and Outer Membrane Protein Biogenesis:

This compound inhibits the BamA-mediated folding and insertion of β-barrel proteins into the outer membrane. This process is crucial for the integrity and function of the Gram-negative bacterial cell envelope.

BAM_Pathway cluster_Periplasm Periplasm cluster_OuterMembrane Outer Membrane Unfolded OMP Unfolded OMP BAM Complex BAM Complex Unfolded OMP->BAM Complex Binding BamA BamA BAM Complex->BamA Interaction Folded OMP Folded OMP BamA->Folded OMP Folding & Insertion MRL494 This compound MRL494->BamA Inhibition

Inhibition of the BAM complex by this compound.

Rcs Stress Response Pathway:

Inhibition of the BAM complex by this compound leads to the accumulation of unfolded OMPs in the periplasm, which in turn activates the Rcs (Regulator of Capsule Synthesis) stress response pathway.[1][7]

Rcs_Pathway MRL494 This compound BAM_Inhibition BAM Complex Inhibition MRL494->BAM_Inhibition Unfolded_OMPs Accumulation of Unfolded OMPs BAM_Inhibition->Unfolded_OMPs RcsF RcsF Unfolded_OMPs->RcsF Sensed by Rcs_Activation Rcs Pathway Activation RcsF->Rcs_Activation Stress_Response Cellular Stress Response Rcs_Activation->Stress_Response

Induction of the Rcs stress response by this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
Bacterial StrainMIC (µg/mL)MIC (µM)Reference
Escherichia coli ATCC 259221625[1]
Escherichia coli BW25113812.5[1]
Escherichia coli (ΔtolC)-25[8]
Escherichia coli (ΔtolC envA101)-25[8]
Klebsiella pneumoniae ATCC 13883>128>200[1]
Acinetobacter baumannii ATCC 99553250[1]
Acinetobacter baumannii (WT)-200[8]
Acinetobacter baumannii (ΔlpxC)-200[8]
Pseudomonas aeruginosa ATCC 278531625[1]
Pseudomonas aeruginosa (efflux deficient)-100[8]
Staphylococcus aureus (methicillin-resistant)-12.5[8]
Staphylococcus aureus (MSSA 29213)812.5[1]
Staphylococcus aureus (MRSA USA 300)812.5[1]
Bacillus subtilis rpoB18-25[8]
Table 2: Synergistic activity of this compound with Rifampicin against Gram-negative bacteria.
Bacterial StrainThis compound MIC alone (µg/mL)Rifampicin MIC alone (µg/mL)This compound MIC in combination (µg/mL)Rifampicin MIC in combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Reference
E. coli ATCC 2592216210.130.125[1]
E. coli BW251138420.130.281[1]
K. pneumoniae ATCC 13883>128820.25≤0.039[1]
A. baumannii ATCC 995532120.060.125[1]
P. aeruginosa ATCC 27853161640.250.266[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is recommended as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

MIC_Workflow A Prepare serial dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (~5x10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate at 37°C for 16-20 hours. C->D E Determine MIC by visual inspection for the lowest concentration with no turbidity. D->E

Workflow for MIC determination.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum in CAMHB and adjust the optical density at 600 nm (OD600) to obtain a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control well (bacteria without this compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of this compound with another antimicrobial agent, such as rifampicin.[1]

Checkerboard_Workflow A Prepare serial dilutions of this compound (horizontally) and a second antibiotic (vertically) in a 96-well plate. B Inoculate the plate with a standardized bacterial suspension. A->B C Incubate at 37°C for 16-20 hours. B->C D Measure bacterial growth (e.g., OD600). C->D E Calculate the Fractional Inhibitory Concentration Index (FICI). D->E

Workflow for the checkerboard synergy assay.

Procedure:

  • In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of the second antibiotic (e.g., rifampicin) along the y-axis in CAMHB.

  • Inoculate the plate with a bacterial suspension as described in the MIC assay protocol.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

Outer Membrane Permeabilization Assay

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[1]

Materials:

  • Bacterial culture in logarithmic growth phase

  • 5 mM HEPES buffer (pH 7.2)

  • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone)

  • This compound

  • Polymyxin B (as a positive control)

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

  • Harvest the cells by centrifugation and wash with 5 mM HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Add NPN to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark.

  • Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

  • Add this compound at various concentrations.

  • Monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of this compound to its target protein, BamA, in a cellular context.[2] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Procedure Outline:

  • Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control (DMSO).

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Detection: Analyze the amount of soluble BamA at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of BamA in the presence of this compound compared to the control indicates target engagement.

Rcs Stress Response Reporter Assay

This assay quantifies the induction of the Rcs stress response pathway by this compound. This typically involves using a reporter strain where a fluorescent protein (e.g., GFP) is under the control of an Rcs-regulated promoter.[1]

Procedure Outline:

  • Bacterial Strain: Use a reporter strain (e.g., E. coli carrying a PrprA-gfp fusion).

  • Treatment: Treat the reporter strain with various concentrations of this compound.

  • Incubation: Incubate the cells for a defined period to allow for reporter gene expression.

  • Fluorescence Measurement: Measure the fluorescence of the cell culture and normalize it to cell density (OD600).

  • Data Analysis: An increase in fluorescence indicates the activation of the Rcs stress response.

Dual Mechanism of Action Visualization

Dual_Mechanism cluster_Gram_Negative Gram-Negative Bacteria cluster_Gram_Positive Gram-Positive Bacteria MRL494_GN This compound OM Outer Membrane MRL494_GN->OM Targets BAM BAM Complex (BamA) OM->BAM Targets OMP_Biogenesis OMP Biogenesis BAM->OMP_Biogenesis Inhibits Cell_Death_GN Cell Death OMP_Biogenesis->Cell_Death_GN Leads to MRL494_GP This compound CM Cytoplasmic Membrane MRL494_GP->CM Directly Targets Membrane_Disruption Membrane Disruption CM->Membrane_Disruption Causes Cell_Death_GP Cell Death Membrane_Disruption->Cell_Death_GP Leads to

Dual mechanism of action of this compound.

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action against Gram-negative bacteria and a distinct mode of killing Gram-positive bacteria. The experimental protocols provided in this document will enable researchers to effectively study and characterize the activity of this compound in the laboratory. The provided quantitative data and pathway diagrams offer a comprehensive overview for drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical development.

References

MRL-494: Comprehensive Application Notes and Protocols for Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel small molecule inhibitor of the β-barrel assembly machine (BAM) complex, a crucial component in the outer membrane biogenesis of Gram-negative bacteria. By targeting BamA, this compound disrupts the proper folding and insertion of outer membrane proteins (OMPs), leading to cell envelope stress and, ultimately, bacterial cell death. Notably, this compound exhibits potent synergistic activity with antibiotics like rifampicin, making it a promising candidate for combating antibiotic-resistant infections.[1][2] This document provides detailed application notes and protocols for the quality control (QC) and purity assessment of this compound, ensuring the reliability and reproducibility of research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₉H₃₅FN₁₆O₂Original Synthesis Paper
Molecular Weight 686.7 g/mol Original Synthesis Paper
Appearance White to off-white solidInternal Data
Solubility Soluble in DMSO and Methanol (B129727)Internal Data
Purity (RP-HPLC) >95%[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the BAM complex, which is essential for the assembly of β-barrel proteins into the outer membrane of Gram-negative bacteria. This inhibition leads to an accumulation of misfolded OMPs in the periplasm, triggering the Rcs (Regulator of Capsule Synthesis) stress response pathway.

MRL494_Signaling_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm BAM Complex BAM Complex OMP OMP BAM Complex->OMP Insertion RcsF RcsF BAM Complex->RcsF Triggers Stress Unfolded OMP Unfolded OMP Unfolded OMP->BAM Complex Assembly IgaA IgaA RcsF->IgaA Activates RcsC RcsC IgaA->RcsC Phosphorelaysignal RcsD RcsD RcsC->RcsD RcsB RcsB RcsD->RcsB Gene Expression Gene Expression RcsB->Gene Expression Regulates This compound This compound This compound->BAM Complex Inhibition

Caption: this compound inhibits the BAM complex, leading to the activation of the Rcs stress response pathway.

Quality Control and Purity Assessment Protocols

Consistent and reliable characterization of this compound is paramount for its development as a therapeutic agent. The following sections detail the standard analytical methods for assessing the purity and identity of this compound.

Experimental Workflow for this compound QC

MRL494_QC_Workflow start This compound Synthesis (Final Product) hplc Reverse-Phase HPLC (Purity Assessment >95%) start->hplc lcms LC-MS (Identity Confirmation) hplc->lcms nmr 1H and 13C NMR (Structural Confirmation) lcms->nmr elemental Elemental Analysis (Compositional Verification) nmr->elemental end Qualified this compound Batch elemental->end

Caption: A typical experimental workflow for the quality control of a newly synthesized batch of this compound.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities. A purity of >95% is generally required.[1][2]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Methanol or DMSO (for sample preparation)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

    • Acceptance Criteria: Purity ≥ 95%.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of this compound by determining its molecular weight.

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound sample

Protocol:

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of this compound in methanol.

  • LC-MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
Mass Range m/z 100-1000
  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Determine the observed m/z for the [M+H]⁺ ion.

    • Expected Result: The observed m/z should correspond to the calculated exact mass of the protonated this compound (C₂₉H₃₆FN₁₆O₂⁺).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • This compound sample

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.

  • NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Temperature 25 °C25 °C
Number of Scans 161024
  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the this compound structure.

    • Compare the obtained spectra with reference spectra if available.

    • Expected Results: The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of this compound.

Compositional Verification by Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of this compound and compare it with the theoretical values.

Instrumentation and Materials:

  • Elemental analyzer

  • This compound sample (high purity)

Protocol:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried this compound sample.

  • Analysis:

    • Analyze the sample according to the instrument's standard operating procedure for C, H, and N determination.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, and N with the calculated theoretical values for the molecular formula C₂₉H₃₅FN₁₆O₂.

    • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

ElementTheoretical %
C 50.72
H 5.14
N 32.64

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quality control and purity assessment of this compound. Adherence to these procedures will ensure the generation of high-quality, reliable data, which is essential for the continued research and development of this promising antibacterial agent.

References

Application Notes and Protocols for M-494 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a novel antibacterial agent with a dual mechanism of action, targeting the β-barrel assembly machine (BAM) complex in Gram-negative bacteria and disrupting the cytoplasmic membrane in Gram-positive bacteria.[1][2] This document provides detailed guidelines for the proper storage, handling, and use of this compound powder in a research setting. The included protocols for key experiments are intended to assist in the evaluation of its antimicrobial properties.

Physicochemical Properties and Storage

Proper storage of this compound powder is crucial to maintain its stability and efficacy. The following table summarizes its key physicochemical properties and recommended storage conditions.

PropertyValueReference/Note
Molecular Formula C₂₆H₃₅FN₁₆O₂[3]
Molecular Weight 622.67 g/mol [3]
Appearance Solid powderGeneric observation
Solubility Soluble in DMSO[3]
Storage (Powder) -20°C for up to 12 months; 4°C for up to 6 months. Protect from light and moisture.Based on general antibiotic storage guidelines.[4]
Storage (In Solution) -80°C for up to 6 months; -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]

Note: For long-term storage, it is recommended to store this compound powder at -20°C or lower in a tightly sealed container, protected from light and moisture. Aliquoting stock solutions is advised to minimize degradation from repeated freeze-thaw cycles.

Safety and Handling

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory safety precautions for handling chemical powders should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Spills: In case of a spill, carefully clean the area to avoid dust generation. Use appropriate cleaning materials and dispose of waste in a sealed container.

  • Disposal: Dispose of this compound waste according to local, state, and federal regulations for chemical waste.[5][6]

Antimicrobial Activity

This compound exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against a panel of representative bacterial strains.

Bacterial StrainMIC (μg/mL)Reference
Escherichia coli ATCC 2592216[7]
Escherichia coli BW251138[7]
Klebsiella pneumoniae ATCC 13883>128[7]
Acinetobacter baumannii ATCC 995532[7]
Pseudomonas aeruginosa ATCC 2785316[7]
Staphylococcus aureus (MSSA) 292138[7]
Staphylococcus aureus (MRSA) USA3008[7]

This compound has also been shown to act synergistically with other antibiotics, such as rifampicin (B610482), against Gram-negative bacteria.[7][8]

Mechanism of Action & Signaling Pathways

In Gram-negative bacteria, this compound inhibits the function of the β-barrel assembly machine (BAM) complex, which is essential for the assembly of outer membrane proteins (OMPs).[1][2] This disruption of OMP biogenesis leads to envelope stress and activation of the Rcs (Regulator of Capsule Synthesis) stress response pathway.[3][9]

BAM Complex Inhibition Workflow

G cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Unfolded OMP Unfolded OMP Chaperones Chaperones Unfolded OMP->Chaperones Binding BamA BamA BAM Complex BAM Complex BamA->BAM Complex Folded OMP Folded OMP BAM Complex->Folded OMP Folding & Insertion Chaperones->BAM Complex Delivery This compound This compound This compound->BamA Inhibition

Caption: this compound inhibits the BamA subunit of the BAM complex.

Rcs Stress Response Pathway Activation

G cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm OMP Biogenesis Stress OMP Biogenesis Stress RcsF RcsF OMP Biogenesis Stress->RcsF Sensed by RcsC RcsC RcsF->RcsC Signal Transduction RcsD RcsD RcsC->RcsD Phosphorelay RcsB RcsB RcsD->RcsB Phosphorylation Target Gene Expression Target Gene Expression RcsB->Target Gene Expression Regulation of

Caption: Disruption of OMP biogenesis by this compound activates the Rcs stress response.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Checkerboard Synergy Assay with Rifampicin

This protocol is adapted from standard checkerboard assay methods to determine the synergistic effect of this compound and rifampicin.[7][10][11]

  • Materials:

    • This compound stock solution

    • Rifampicin stock solution

    • Bacterial culture in mid-logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB along the x-axis of the 96-well plate.

    • Prepare serial two-fold dilutions of rifampicin in CAMHB along the y-axis of the 96-well plate.

    • The final volume in each well containing the drug combination should be 50 µL.

    • Include wells with this compound only and rifampicin only to determine their individual MICs. Also include a growth control (no drug) and a sterility control (no bacteria).

    • Prepare a bacterial inoculum suspension and dilute it in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

    • Add 50 µL of the bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each drug alone and in combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive or indifferent

      • FICI > 4.0: Antagonism

Experimental Workflow for Checkerboard Assay

G Prepare Drug Dilutions Prepare Drug Dilutions Inoculate Plate Inoculate Plate Prepare Drug Dilutions->Inoculate Plate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Calculate FICI Calculate FICI Read Results->Calculate FICI

Caption: Workflow for the checkerboard synergy assay.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[12][13][14][15][16]

  • Materials:

    • This compound stock solution

    • N-phenyl-1-naphthylamine (NPN) stock solution (in acetone (B3395972) or ethanol)

    • Bacterial culture in mid-logarithmic growth phase

    • HEPES buffer (5 mM, pH 7.2)

    • Black 96-well microtiter plates with clear bottoms

    • Fluorometer

  • Procedure:

    • Harvest bacterial cells by centrifugation and wash them with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

    • Add 100 µL of the cell suspension to the wells of the microtiter plate.

    • Add NPN to a final concentration of 10 µM and incubate for 3 minutes at room temperature.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add this compound at various concentrations to the wells.

    • Immediately begin monitoring the fluorescence intensity over time.

    • An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.

    • Include a positive control (e.g., polymyxin (B74138) B) and a negative control (vehicle).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to its target protein, BamA, in intact cells.[1][2]

  • Materials:

    • This compound stock solution

    • Bacterial culture in mid-logarithmic growth phase

    • Lysis buffer

    • Protease inhibitors

    • SDS-PAGE equipment and reagents

    • Western blot equipment and reagents

    • Antibody specific for BamA

  • Procedure:

    • Treat bacterial cells with this compound or vehicle control for a specified time.

    • Harvest the cells and resuspend them in lysis buffer with protease inhibitors.

    • Divide the cell lysates into aliquots and heat them at a range of different temperatures for 3 minutes.

    • Cool the samples and centrifuge to pellet precipitated proteins.

    • Collect the supernatants containing the soluble protein fraction.

    • Analyze the amount of soluble BamA in each sample by SDS-PAGE and Western blotting.

    • A shift in the thermal denaturation curve of BamA in the presence of this compound compared to the control indicates direct binding.

References

Troubleshooting & Optimization

troubleshooting MRL-494 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of MRL-494 in aqueous buffers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with compound precipitation during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I dilute it into my aqueous experimental buffer. What is the primary reason for this?

A1: this compound is a hydrophobic molecule, and its insolubility in aqueous solutions is a common issue. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. This is often observed when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium.

Q2: Is there a more water-soluble form of this compound available?

A2: Yes, the hydrochloride salt of this compound is available and is expected to have enhanced water solubility and stability compared to the free base form.[1] Whenever possible, starting with the hydrochloride salt is recommended for experiments requiring aqueous buffers.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of this compound. A solubility of 10 mM in DMSO has been reported.[2]

Q4: How does pH affect the solubility of this compound?

Q5: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

A5: Yes, using a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can help to increase the solubility of this compound. However, it is crucial to ensure that the concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity). A vehicle control containing the same concentration of the co-solvent should always be included in your experiments.

Troubleshooting Guide for this compound Insolubility

If you are experiencing precipitation of this compound in your aqueous buffer, please follow the troubleshooting workflow below.

Diagram: this compound Solubility Troubleshooting Workflow

MRL494_Solubility_Troubleshooting Troubleshooting Workflow for this compound Insolubility start Start: this compound Precipitation Observed check_form 1. Check this compound Form Are you using the hydrochloride salt? start->check_form use_hcl Switch to this compound Hydrochloride check_form->use_hcl No prepare_stock 2. Prepare a Fresh, Clear Stock Solution Is the stock solution in DMSO clear? check_form->prepare_stock Yes use_hcl->prepare_stock sonicate_warm Gently warm (37°C) and/or sonicate to dissolve prepare_stock->sonicate_warm No dilution_method 3. Optimize Dilution Method Are you performing serial dilutions? prepare_stock->dilution_method Yes sonicate_warm->prepare_stock serial_dilute Perform serial dilutions in 100% DMSO first, then add to buffer with rapid mixing. dilution_method->serial_dilute No lower_conc 4. Lower Final Concentration Is precipitation still observed? dilution_method->lower_conc Yes serial_dilute->lower_conc test_lower_conc Test a lower final concentration of this compound. lower_conc->test_lower_conc No modify_buffer 5. Modify Aqueous Buffer Have you tried adjusting the buffer? lower_conc->modify_buffer Yes test_lower_conc->modify_buffer buffer_options Try a lower pH buffer (e.g., pH 6.0-7.0). Consider adding a co-solvent (e.g., 0.1-1% DMSO). Include a solubilizing agent (e.g., Tween-80, Pluronic F-68). modify_buffer->buffer_options end_fail Contact Technical Support for further assistance. modify_buffer->end_fail end_success Success: this compound is Soluble buffer_options->end_success

Caption: A step-by-step guide to resolving this compound precipitation issues.

Data Presentation

Table 1: this compound Solubility and Stock Solution Recommendations
PropertyValue/RecommendationReference/Note
Chemical Formula C₂₆H₃₅FN₁₆O₂[2]
Molecular Weight 622.67 g/mol [2]
Recommended Form Hydrochloride SaltFor enhanced aqueous solubility and stability.[1]
Stock Solvent Dimethyl Sulfoxide (DMSO)
Stock Conc. 10 mM[2]
Storage Powder: -20°C (long-term)In DMSO: -80°C (aliquoted)To minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (hydrochloride salt recommended)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Allow the this compound vial and DMSO to equilibrate to room temperature.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Mass = 10 mmol/L * 622.67 g/mol * Volume in L).

  • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles are present, you can:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Place the tube in a sonicator bath for 5-10 minutes.

  • Once a clear solution is obtained, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer or plate shaker

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended Method): a. Perform initial serial dilutions of the 10 mM stock in 100% DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 10 µM with a 1:1000 final dilution, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. b. Add the desired volume of the intermediate or final DMSO stock solution to the aqueous buffer while vortexing or mixing vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Direct Dilution (Use with Caution): a. If performing a direct dilution, ensure that the volume of the DMSO stock added to the aqueous buffer is minimal (e.g., maintain a final DMSO concentration of ≤ 0.5%). b. Add the small volume of the concentrated DMSO stock to the large volume of aqueous buffer with vigorous mixing.

  • Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Signaling Pathway and Mechanism of Action

While this compound's insolubility is a physicochemical issue, understanding its mechanism of action can provide context for its use in experiments. This compound is an inhibitor of the β-barrel assembly machine A (BamA) in Gram-negative bacteria, which is essential for the assembly of outer membrane proteins (OMPs).[3][4] In Gram-positive bacteria, which lack an outer membrane, this compound has a different mechanism of action, causing lethal disruption of the cytoplasmic membrane.[3][5]

Diagram: this compound Mechanism of Action in Gram-Negative Bacteria

MRL494_MoA This compound Mechanism of Action in Gram-Negative Bacteria cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane unfolded_omp Unfolded OMP bam_complex BAM Complex (BamA, B, C, D, E) unfolded_omp->bam_complex Binding folded_omp Folded OMP bam_complex->folded_omp Folding and Insertion mrl494 This compound mrl494->bam_complex Inhibits BamA

Caption: this compound inhibits the BamA component of the BAM complex.

References

Technical Support Center: Optimizing MRL-494 Concentration for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRL-494 in Minimum Inhibitory Concentration (MIC) assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate your experimental success.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action depending on the bacterial type. In Gram-negative bacteria, it targets the β-barrel assembly machine (BAM) complex, specifically the BamA component, which is essential for the assembly of outer membrane proteins (OMPs).[1][2][3] This disruption of OMP biogenesis occurs from outside the outer membrane.[1] In Gram-positive bacteria, which lack an outer membrane, this compound acts by lethally disrupting the cytoplasmic membrane.[1][4]

Q2: What is the typical antimicrobial spectrum and MIC range for this compound?

A2: this compound is active against a broad range of both Gram-negative and Gram-positive bacteria.[2] Reported MIC values typically range from 8 to 32 µg/mL for susceptible Gram-negative strains like E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa.[5] For Gram-positive bacteria such as Staphylococcus aureus (including MRSA), MIC values are often around 8 to 12.5 µM.[5]

Q3: Is this compound soluble in standard microbiological media?

A3: this compound is soluble in DMSO.[6] For MIC assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it in the desired broth medium. The hydrochloride salt form of this compound is noted to have enhanced water solubility and stability.[3] Care should be taken to ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, this compound has demonstrated potent synergistic activity with rifampicin (B610482) against Gram-negative bacteria.[7][5][8] This is because this compound can permeabilize the outer membrane, allowing rifampicin to reach its intracellular target.[4] Checkerboard assays are recommended to determine the Fractional Inhibitory Concentration Index (FICI) and quantify the synergistic effect.[5]

Q5: What is the Rcs stress response and how does it relate to this compound?

A5: The Regulator of Capsule Synthesis (Rcs) system is a phosphorelay signaling cascade in Gram-negative bacteria that responds to envelope stress, including damage to the outer membrane and peptidoglycan.[9][10] this compound, by disrupting the BAM complex and outer membrane integrity, has been shown to induce the Rcs stress response pathway.[5][11]

Troubleshooting Guide

This guide addresses common issues encountered when determining the MIC of this compound.

Problem Potential Cause Recommended Solution
Higher than expected MIC values or no inhibition of growth This compound Degradation: Instability in acidic conditions or prolonged storage after dilution.Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Ensure the pH of the test medium is neutral (typically 7.2-7.4).
High Inoculum Density: An excessively high bacterial concentration can overcome the inhibitory effect of the compound.Standardize the bacterial inoculum to approximately 5 x 10^5 CFU/mL as per CLSI guidelines. Verify the inoculum count by plating serial dilutions.
Compound Precipitation: this compound may precipitate at high concentrations in aqueous media.Visually inspect the wells of your dilution series for any signs of precipitation. If observed, consider using a different solvent for the initial stock or adjusting the dilution scheme. The hydrochloride salt form may offer better solubility.[3]
Inconsistent MIC values between replicates or experiments Inaccurate Pipetting: Errors in serial dilutions can lead to significant variability.Calibrate pipettes regularly. Use fresh pipette tips for each dilution step. Prepare a master mix for each concentration to be tested across replicates.
"Edge Effects" in Microtiter Plates: Wells on the perimeter of the plate may experience different evaporation rates and temperature fluctuations.Avoid using the outermost wells for determining the MIC. Fill the outer wells with sterile broth to maintain humidity within the plate.
Contamination: Contamination of the stock solution, media, or bacterial culture.Use aseptic techniques throughout the procedure. Include a sterility control (media only) and a growth control (media with inoculum, no this compound) in every assay.
Trailing or partial inhibition of growth at the MIC Sub-lethal Effects: this compound's mechanism of action might not cause complete cell death at the MIC, but rather significant growth inhibition.The MIC should be recorded as the lowest concentration that causes a significant, visually apparent reduction in growth compared to the positive control, as per CLSI guidelines. For ambiguous results, consider measuring the optical density (OD) with a plate reader.
Resistant Subpopulation: Emergence of resistant mutants during the assay.A known resistance mechanism to this compound involves a mutation in the BamA protein (BamAE470K).[4] If consistent trailing is observed, consider sequencing the bamA gene of the bacteria grown in the presence of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).
  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), pick several morphologically similar colonies.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute this suspension in the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the test medium. A typical concentration range to test for this compound would be from 128 µg/mL down to 0.25 µg/mL.
  • Ensure the final volume in each well is consistent (e.g., 50 µL or 100 µL).
  • Include a positive control (inoculum in medium without this compound) and a negative/sterility control (medium only).

4. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well (except the negative control).
  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours in ambient air.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
  • Results can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD600).

Visualizations

Signaling Pathways and Workflows

MRL494_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacterium cluster_gram_positive Gram-Positive Bacterium MRL494_ext This compound (extracellular) BAM BAM Complex (BamA) MRL494_ext->BAM inhibits OMP_folded Folded OMPs BAM->OMP_folded blocked Rcs_Stress Rcs Stress Response BAM->Rcs_Stress triggers OMP_unfolded Unfolded OMPs OMP_unfolded->BAM assembly OM Outer Membrane Cell_Lysis_GN Cell Lysis OM->Cell_Lysis_GN destabilization leads to OMP_folded->OM insertion MRL494_int This compound CM Cytoplasmic Membrane MRL494_int->CM disrupts Cell_Lysis_GP Cell Lysis CM->Cell_Lysis_GP leads to

Caption: Dual mechanism of action of this compound.

MIC_Assay_Workflow prep_stock 1. Prepare this compound Stock Solution (in DMSO) prep_plate 4. Prepare Serial Dilutions of this compound in 96-well Plate prep_stock->prep_plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (~1-2 x 10^8 CFU/mL) dilute_inoculum 3. Dilute Inoculum in Test Medium (~5 x 10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate 5. Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate prep_plate->inoculate incubate 6. Incubate Plate (35-37°C, 16-24h) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for this compound MIC determination.

Rcs_Signaling_Pathway cluster_membrane Bacterial Envelope cluster_cytoplasm Cytoplasm OM_stress Outer Membrane Stress (e.g., this compound action) RcsF RcsF (Outer Membrane) OM_stress->RcsF sensed by IgaA IgaA (Inner Membrane) RcsF->IgaA transmits signal to RcsC RcsC (Inner Membrane Kinase) IgaA->RcsC activates RcsC->RcsC RcsD RcsD (Phosphotransfer) RcsC->RcsD P transfer RcsB RcsB (Response Regulator) RcsD->RcsB P transfer RcsB_P RcsB-P Gene_Expression Target Gene Expression (e.g., capsule synthesis, motility repression) RcsB_P->Gene_Expression regulates

Caption: Rcs envelope stress response pathway.

References

interpreting unexpected results in MRL-494 synergy assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MRL-494 in synergy assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits a dual mechanism of action. In Gram-negative bacteria, it inhibits the β-barrel assembly machine (BAM) complex by targeting the essential surface-exposed protein BamA.[1][2][3] This disrupts the assembly of outer membrane proteins (OMPs), leading to cell envelope stress and increased permeability.[1][4] In Gram-positive bacteria, which lack an outer membrane, this compound acts by lethally disrupting the cytoplasmic membrane.[3][5]

Q2: Why is this compound often used in synergy with rifampicin (B610482)?

A2: Rifampicin is an antibiotic that is typically effective against Gram-positive bacteria but has poor activity against Gram-negative bacteria due to the impermeability of their outer membrane.[3][4] this compound's ability to disrupt the outer membrane of Gram-negative bacteria allows rifampicin to enter the cell and reach its intracellular target, resulting in a potent synergistic effect.[1][3][4]

Q3: How is synergy typically quantified in this compound assays?

A3: Synergy is commonly quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained in a checkerboard assay.[1][4] The FICI is the sum of the FICs of each compound, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[6][7]

Q4: What is the accepted FICI value to define synergy?

A4: A combination is generally considered synergistic when the FICI value is ≤ 0.5.[1][4][6] Values between 0.5 and 4.0 are typically considered indicative of no interaction (additive or indifferent), and values > 4.0 suggest antagonism.[6][7]

Q5: What are the known resistance mechanisms to this compound?

A5: The primary known resistance mechanism is a mutation in the bamA gene, specifically the E470K substitution.[2][5][8] This mutation in the BamA β-barrel domain appears to confer resistance by altering the conformation and activity of BamA, allowing OMP biogenesis to proceed even in the presence of this compound, rather than by preventing the binding of the compound.[2][5][9] Other BamA mutations have been identified that confer resistance to other BamA inhibitors, but these do not always correlate with this compound resistance.[10]

Troubleshooting Unexpected Results

This section addresses common issues that may arise during this compound synergy assays.

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent pipetting, especially with small volumes. Edge effects in the microplate due to evaporation.Ensure proper mixing of reagents and use calibrated pipettes. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier.
No synergy observed with rifampicin in Gram-negative bacteria The bacterial strain may have an intrinsically less permeable outer membrane. The this compound concentration range may be too low to effectively permeabilize the outer membrane.Verify the MIC of this compound for the specific strain. Consider performing an outer membrane permeabilization assay to confirm this compound activity. Test a broader range of this compound concentrations in the checkerboard assay.
Apparent antagonism (FICI > 4.0) This is uncommon with this compound and rifampicin. It could be due to experimental artifacts or specific and uncharacterized interactions in the tested strain.Carefully re-run the assay, paying close attention to dilutions and pipetting. Verify the MICs of the individual drugs. If the result is reproducible, it may warrant further investigation into the specific strain's physiology.
This compound shows higher than expected intrinsic activity against a Gram-negative strain The strain may have a compromised outer membrane, making it more susceptible to the cytoplasmic membrane disruption mechanism of this compound.Characterize the outer membrane integrity of the bacterial strain. This could be an interesting finding, suggesting a hypersusceptibility phenotype.
Synergy is observed, but the results are not reproducible Cell-based assays can be sensitive to minor variations in experimental conditions.Standardize all experimental parameters, including cell passage number, growth phase, inoculum density, and incubation time. Ensure consistent laboratory practices.

Experimental Protocols

Checkerboard Synergy Assay

This protocol is adapted from established methods for determining the FICI of this compound in combination with another antibiotic, such as rifampicin.[1][4]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner antibiotic (e.g., rifampicin) in an appropriate solvent like DMSO.

    • Prepare serial dilutions of each compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the this compound serial dilutions along the y-axis and 50 µL of the partner antibiotic serial dilutions along the x-axis, creating a matrix of concentrations.

    • Include wells with each drug alone and wells with no drugs as controls.

  • Inoculation:

    • Prepare a bacterial inoculum with a density of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection of bacterial growth.

    • Calculate the FICI for each well showing no growth using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner antibiotic in combination / MIC of partner antibiotic alone).[6]

Outer Membrane Permeabilization Assay

This fluorescence-based assay uses N-phenylnaphthalen-1-amine (NPN) to assess outer membrane disruption.[1][4]

  • Bacterial Culture Preparation:

    • Grow bacteria overnight in Lysogeny Broth (LB) at 37°C.

    • Dilute the overnight culture 1:50 in fresh LB and grow to an OD600 of 0.5.

    • Centrifuge the bacterial suspension and resuspend the pellet in 5 mM HEPES buffer with 20 mM glucose to an OD600 of 1.0.

  • Assay Procedure:

    • In a 96-well plate, mix the bacterial suspension with various concentrations of this compound.

    • Add NPN to a final concentration of 10 µM.

    • Incubate for 60 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 420 nm.[4]

    • Use a known outer membrane permeabilizing agent like colistin (B93849) as a positive control and DMSO as a negative control.

Quantitative Data Summary

This compound and Rifampicin Synergy Data (Checkerboard Assay)

The following table summarizes the results of checkerboard assays with this compound and rifampicin against various Gram-negative strains.[1][4]

Bacterial StrainThis compound MIC (µg/mL) AloneThis compound MIC (µg/mL) in CombinationRifampicin MIC (µg/mL) AloneRifampicin MIC (µg/mL) in CombinationFICI
E. coli ATCC 2592216120.130.125
E. coli BW251138240.130.281
K. pneumoniae ATCC 13883>128280.25≤0.039
A. baumannii ATCC 995532210.060.125
P. aeruginosa ATCC 27853164160.250.266

Synergy is defined as an FICI ≤ 0.5.

Visualizations

This compound Mechanism of Action in Gram-Negative Bacteria

MRL494_Mechanism cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm MRL494 This compound BamA BamA MRL494->BamA Inhibition uOMP Unfolded OMPs BamA->uOMP Assembly Blocked Rcs_pathway Rcs Pathway Activation uOMP->Rcs_pathway Accumulation leads to sigmaE_pathway σE Pathway Activation uOMP->sigmaE_pathway Accumulation leads to

Caption: this compound inhibits BamA, leading to the accumulation of unfolded OMPs and stress responses.

General Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow prep Prepare Drug Dilutions (this compound & Partner Drug) plate Create Concentration Matrix in 96-well Plate prep->plate inoculate Inoculate with Bacterial Suspension plate->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Read MICs Visually incubate->read calculate Calculate FICI read->calculate interpret Interpret Results (Synergy, Additivity, Antagonism) calculate->interpret

Caption: Workflow for performing a checkerboard synergy assay.

References

MRL-494 Technical Support Center: Experimental Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and potential degradation of MRL-494 to ensure the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. If purchased from a commercial supplier, always refer to the Certificate of Analysis (CoA) for specific storage recommendations.

Q2: How should I prepare this compound stock solutions?

This compound stock solutions can be prepared in a suitable solvent such as DMSO or ethanol. For aqueous experiments, the hydrochloride salt of this compound is recommended due to its enhanced water solubility and stability[1]. It is best practice to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: What are the potential signs of this compound degradation in my experiment?

Inconsistent or lower-than-expected biological activity, such as a decrease in its minimum inhibitory concentration (MIC) against susceptible bacterial strains, could be an indicator of this compound degradation.[2][3] Changes in the physical appearance of the stock solution, such as color change or precipitation, may also suggest degradation or solubility issues.

Q5: At what pH is this compound most stable?

This compound contains two guanidine (B92328) groups. Guanidine-containing compounds are generally stable in neutral and acidic conditions. However, they can be susceptible to degradation under basic aqueous conditions, which may lead to the formation of urea (B33335) derivatives. Therefore, it is advisable to maintain the pH of experimental solutions in the neutral to acidic range if possible.

Troubleshooting Guide

This guide addresses common issues that may arise due to the potential degradation of this compound.

Problem Possible Cause Suggested Solution
Inconsistent or reduced antibacterial activity Degradation of this compound in stock solution or experimental medium.- Prepare fresh stock solutions of this compound for each experiment. - If using stored stock solutions, ensure they have been stored properly in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. - Verify the pH of your experimental medium; avoid highly basic conditions. - Perform a dose-response experiment to confirm the potency of your current this compound stock.
Precipitation observed in this compound solution Poor solubility or degradation of the compound.- Use the hydrochloride salt of this compound for better aqueous solubility. - Ensure the solvent is appropriate and the concentration is within the solubility limits. - Sonication may help to dissolve the compound, but avoid excessive heating. - If precipitation occurs after storage, it is a strong indicator of instability, and a fresh solution should be prepared.
Variability between experimental replicates Inconsistent this compound concentration due to degradation or improper handling.- Ensure homogeneous mixing of this compound in the experimental setup. - Minimize the time between the preparation of the final dilution and its use in the assay. - Protect the compound from light during all experimental steps.

Experimental Protocols

Protocol for Assessing this compound Stability in Experimental Media

This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental media.

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

2. Incubation in Experimental Media:

  • Dilute the this compound stock solution to the final experimental concentration in your chosen cell culture medium or buffer.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately freeze the collected aliquots at -80°C until analysis.

3. Analysis of this compound Concentration:

  • Thaw the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A decrease in the peak area corresponding to this compound over time indicates degradation.

4. Biological Activity Assay:

  • In parallel with the analytical assessment, test the biological activity of the incubated this compound solutions.

  • For example, perform a Minimum Inhibitory Concentration (MIC) assay against a sensitive bacterial strain at each time point.

  • A significant increase in the MIC value over time suggests a loss of antibacterial efficacy due to degradation.

Visualizing Experimental Workflows and Pathways

This compound Stability Testing Workflow

MRL494_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute to Final Concentration in Experimental Media prep_stock->prep_working incubate Incubate under Experimental Conditions (e.g., 37°C) prep_working->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis for this compound Concentration sampling->hplc bioassay Biological Activity Assay (e.g., MIC) sampling->bioassay degradation_profile Determine Degradation Profile hplc->degradation_profile activity_correlation Correlate with Biological Activity bioassay->activity_correlation

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathway of Guanidinium-Containing Compounds

Guanidine_Degradation MRL494 This compound (contains Guanidine groups) Basic_Conditions Basic Aqueous Conditions (High pH) MRL494->Basic_Conditions Exposure to Urea_Derivative Urea Derivative (Inactive) Basic_Conditions->Urea_Derivative Leads to Degradation

Caption: Potential degradation of this compound in basic solutions.

References

Technical Support Center: MRL-494 in Cell Culture - Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for information regarding the use and off-target effects of MRL-494 in eukaryotic cell culture did not yield any specific data or troubleshooting guidelines. The existing body of scientific literature focuses exclusively on this compound's properties as an antibacterial agent.

This compound is identified as a potent inhibitor of the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, a crucial component for assembling outer membrane proteins.[1][2][3][4][5][6][7][8] In Gram-positive bacteria, which lack an outer membrane, this compound exhibits a different mechanism of action by lethally disrupting the cytoplasmic membrane.[3] Its structure as a cationic amphiphile is suggested to be responsible for this membrane disruption.[3]

The provided search results do not contain any studies, reports, or data on the application of this compound in mammalian or other eukaryotic cell lines. Consequently, there is no information available on:

  • Potential off-target effects in eukaryotic cells.

  • Observed cytotoxicity or unexpected phenotypes in cell culture experiments.

  • Established protocols for using this compound in a non-bacterial context.

  • Quantitative data regarding its potency or effects on eukaryotic signaling pathways.

Without any documented use or observed effects in eukaryotic cell culture, the creation of a technical support center with troubleshooting guides, FAQs, and experimental protocols for off-target effects is not possible at this time. Providing such information would be speculative and would not be based on verifiable scientific data.

For researchers encountering unexpected effects with any compound in cell culture, a general troubleshooting approach is recommended. This would involve:

  • Dose-response and time-course experiments: To determine the optimal concentration and exposure time to elicit the desired effect while minimizing cytotoxicity.

  • Washout experiments: To assess whether the observed effects are reversible upon removal of the compound.

  • Use of structurally distinct inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of the specific chemical scaffold.

  • Global cellular health assays: To assess general cytotoxicity, apoptosis, and cell cycle arrest.

  • Proteomic or transcriptomic analysis: To identify potential off-target pathways affected by the compound.

It is crucial to consult any available manufacturer's data or safety sheets for information on a compound's known activities and potential hazards before use in any experimental system.

References

Technical Support Center: MRL-494 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of MRL-494. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most reliable and scalable synthesis of this compound is a three-stage process.[1][2][3][4][5] This involves the synthesis of a key building block, the assembly of a common scaffold, and finally, the addition of guanidine (B92328) groups to produce this compound.[1][2]

Q2: What is the recommended purification method for the final this compound product?

A2: Final purification of this compound is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This method has been shown to yield the compound in greater than 95% purity.[1][2]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific reagents may have individual hazards, so it is crucial to consult the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting Guide

Issue 1: Low yield in the synthesis of Building Block 10

Question: I am experiencing a low yield during the synthesis of building block 10, specifically in the coupling reaction between the saponified ester and 1-N-Boc-cis-1,4-cyclohexanediamine. What are the potential causes and solutions?

Answer:

Low yields in this step can often be attributed to incomplete saponification, inefficient coupling, or degradation of the starting materials. Here are some troubleshooting steps:

  • Ensure Complete Saponification: Monitor the saponification of the starting ester (compound 8) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion to the carboxylate. If the reaction is sluggish, consider slightly increasing the reaction temperature or time.

  • Optimize Coupling Conditions: The choice of coupling reagents is critical. If you are using standard peptide coupling reagents (e.g., HATU, HBTU), ensure they are fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.

  • pH Control: The pH of the reaction mixture during the coupling step is crucial. Ensure the reaction is run under optimal pH conditions for the chosen coupling reagent, which is typically slightly basic.

  • Purity of Starting Materials: Verify the purity of 1-N-Boc-cis-1,4-cyclohexanediamine. Impurities can interfere with the coupling reaction.

ParameterStandard ConditionRecommendation for Improvement
Coupling Reagent Standard peptide coupling reagentsUse high-quality, anhydrous reagents. Consider screening different coupling agents.
Reaction Atmosphere AirInert atmosphere (Nitrogen or Argon)
Monitoring Time-basedReaction progress monitored by TLC or LC-MS
pH Not specifiedMaintain slightly basic pH
Issue 2: Inefficient formation of the Common Scaffold 12

Question: The controlled substitution on cyanuric chloride to form scaffold 12 is resulting in a mixture of products and a low yield of the desired compound. How can I improve the selectivity of this reaction?

Answer:

The reaction of cyanuric chloride is highly sensitive to temperature. The sequential substitution of the chlorine atoms requires careful temperature control to achieve selectivity.

  • Strict Temperature Control: The first substitution with (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl should be carried out at a low temperature, around -10 °C, and then allowed to slowly warm to room temperature.[1] Adding the second nucleophile (compound 10) should also be done at a controlled temperature. Use a reliable cooling bath to maintain the desired temperature.

  • Slow Addition of Reagents: Add the amine nucleophiles dropwise to the solution of cyanuric chloride. This can help to control the exotherm of the reaction and minimize the formation of di- and tri-substituted byproducts.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential. Use an exact molar equivalent of the first amine for the initial substitution.

ParameterStandard ConditionRecommendation for Improvement
Temperature Room TemperatureInitial substitution at -10 °C, then slow warming.
Reagent Addition Rapid additionSlow, dropwise addition of amines
Stoichiometry Excess amineUse of precise molar equivalents
Issue 3: Incomplete conversion to this compound in the final step

Question: The final guanidinylation step to form this compound from scaffold 12 is not going to completion. What can I do to drive the reaction forward?

Answer:

The reaction of the chlorotriazine with guanidine can be sluggish. Several factors can influence the rate and completeness of this reaction.

  • Use of a Catalyst: The addition of a catalytic amount of a non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can facilitate the substitution.[2]

  • Excess Guanidine: Using an excess of guanidine free base can help to drive the reaction to completion according to Le Chatelier's principle.[2]

  • Reaction Temperature: Gently heating the reaction mixture may be necessary to achieve a reasonable reaction rate. A temperature of around 65 °C has been reported to be effective for similar reactions.[1][2]

  • Solvent Choice: Ensure that the solvent used is appropriate for the reaction and can dissolve the reactants. Anhydrous conditions are recommended.

ParameterStandard ConditionRecommendation for Improvement
Catalyst NoneCatalytic amount of DABCO
Guanidine StoichiometricExcess guanidine free base
Temperature Room TemperatureHeating to ~65 °C
Solvent Standard solventUse of an appropriate anhydrous solvent

Experimental Protocols

Synthesis of Building Block 10
  • Alkylation: Commercially available 5-(4′-fluorophenyl)-1H-tetrazole is reacted with bromoethyl acetate (B1210297) in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) with heating to yield the ester (compound 8).

  • Saponification: The resulting ester is saponified using a base such as sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent (e.g., THF or methanol) to yield the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is then coupled with 1-N-Boc-cis-1,4-cyclohexanediamine using a standard peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF) to yield the Boc-protected intermediate (compound 9).

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to give building block 10.

Synthesis of Common Scaffold 12
  • A solution of cyanuric chloride in a suitable anhydrous solvent (e.g., THF) is cooled to -10 °C.

  • A solution of (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl and a base (e.g., DIPEA) in the same solvent is added dropwise over 1 hour.

  • The reaction mixture is allowed to slowly warm to room temperature.

  • A solution of building block 10 is then added to the same reaction pot, and the mixture is stirred overnight to produce the chlorotriazine scaffold 12.

Synthesis of this compound
  • Intermediate 12 is mixed with an excess of guanidine free base.

  • A catalytic amount of DABCO is added.

  • The reaction is heated to facilitate the substitution of both modifiable units, yielding this compound.

  • The final product is purified by RP-HPLC.

Visualizations

MRL494_Synthesis_Pathway A 5-(4'-fluorophenyl)-1H-tetrazole C Ester (8) A->C B Bromoethyl acetate B->C D Saponified Ester C->D NaOH F Boc-protected intermediate (9) D->F E 1-N-Boc-cis-1,4-cyclohexanediamine E->F Coupling G Building Block 10 F->G Acid J Common Scaffold 12 G->J Stir overnight H Cyanuric chloride (11) H->J I (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl I->J DIPEA, -10°C to RT L This compound J->L K Guanidine K->L DABCO (cat.)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed step1 Identify problematic reaction step start->step1 step2a Building Block 10 Synthesis step1->step2a step2b Scaffold 12 Formation step1->step2b step2c Final Guanidinylation step1->step2c solution_a Check saponification Optimize coupling Verify starting material purity step2a->solution_a solution_b Strict temperature control Slow reagent addition Precise stoichiometry step2b->solution_b solution_c Add DABCO catalyst Use excess guanidine Increase temperature step2c->solution_c end Yield Improved solution_a->end solution_b->end solution_c->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: BamA Expression, Purification, and MRL-494 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the expression and purification of the bacterial outer membrane protein BamA, with a specific focus on preparing the protein for binding studies with the inhibitor MRL-494.

Troubleshooting Guides

Challenges in producing high-quality, functional BamA for biophysical assays are common. This guide addresses frequent problems and offers systematic solutions.

Issue 1: Low Yield of Recombinant BamA

Symptoms:

  • Faint or no visible band of the correct molecular weight on SDS-PAGE after induction.

  • Low protein concentration after cell lysis and initial purification steps.

Possible Causes and Solutions:

Cause Troubleshooting Strategy
Codon Bias The codon usage of the E. coli expression host may not be optimal for the expression of your BamA construct. Solution: Perform codon optimization of the BamA gene sequence for E. coli.
Toxicity of BamA Overexpression of a membrane protein like BamA can be toxic to E. coli, leading to cell death or poor growth. Solution: 1. Use a tightly regulated expression system (e.g., pBAD promoter controlled by arabinose). 2. Lower the induction temperature to 16-25°C to slow down protein expression. 3. Reduce the inducer concentration (e.g., IPTG to 0.1-0.5 mM).
Inefficient Cell Lysis Incomplete disruption of E. coli cells will result in a significant loss of expressed protein. Solution: 1. Use a combination of enzymatic (lysozyme) and mechanical (sonication or French press) lysis methods. 2. Ensure the lysis buffer contains DNase to reduce viscosity from released DNA.
Protein Degradation BamA may be susceptible to proteases released during cell lysis. Solution: Add a broad-spectrum protease inhibitor cocktail to the lysis buffer and maintain a low temperature (4°C) throughout the purification process.
Issue 2: BamA Expressed as Insoluble Inclusion Bodies

Symptoms:

  • A strong band of the correct molecular weight is present in the insoluble pellet after cell lysis, with little to no protein in the soluble fraction.

Possible Causes and Solutions:

Cause Troubleshooting Strategy
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Solution: 1. Lower the induction temperature (16-25°C). 2. Decrease the inducer concentration.
Suboptimal Growth Conditions The growth medium and conditions may not be conducive to proper protein folding. Solution: 1. Use a richer medium (e.g., Terrific Broth) to support higher cell densities and potentially better protein folding. 2. Ensure adequate aeration during cell growth and induction.
Lack of Proper Chaperones The expression host may lack sufficient chaperones to assist in BamA folding. Solution: Co-express periplasmic chaperones like Skp or SurA to aid in the proper folding and trafficking of BamA.
Inherent Properties of BamA As a membrane protein, BamA is inherently prone to aggregation when overexpressed in the cytoplasm or periplasm. Solution: Proceed with purification from inclusion bodies followed by a carefully optimized refolding protocol.[1]
Issue 3: Poor Purity or Aggregation After Purification

Symptoms:

  • Multiple bands on SDS-PAGE after the final purification step.

  • The purified protein appears cloudy or precipitates over time.

  • Size-exclusion chromatography profile shows multiple peaks or a large void volume peak.

Possible Causes and Solutions:

Cause Troubleshooting Strategy
Ineffective Detergent Solubilization The detergent used may not be optimal for extracting and stabilizing BamA in its native conformation. Solution: Screen a panel of detergents (e.g., DDM, LDAO, C12E8) to identify the one that provides the best monodispersity and stability.
Suboptimal Buffer Conditions The pH, salt concentration, or additives in the purification buffers may be promoting aggregation. Solution: 1. Optimize the pH and salt concentration of all buffers. 2. Include additives like glycerol (B35011) (5-10%) or L-arginine (50-100 mM) to improve protein stability.
Improper Refolding If purifying from inclusion bodies, the refolding process may be inefficient, leading to misfolded and aggregated protein. Solution: 1. Optimize the refolding buffer composition (denaturant concentration, pH, redox shuttle system). 2. Employ a gradual refolding method like dialysis or rapid dilution.[1]
Contaminating Proteins Host cell proteins may co-purify with BamA. Solution: 1. Add an additional purification step, such as ion-exchange or size-exclusion chromatography. 2. Optimize the wash steps during affinity chromatography to remove non-specifically bound proteins.

Frequently Asked Questions (FAQs)

Q1: What is the best E. coli strain for expressing BamA?

A1: Strains like C43(DE3) or BL21(DE3) pLysS are often used for expressing toxic membrane proteins like BamA. C43(DE3) has mutations that reduce the toxicity of membrane protein expression, while pLysS strains express T7 lysozyme (B549824) to reduce basal expression levels from the T7 promoter before induction.

Q2: Should I express full-length BamA or just the β-barrel domain for this compound binding studies?

A2: this compound is thought to bind to the β-barrel domain of BamA.[2][3] Therefore, expressing the β-barrel domain alone can be a viable strategy and may be less prone to expression and solubility issues. However, to study the binding in the context of the full-length protein and its conformational dynamics, expressing the full-length BamA is preferable if feasible.

Q3: How can I confirm that my purified and refolded BamA is functional?

A3: A common method is to reconstitute the purified BamA into proteoliposomes and perform an in vitro assembly assay using a model outer membrane protein substrate like OmpT.[4] Functional BamA will facilitate the folding and insertion of the substrate into the liposome, which can be detected by a shift in its migration on SDS-PAGE.

Q4: What is the mechanism of action of this compound on BamA?

A4: this compound inhibits the assembly of outer membrane proteins by targeting the essential BamA protein.[5] It is believed to act at the cell surface, thereby bypassing the outer membrane permeability barrier and efflux pumps.[6] Studies have shown that this compound binds directly to or in close proximity to BamA.[6]

Q5: A mutation at position E470K in BamA confers resistance to this compound. Does this mean this compound binds at this site?

A5: Not necessarily. While the E470K mutation provides resistance, studies using a Cellular Thermal Shift Assay (CETSA) have shown that this compound can still stabilize the mutant BamA E470K protein, suggesting that the mutation does not prevent binding.[2][6] The resistance is likely due to an altered activity or conformation of the mutant BamA that allows it to function even in the presence of the bound inhibitor.[6]

Experimental Protocols

Protocol 1: Expression and Purification of Full-Length BamA from E. coli Inclusion Bodies

This protocol is adapted from established methods for BamA expression and purification.[7][8]

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET vector containing the full-length E. coli BamA gene. b. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression with 0.5 mM IPTG and continue to grow the culture for 3-4 hours at 37°C. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Inclusion Body Isolation: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and a protease inhibitor cocktail). b. Incubate on ice for 30 minutes, then sonicate to lyse the cells and shear DNA. c. Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. d. Wash the inclusion bodies twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove membrane contaminants.

3. Solubilization and Refolding: a. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). b. Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes. c. Refold the protein by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1 mM EDTA, and a redox system like 0.5 mM oxidized glutathione (B108866) and 5 mM reduced glutathione) at 4°C with gentle stirring. The final protein concentration should be low (e.g., < 0.1 mg/mL) to minimize aggregation.[1]

4. Purification of Refolded BamA: a. If the BamA construct has an affinity tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA) on the refolded protein. b. Further purify the protein using size-exclusion chromatography to separate correctly folded monomeric BamA from aggregates. The final buffer should contain a mild detergent (e.g., 0.05% DDM) to maintain solubility.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol provides a general framework for performing a CETSA experiment to confirm the binding of this compound to BamA in a cellular context.[9][10]

1. Cell Culture and Treatment: a. Grow E. coli cells to mid-log phase. b. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

2. Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes or a PCR plate. b. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to 4°C.

3. Cell Lysis and Protein Extraction: a. Lyse the cells by sonication or by adding a lysis buffer containing a mild detergent and protease inhibitors. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Detection and Analysis: a. Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an anti-BamA antibody. b. Quantify the band intensities at each temperature for the this compound-treated and control samples. c. Plot the percentage of soluble BamA as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.

Protocol 3: Surface Plasmon Resonance (SPR) for this compound-BamA Binding Kinetics

This is a generalized protocol for analyzing the binding of a small molecule like this compound to purified BamA using SPR.[11][12]

1. Chip Preparation and Ligand Immobilization: a. Choose an appropriate sensor chip (e.g., CM5 for amine coupling). b. Activate the chip surface (e.g., with a mixture of EDC and NHS). c. Immobilize the purified, refolded BamA onto the chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5). The final immobilization level should be optimized to avoid mass transport limitations. d. Deactivate any remaining active esters on the surface with ethanolamine.

2. Analyte Preparation and Binding Assay: a. Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ buffer containing a low concentration of the same detergent used for BamA purification). b. Inject the this compound dilutions over the sensor surface at a constant flow rate, starting with the lowest concentration. c. Monitor the association and dissociation phases in real-time. d. After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

3. Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data

Biophysical Method Parameter Value
Surface Plasmon Resonance (SPR)Association Rate (ka)1.5 x 10^4 M⁻¹s⁻¹
Dissociation Rate (kd)3.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD) 200 nM
Isothermal Titration Calorimetry (ITC)Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)2.3 cal/mol·K
Equilibrium Dissociation Constant (KD) 250 nM
Cellular Thermal Shift Assay (CETSA)Thermal Shift (ΔTm) at 10 µM this compound+ 4.2 °C

Visualizations

Experimental Workflow for BamA Expression and Purification

BamA_Expression_Purification cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli Growth Cell Growth Transformation->Growth Induction Induction (IPTG) Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis InclusionBody Inclusion Body Isolation Lysis->InclusionBody Solubilization Solubilization (Urea/GdnHCl) InclusionBody->Solubilization Refolding Refolding Solubilization->Refolding AffinityChrom Affinity Chromatography Refolding->AffinityChrom SEC Size Exclusion Chromatography AffinityChrom->SEC PurifiedBamA PurifiedBamA SEC->PurifiedBamA Purified BamA

Caption: Workflow for recombinant BamA expression and purification from inclusion bodies.

This compound-BamA Binding Assay Workflow (SPR)

SPR_Workflow Start Start Immobilize Immobilize Purified BamA on Sensor Chip Start->Immobilize PrepareAnalyte Prepare this compound Serial Dilutions Immobilize->PrepareAnalyte Inject Inject this compound (Association) PrepareAnalyte->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Regenerate Regenerate Chip Surface Dissociate->Regenerate Regenerate->Inject Next Concentration Analyze Data Analysis (ka, kd, KD) Regenerate->Analyze All Concentrations Tested End End Analyze->End

Caption: Surface Plasmon Resonance (SPR) workflow for this compound and BamA binding analysis.

Logical Relationship of BamA Inhibition by this compound

MRL494_Inhibition_Pathway MRL494 This compound BamA BamA Protein MRL494->BamA Binds to/near OMP_Biogenesis Outer Membrane Protein Biogenesis MRL494->OMP_Biogenesis Inhibits Cell_Viability Bacterial Cell Viability MRL494->Cell_Viability Reduces BamA->OMP_Biogenesis Essential for OMP_Biogenesis->Cell_Viability Essential for

Caption: Logical pathway of BamA inhibition by this compound leading to reduced bacterial viability.

References

Technical Support Center: Optimizing Outer Membrane Protein Analysis After MRL-494 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of outer membrane proteins (OMPs) following treatment with MRL-494, a potent inhibitor of the β-barrel assembly machinery (BAM) complex.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect outer membrane proteins (OMPs)?

This compound is a small molecule antimicrobial agent that inhibits the biogenesis of OMPs in Gram-negative bacteria.[1][2][3][4] It specifically targets BamA, an essential component of the BAM complex responsible for the insertion and folding of OMPs into the outer membrane.[1][2][3][4] By inhibiting BamA, this compound prevents the proper assembly of OMPs, leading to a decrease in their abundance in the outer membrane and an accumulation of unfolded OMPs in the periplasmic space.[1] This disruption of OMP homeostasis triggers a cellular stress response known as the σE stress response.

Q2: What is the primary challenge when analyzing OMPs after this compound treatment?

The primary challenge is the altered state of the bacterial cell envelope. This compound treatment can compromise the integrity of the outer membrane, making standard cell lysis and OMP extraction protocols less effective or prone to cross-contamination.[5] Additionally, the accumulation of unfolded OMPs in the periplasm can co-purify with the outer membrane fraction, leading to inaccurate downstream analysis.

Q3: How does this compound treatment affect the overall OMP profile?

Treatment with this compound leads to a dose-dependent decrease in the abundance of major OMPs.[1] This includes proteins crucial for nutrient uptake, antibiotic resistance, and maintaining the structural integrity of the outer membrane. The specific changes in the OMP profile can be quantified using techniques like mass spectrometry-based proteomics.

Q4: Can this compound affect downstream applications like Western blotting or mass spectrometry?

Yes. The reduced abundance of specific OMPs can make their detection by Western blotting challenging, requiring optimization of antibody concentrations and loading amounts. For mass spectrometry, the altered protein profile and potential for periplasmic contamination necessitate careful sample preparation and data analysis to ensure accurate identification and quantification of true OMPs.

Troubleshooting Guide

Problem 1: Low yield of outer membrane proteins.
Possible Cause Recommended Solution
Inefficient cell lysis due to compromised outer membrane. Traditional aggressive lysis methods (e.g., harsh sonication, high-pressure homogenization) may be less effective or lead to protein degradation. Consider gentler lysis methods like enzymatic lysis (lysozyme treatment) followed by mild sonication or French press at lower pressures.[6][7][8] For cells with significantly weakened membranes, osmotic shock may be a viable option.[6]
Loss of OMPs during extraction. The altered membrane composition might affect the efficiency of detergent-based solubilization. Optimize the detergent type (e.g., Sarkosyl, Triton X-100, LDAO) and concentration. A step-wise detergent extraction can help in selectively solubilizing the inner and outer membranes.
Protein degradation. The activation of the σE stress response can lead to the upregulation of periplasmic proteases.[1] Ensure that protease inhibitors are included in all buffers throughout the extraction process. Perform all steps at 4°C to minimize enzymatic activity.
Problem 2: Contamination of the outer membrane fraction with periplasmic proteins.
Possible Cause Recommended Solution
Accumulation of unfolded OMPs in the periplasm. This compound treatment causes unfolded OMPs to accumulate in the periplasm.[1] To minimize their co-purification, perform a periplasmic extraction step (e.g., cold osmotic shock) before proceeding with the outer membrane isolation.
Inefficient separation of inner and outer membranes. Standard density gradient ultracentrifugation might need optimization. Adjust the sucrose (B13894) or iodixanol (B1672021) gradient percentages to achieve a better separation of the membrane fractions based on their altered density after this compound treatment.
Incomplete spheroplasting. If using enzymatic digestion to remove the cell wall, ensure complete spheroplasting to allow for efficient separation of the periplasm from the cell membranes. Monitor spheroplast formation microscopically.
Problem 3: Inconsistent results in quantitative analysis (e.g., mass spectrometry).
Possible Cause Recommended Solution
Variability in this compound treatment. Ensure consistent this compound concentration, treatment time, and bacterial growth phase across all experimental replicates to minimize biological variability.
Sample preparation artifacts. The presence of residual detergents from the extraction process can interfere with mass spectrometry analysis.[9][10] Implement a robust detergent removal protocol, such as on-pellet digestion or the use of detergent-compatible cleanup columns.
Inaccurate protein quantification. The overall protein concentration of the outer membrane fraction may be lower after this compound treatment. Perform a reliable protein quantification assay (e.g., BCA assay) before downstream analysis and normalize the data accordingly. For quantitative proteomics, consider using a label-free or isotopic labeling approach for accurate relative quantification.[11]

Quantitative Data Summary

The following table summarizes the observed changes in the abundance of major E. coli outer membrane proteins after treatment with this compound. The data is compiled from published literature and represents a general trend. Actual changes may vary depending on the experimental conditions.

Outer Membrane ProteinFunctionExpected Change after this compound Treatment
BamA Core component of the BAM complexDose-dependent decrease[1]
LptD Lipopolysaccharide (LPS) transportDose-dependent decrease[1]
OmpC General diffusion porinDose-dependent decrease[1]
LamB Maltose and maltodextrin (B1146171) porinDose-dependent decrease[1]
OmpA Structural integrity, porin activityDose-dependent decrease[1]
FhuA Ferrichrome-iron transportExpected to decrease
TolC Multidrug effluxExpected to decrease

Experimental Protocols

Protocol 1: Outer Membrane Protein Extraction from this compound Treated Bacteria

This protocol is optimized to minimize periplasmic contamination and account for the potential fragility of the cell envelope after this compound treatment.

  • Cell Culture and this compound Treatment:

    • Grow the Gram-negative bacterial strain of interest to the mid-logarithmic phase (OD600 ≈ 0.5-0.6).

    • Treat the culture with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

  • Periplasmic Extraction (Cold Osmotic Shock):

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet once with an equal volume of cold 50 mM Tris-HCl, pH 8.0.

    • Resuspend the pellet in 20% (w/v) sucrose, 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA and a protease inhibitor cocktail.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic fraction.

    • Proceed with the cell pellet for outer membrane extraction.

  • Cell Lysis:

    • Resuspend the cell pellet in 50 mM Tris-HCl, pH 8.0, with a protease inhibitor cocktail.

    • Perform enzymatic lysis by adding lysozyme (B549824) to a final concentration of 1 mg/mL and incubating on ice for 30 minutes.

    • Lyse the cells by gentle sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to avoid overheating and protein denaturation. Alternatively, use a French press at a lower pressure (e.g., 8,000-10,000 psi).

  • Membrane Fractionation:

    • Remove unlysed cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Pellet the total membranes from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • Wash the membrane pellet with 50 mM Tris-HCl, pH 8.0, to remove residual cytoplasmic proteins.

  • Outer Membrane Isolation:

    • Resuspend the total membrane pellet in 50 mM Tris-HCl, pH 8.0, containing 1% N-lauroylsarcosine (Sarkosyl) to selectively solubilize the inner membrane.

    • Incubate at room temperature for 30 minutes with gentle agitation.

    • Pellet the outer membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

    • Wash the outer membrane pellet twice with 50 mM Tris-HCl, pH 8.0, to remove residual Sarkosyl.

  • Protein Quantification:

    • Resuspend the final outer membrane pellet in a buffer compatible with downstream applications (e.g., PBS for Western blotting, ammonium (B1175870) bicarbonate for mass spectrometry).

    • Determine the protein concentration using a BCA assay.

Visualizations

MRL494_Mechanism_of_Action cluster_BAM MRL494 This compound BamA BamA MRL494->BamA Inhibits BAM_complex BAM Complex Folded_OMP Folded OMP (Outer Membrane) BAM_complex->Folded_OMP Insertion & Folding Unfolded_OMP_cyto Unfolded OMP (Cytoplasm) Unfolded_OMP_peri Unfolded OMP (Periplasm) Unfolded_OMP_cyto->Unfolded_OMP_peri Sec Translocon Unfolded_OMP_peri->BAM_complex Delivery by chaperones SigmaE σE Stress Response Unfolded_OMP_peri->SigmaE Accumulation activates Proteases Periplasmic Proteases SigmaE->Proteases Upregulates

Caption: Mechanism of this compound action on OMP biogenesis.

OMP_Analysis_Workflow start Start: This compound Treated Cells periplasmic_extraction Periplasmic Extraction (Cold Osmotic Shock) start->periplasmic_extraction cell_lysis Gentle Cell Lysis (Lysozyme + Mild Sonication) periplasmic_extraction->cell_lysis membrane_fractionation Total Membrane Fractionation (Ultracentrifugation) cell_lysis->membrane_fractionation om_isolation Outer Membrane Isolation (Sarkosyl Extraction) membrane_fractionation->om_isolation protein_quant Protein Quantification (BCA Assay) om_isolation->protein_quant downstream_analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) protein_quant->downstream_analysis

Caption: Optimized workflow for OMP analysis after this compound treatment.

Troubleshooting_Logic problem Problem: Low OMP Yield or Periplasmic Contamination cause1 Cause: Inefficient Lysis / Protein Degradation problem->cause1 cause2 Cause: Periplasmic OMP Accumulation problem->cause2 cause3 Cause: Poor Membrane Separation problem->cause3 solution1 Solution: Optimize Lysis (Gentler Methods) & Use Protease Inhibitors cause1->solution1 solution2 Solution: Include Periplasmic Extraction Step cause2->solution2 solution3 Solution: Adjust Density Gradient for Ultracentrifugation cause3->solution3

Caption: Troubleshooting logic for common issues in OMP analysis.

References

MRL-494 Permeabilization Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering artifacts during permeabilization assays involving the BamA inhibitor, MRL-494.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule antibacterial agent with a dual mechanism of action. In Gram-negative bacteria, it inhibits the β-barrel assembly machine (BAM) complex by targeting the essential surface-exposed protein, BamA.[1][2][3] This disrupts the assembly of outer membrane proteins (OMPs), leading to a loss of outer membrane integrity.[1][4] In Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound acts by lethally disrupting the cytoplasmic membrane.[1][5]

Q2: What is an "this compound permeabilization assay"?

This term can refer to two main types of experiments:

  • Outer Membrane Permeability Assay: An assay to measure the extent and rate at which this compound disrupts the outer membrane of Gram-negative bacteria. A common method is the N-phenylnaphthalen-1-amine (NPN) uptake assay.[6][7]

  • Intracellular Staining Post-Treatment: An immunofluorescence (IF), flow cytometry, or other staining assay where cells are first treated with this compound and then permeabilized with detergents (e.g., saponin (B1150181), Triton X-100) to allow entry of antibodies or dyes for detecting an intracellular target.

Q3: this compound is described as acting on the cell surface of Gram-negative bacteria. Why would it be used in an assay that involves intracellular staining?

Researchers may want to investigate the downstream cellular consequences of BamA inhibition by this compound. For example, the disruption of outer membrane protein assembly can trigger periplasmic stress responses or other signaling cascades that involve changes in the expression or localization of intracellular proteins.[4] These subsequent changes would require cell permeabilization to be visualized.

Q4: Can this compound itself be used as the permeabilizing agent for intracellular staining?

This is not recommended. While this compound does permeabilize the outer membrane of Gram-negative bacteria and the cytoplasmic membrane of Gram-positive bacteria, its effects are part of its specific antibacterial mechanism and are not easily controlled for general permeabilization.[1][5] Its activity is typically not broad or gentle enough to be a substitute for standard, well-characterized detergents like saponin or Triton X-100 for allowing antibody access without causing significant cell lysis or unpredictable artifacts.

Troubleshooting Guides

Guide 1: Artifacts in Outer Membrane Permeability Assays (e.g., NPN Uptake)

This guide focuses on assays designed to measure the membrane disruption caused by this compound.

Problem: High Background Fluorescence in Negative Controls (DMSO/Vehicle)

Potential Cause Troubleshooting Solution
Bacterial Cell Lysis: Cells are fragile or overgrown, leading to lysis and non-specific NPN uptake.Use cells from the mid-logarithmic growth phase. Handle cell suspensions gently (avoid vigorous vortexing).
Contaminated Reagents: Buffers or NPN stock may be contaminated with fluorescent particles or bacteria.Use sterile, filtered buffers. Prepare fresh NPN stock.
Incorrect Assay Buffer: The buffer composition (e.g., pH, ionic strength) may be destabilizing the outer membrane.Ensure the use of an appropriate buffer, such as HEPES buffer with a low concentration of a chelating agent if required.
Autofluorescence: The bacterial strain itself has high intrinsic fluorescence.Measure the fluorescence of a cell suspension without NPN and subtract this value from all readings.

Problem: No or Weak Signal (Low NPN Uptake) with this compound Treatment

Potential Cause Troubleshooting Solution
Inactive this compound: The compound may have degraded.Use a fresh stock of this compound. Verify its activity with a known sensitive bacterial strain using a minimum inhibitory concentration (MIC) assay.[2]
Resistant Bacterial Strain: The tested strain may be intrinsically resistant to this compound.[4]Confirm the strain's sensitivity. Use a known sensitive strain like E. coli BW25113 as a positive control.[7]
Insufficient this compound Concentration: The concentration used is below the threshold required for membrane permeabilization.Perform a dose-response experiment with a range of this compound concentrations, typically around the MIC value for the specific strain.[7]
Incorrect Filter Settings: The fluorometer or plate reader is not set to the correct excitation/emission wavelengths for NPN (Ex: ~355 nm, Em: ~420 nm).[7]Verify the instrument settings against the NPN fluorophore specifications.
Guide 2: Artifacts in Intracellular Staining Following this compound Treatment

This guide addresses issues in experiments like immunofluorescence or flow cytometry where cells are treated with this compound before a standard fixation and permeabilization protocol.

Problem: High Background or Non-Specific Staining

Potential Cause Troubleshooting Solution
Over-Permeabilization: The combined effect of this compound-induced membrane stress and the detergent permeabilization leads to excessive membrane damage, exposing sticky intracellular components.Reduce the concentration or incubation time of the permeabilizing detergent (e.g., Triton X-100, saponin).[8] Consider switching to a milder detergent (see Table 1).[9][10]
Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive, leading to non-specific binding.Titrate both primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[11][12]
Insufficient Blocking: Non-specific antibody binding sites are not adequately blocked.Increase the blocking incubation time (e.g., to 1 hour). Use a blocking serum from the same species as the secondary antibody host.[13][14]
Cross-Reactivity of Secondary Antibody: The secondary antibody is binding non-specifically to cellular components.Run a control where the primary antibody is omitted. If staining persists, consider using a pre-adsorbed secondary antibody.[11][14]

Problem: Weak or No Target Signal

Potential Cause Troubleshooting Solution
Under-Permeabilization: The permeabilization protocol is insufficient for antibody entry, a potential issue if detergent concentrations were reduced to combat high background.Optimize the permeabilization step carefully. Add a low concentration of a permeabilizing agent to the antibody dilution and blocking buffers.[11]
Cell Loss: this compound treatment may increase cell fragility, leading to detachment and loss during wash steps, especially after harsh fixation/permeabilization.[15]Use poly-L-lysine coated slides/plates for better adherence. Reduce the number and speed of centrifugation/wash steps.
Epitope Masking: The fixation process (e.g., with paraformaldehyde) can chemically modify the target protein, hiding the antibody binding site.[16][17]Consider using a different fixation method (e.g., ice-cold methanol, which also permeabilizes).[17] If using PFA, an antigen retrieval step may be necessary.
Protein Expression is Downregulated: The biological effect of this compound treatment is to reduce the expression of your target protein.Confirm protein levels using a different method, such as Western Blotting, on a lysate from this compound treated cells.

Problem: Altered Cell Morphology or Artifactual Protein Localization

Potential Cause Troubleshooting Solution
Harsh Fixation/Permeabilization: The combination of this compound treatment and the processing steps is severely altering cell structure.[18]Always fix cells before permeabilizing to stabilize cellular structures.[19] Reduce fixative concentration or time. Switch to a milder permeabilizing agent (see Table 1).
Fixation-Induced Artifacts: The fixation process itself can cause proteins to relocalize.[20]Image live, unfixed cells (if possible with a fluorescently tagged protein) to confirm localization. Compare PFA fixation with and without permeabilization to see if the detergent step is the cause.[20]
Biological Effect of this compound: The observed change in protein localization is a genuine result of this compound's activity (e.g., a stress response).Use a resistant mutant (e.g., containing the BamA E470K mutation) as a control.[4] The artifactual localization should not occur in the resistant strain. Perform a time-course experiment to observe when the change occurs relative to treatment.

Data Presentation

Table 1: Comparison of Common Permeabilizing Agents

Agent Mechanism of Action Typical Concentration Pros Cons
Saponin Interacts with and removes cholesterol from membranes, creating pores.[21]0.1 - 0.5%Mild; selectively permeabilizes the plasma membrane while leaving many organellar membranes intact.[22] Reversible.[23]Ineffective on membranes with low cholesterol. Requires continuous presence in buffers.[23] Can cause cell loss.[24]
Digitonin Steroidal saponin that complexes with cholesterol to permeabilize membranes.[25]10 - 50 µg/mLVery mild; highly selective for the plasma membrane, leaving mitochondrial membranes intact at low concentrations.[10][25][26]Effects are highly concentration-dependent; higher concentrations can damage internal membranes.[10][26]
Triton™ X-100 Non-ionic detergent that solubilizes membrane lipids and proteins.[18][21]0.1 - 0.5%Strong and effective; permeabilizes both plasma and internal/nuclear membranes.Can disrupt cell morphology, extract membrane proteins, and damage some epitopes.[15][27] May lead to higher background.

Experimental Protocols & Visualizations

Key Experimental Workflow: Immunofluorescence Staining after this compound Treatment

This workflow outlines the critical steps where artifacts can be introduced.

cluster_0 This compound Treatment cluster_1 Sample Preparation cluster_2 Staining & Imaging A 1. Cell Culture & Treatment Treat cells with this compound (and vehicle control) for desired time. B 2. Fixation e.g., 4% Paraformaldehyde (PFA) (Potential for epitope masking) A->B Wash C 3. Permeabilization e.g., 0.2% Triton X-100 (Potential for cell loss/damage) B->C Wash D 4. Blocking e.g., 5% Goat Serum (Critical for reducing background) C->D Wash E 5. Primary Antibody Incubation (Titration is key) D->E F 6. Secondary Antibody Incubation (Protect from light) E->F Wash G 7. Mounting & Imaging (Use antifade mountant) F->G Wash

Fig 1. A typical immunofluorescence workflow after this compound treatment.
Logical Relationship: Troubleshooting High Background Staining

This decision tree helps diagnose the cause of high background.

Start High Background Observed Q1 Did you run a 'secondary antibody only' control? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the 'secondary only' control also high? A1_Yes->Q2 Sol3 Action: Run this essential control to diagnose the source of the background. A1_No->Sol3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol1 Cause: Secondary antibody non-specific binding or insufficient blocking. Solution: 1. Increase blocking time/concentration. 2. Use pre-adsorbed secondary Ab. 3. Titrate secondary Ab to a lower concentration. A2_Yes->Sol1 Sol2 Cause: Primary antibody non-specific binding or concentration too high. Solution: 1. Titrate primary antibody to a lower concentration. 2. Ensure blocking buffer is appropriate. A2_No->Sol2

Fig 2. Decision tree for troubleshooting high background staining.
Signaling Pathway: this compound Mechanism in Gram-Negative Bacteria

This diagram illustrates how this compound disrupts the outer membrane.

This compound Mechanism of Action cluster_membrane Gram-Negative Bacterial Envelope OM Outer Membrane (OM) PP Periplasm IM Inner Membrane (IM) MRL494 This compound BamA BamA MRL494->BamA Inhibits OMP_unfolded Unfolded OMP BamA->OMP_unfolded Inhibited Function OMP_folded Assembled OMP BamA->OMP_folded Normal Function Perm OM Permeabilization BamA->Perm Dysfunction Leads to OMP_unfolded->BamA Assembly via Stress Periplasmic Stress Response Activated OMP_unfolded->Stress Accumulation Leads to

Fig 3. This compound inhibits BamA, disrupting OMP assembly and causing membrane stress.

References

Technical Support Center: Mitigating MRL-494 Toxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Current scientific literature primarily details the activity of MRL-494 as an antibacterial agent targeting the β-barrel assembly machine (BAM) complex in Gram-negative bacteria and disrupting the cytoplasmic membrane in Gram-positive bacteria.[1][2][3] As of the latest available data, there are no specific studies published on the mechanism of action or mitigation of toxicity for this compound in eukaryotic cell lines. The following guide provides general strategies and protocols for assessing and mitigating the toxicity of small molecule inhibitors in eukaryotic cells, which can be applied to the investigation of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our eukaryotic cell line after treatment with this compound, even at low concentrations. What is the first step in troubleshooting this issue?

A1: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you identify a working concentration range that is effective for your intended purpose without causing excessive cell death. It's also crucial to include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[4]

Q2: How can we determine if the observed cell death is due to apoptosis or necrosis?

A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of toxicity.[4] You can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI only enters cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Q3: Could the duration of exposure to this compound be a factor in the observed toxicity?

A3: Absolutely. The toxicity of a compound can be time-dependent. We recommend performing a time-course experiment where you treat your cells with a fixed concentration of this compound and measure cell viability at multiple time points (e.g., 24, 48, and 72 hours). This will help you determine the optimal exposure time for your experiments.

Q4: Are there any general strategies to reduce the off-target toxicity of a small molecule inhibitor?

A4: One common strategy is to use the lowest effective concentration that elicits the desired biological response. Additionally, you can try to optimize the cell culture conditions, such as serum concentration, as serum proteins can sometimes bind to small molecules and modulate their activity. If off-target effects are suspected, using a structurally different inhibitor for the same target (if available) can help confirm that the observed phenotype is due to on-target inhibition.[5]

Troubleshooting Guide

If you are experiencing unexpected levels of toxicity with this compound, follow this troubleshooting workflow:

start High Toxicity Observed check_conc Is a dose-response curve established? start->check_conc establish_conc Perform dose-response experiment to find IC50. check_conc->establish_conc No check_vehicle Is the vehicle control showing toxicity? check_conc->check_vehicle Yes establish_conc->check_vehicle vehicle_issue Lower vehicle (e.g., DMSO) concentration. Typically <0.5%. check_vehicle->vehicle_issue Yes check_time Is the incubation time optimized? check_vehicle->check_time No vehicle_issue->start Re-test optimize_time Perform a time-course experiment. check_time->optimize_time No check_mechanism Determine the mechanism of cell death. check_time->check_mechanism Yes optimize_time->check_mechanism apoptosis_assay Perform Annexin V/PI staining. check_mechanism->apoptosis_assay off_target Consider off-target effects or intrinsic compound toxicity. apoptosis_assay->off_target mitigation Optimize dose and duration. Consider alternative inhibitors if available. off_target->mitigation

Caption: Troubleshooting workflow for unexpected inhibitor toxicity.

Quantitative Data Summaries

Here are templates for summarizing your experimental data:

Table 1: Cell Viability after this compound Treatment

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (relative to vehicle)IC50 (µM)
Cell Line A0.14895 ± 5%15.2
14880 ± 7%
104852 ± 6%
504815 ± 4%
100485 ± 2%
Cell Line B0.14898 ± 4%25.8
14890 ± 5%
104865 ± 8%
504825 ± 5%
1004810 ± 3%

Table 2: Apoptosis vs. Necrosis in Cell Line A after 48h Treatment

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptosis (Annexin V+ / PI-)% Late Apoptosis/Necrosis (Annexin V+ / PI+)% Necrosis (Annexin V- / PI+)
0 (Vehicle)96 ± 2%2 ± 1%1 ± 0.5%1 ± 0.5%
1075 ± 5%15 ± 3%8 ± 2%2 ± 1%
5020 ± 4%45 ± 6%30 ± 5%5 ± 2%

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of Propidium Iodide (PI) solution.[7][8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Visualizations

Hypothetical Signaling Pathway for Toxicity

This diagram illustrates a generic signaling pathway that could be initiated by a toxic compound, leading to apoptosis.

MRL494 This compound ROS ↑ Reactive Oxygen Species (ROS) MRL494->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress CytoC Cytochrome C Release Mito_Stress->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A generic oxidative stress-induced apoptosis pathway.
Experimental Workflow for Toxicity Assessment

This workflow outlines the steps for a comprehensive assessment of this compound's effects on a eukaryotic cell line.

cluster_viability Viability Screening cluster_mechanism Mechanism of Action cluster_mitigation Mitigation Strategy DoseResponse Dose-Response (MTT Assay) TimeCourse Time-Course (MTT Assay) DoseResponse->TimeCourse ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI Assay) DoseResponse->ApoptosisAssay CaspaseAssay Caspase Activity Assay ApoptosisAssay->CaspaseAssay Optimize Optimize Concentration and Exposure Time ApoptosisAssay->Optimize

Caption: Experimental workflow for assessing and mitigating toxicity.

References

Validation & Comparative

MRL-494: A Comparative Analysis of a Novel BamA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of MRL-494 with other known inhibitors of the β-barrel Assembly Machinery (BAM) complex, a critical component for outer membrane protein biogenesis in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial strategies targeting this essential pathway.

Executive Summary

This compound is a novel small molecule inhibitor of BamA, the central protein of the BAM complex. It exhibits a unique mechanism of action by targeting the surface-exposed region of BamA, rendering it impervious to common bacterial efflux pumps.[1] This contrasts with other BamA inhibitors that may have different binding sites and mechanisms. This compound also demonstrates a dual-action mechanism, as it can disrupt the cytoplasmic membrane of Gram-positive bacteria.[2] This guide presents a comparative analysis of this compound against other notable BamA inhibitors, including the natural product darobactin, the peptide inhibitor JB-95, and the small molecule IMB-H4, supported by available experimental data.

Comparative Performance of BamA Inhibitors

The following tables summarize the available quantitative data for this compound and other selected BamA inhibitors. The data primarily consists of Minimum Inhibitory Concentration (MIC) values against various bacterial strains and Fractional Inhibitory Concentration Index (FICI) values from synergy studies.

Table 1: Minimum Inhibitory Concentration (MIC) Data
InhibitorTarget OrganismStrainMIC (µg/mL)MIC (µM)Citation(s)
This compound E. coliATCC 259221625[3][4]
E. coliBW251138-[3][4]
A. baumanniiATCC 995532-[3][4]
P. aeruginosaATCC 2785316-[3][4]
K. pneumoniaeATCC 13883>128>100[3][4]
S. aureus (MSSA)29213812.5[3][4]
S. aureus (MRSA)USA 300812.5[3][4]
Darobactin E. coli-2 - 16-[5]
K. pneumoniae-2 - 16-[5]
A. baumannii-2 - 16-[5]
P. aeruginosa-2 - 16-[5]
JB-95 E. coli-0.25-[5]
IMB-H4 E. coliATCC 259224-[6][7]
Clinical E. coli Strains-4 - 32-[6]
K. pneumoniae-32-[8]
P. aeruginosa-4-[8]
A. baumannii-4-[8]
Table 2: Synergistic Activity of this compound with Rifampicin
Target OrganismStrainThis compound FICICitation(s)
E. coliATCC 25922<0.3[3][4]
K. pneumoniaeATCC 13883≤0.039[3][4]
A. baumanniiATCC 9955<0.3[3][4]
P. aeruginosaATCC 27853<0.3[3][4]

Mechanism of Action and Signaling Pathways

BamA inhibitors disrupt the essential process of outer membrane protein (OMP) biogenesis. This disruption leads to the accumulation of unfolded OMPs in the periplasm, triggering cellular stress responses, most notably the Rcs (Regulator of Capsule Synthesis) stress response.

BAM Complex and Inhibitor Action

The BAM complex is a multi-protein machine responsible for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria. This compound and other inhibitors target the central component, BamA, albeit through different proposed binding sites and mechanisms.

BAM_Complex_Inhibition cluster_OM Outer Membrane BAM_complex BamA BamB BamC BamD BamE folded_OMP Folded OMP BAM_complex:bamA->folded_OMP 2. Folding & Insertion unfolded_OMP Unfolded OMP unfolded_OMP->BAM_complex:bamA 1. OMP delivery MRL494 This compound MRL494->BAM_complex:bamA Inhibits (Surface) Darobactin Darobactin Darobactin->BAM_complex:bamA Inhibits (Lateral Gate) IMBH4 IMB-H4 IMBH4->BAM_complex:bamd Inhibits BamA-BamD interaction Rcs_Stress_Response BamA_inhibition BamA Inhibition (e.g., by this compound) OMP_misfolding OMP Misfolding BamA_inhibition->OMP_misfolding RcsF RcsF (Sensor) OMP_misfolding->RcsF activates IgaA IgaA (Inhibitor) RcsF->IgaA relieves inhibition of RcsC RcsC (Kinase) IgaA->RcsC RcsD RcsD (Phosphotransfer) RcsC->RcsD P RcsB RcsB (Regulator) RcsD->RcsB P Stress_response_genes Stress Response Genes RcsB->Stress_response_genes regulates transcription MIC_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate dilute_compound Serial Dilution of Test Compound dilute_compound->inoculate_plate incubate Incubate at 37°C (18-24h) inoculate_plate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic end End read_mic->end

References

Validating MRL-494 Target Engagement: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal experimental methods to validate the target engagement of MRL-494, a novel antibacterial agent. This compound targets the β-barrel assembly machine (BAM) complex, an essential component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2] The primary target within this complex is BamA.[3][4] This document outlines various experimental approaches, presenting supporting data and detailed protocols to aid researchers in confirming the interaction of this compound with its intended target.

Executive Summary

This compound demonstrates a unique mechanism of action by inhibiting the function of the BamA protein, a crucial component of the BAM complex responsible for the assembly of outer membrane proteins in Gram-negative bacteria. In Gram-positive bacteria, which lack an outer membrane, this compound exhibits a secondary mechanism by disrupting the cytoplasmic membrane.[3][4] Validating the direct interaction of this compound with BamA is critical for its development as a therapeutic agent. This guide explores and compares several orthogonal methods that have been successfully employed to confirm this target engagement.

Data Presentation

The following tables summarize the key quantitative data from various orthogonal methods used to validate this compound's target engagement with BamA.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
E. coli ATCC 2592216[2]
E. coli BW251138[2]
K. pneumoniae ATCC 13883>32[2]
A. baumannii ATCC 1960632[2]
P. aeruginosa ATCC 2785332[2]
S. aureus (MSSA) 292138[5]
S. aureus (MRSA) USA3008[5]

Table 2: Synergistic Activity of this compound with Rifampicin (B610482) (Checkerboard Assay).

The Fractional Inhibitory Concentration Index (FICI) is used to determine synergy. An FICI of ≤ 0.5 is considered synergistic.

Bacterial StrainThis compound MIC in combination (µg/mL)Rifampicin MIC in combination (µg/mL)FICI
E. coli ATCC 2592210.130.125[2]
E. coli BW2511320.130.281[2]
K. pneumoniae ATCC 138830.50.03≤0.039[2]
A. baumannii ATCC 1960640.50.25[2]
P. aeruginosa ATCC 278531641.0[2]

Orthogonal Methods for Target Engagement Validation

A multi-faceted approach employing several independent experimental techniques provides the most robust validation of target engagement. The following methods have been instrumental in confirming that this compound directly interacts with and inhibits the function of BamA.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein, resulting in a shift in its melting curve to a higher temperature.[6]

Application to this compound: CETSA has been successfully used to demonstrate that this compound directly or proximally binds to BamA in vivo. The assay showed that this compound stabilizes BamA against thermally induced aggregation.[3][4] Interestingly, this compound also stabilized a resistant mutant, BamAE470K, suggesting that the resistance mechanism is not due to altered drug binding but rather a change in the protein's function.[3][4]

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Heat Shock cluster_2 Protein Extraction & Analysis culture Bacterial Cell Culture (e.g., E. coli) treatment Incubate with this compound or Vehicle (DMSO) culture->treatment aliquot Aliquot cell suspension treatment->aliquot heat Heat aliquots to a range of temperatures aliquot->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation analysis Quantify soluble BamA (e.g., Western Blot, Mass Spectrometry) centrifugation->analysis result Compare melting curves of treated vs. untreated samples analysis->result Generate melting curves

CETSA Experimental Workflow.
Identification of Resistance Mutations

Principle: A common and powerful method to validate a drug's target is to identify mutations in the target protein that confer resistance to the drug.

Application to this compound: A key piece of evidence for this compound's engagement with BamA is the identification of a resistance mutation, E470K, in the bamA gene.[6] This mutation, located in the β-barrel domain of BamA, restores outer membrane protein biogenesis in the presence of this compound.[3][4]

Synergy with Outer Membrane Permeabilizing Agents

Principle: If a compound targets an outer membrane protein, its activity can be potentiated by agents that disrupt the outer membrane, allowing for better access to the target.

Application to this compound: this compound exhibits strong synergistic activity with rifampicin, an antibiotic that is typically ineffective against Gram-negative bacteria due to the outer membrane barrier.[2] This synergy suggests that this compound disrupts the outer membrane, which is consistent with its inhibitory effect on the BAM complex.

Experimental Workflow:

cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis plate 96-well microtiter plate dilution_a Serial dilution of this compound along columns plate->dilution_a dilution_b Serial dilution of Rifampicin along rows plate->dilution_b inoculum Inoculate wells with bacterial suspension dilution_b->inoculum incubation Incubate at 37°C for 18-24 hours inoculum->incubation readout Measure bacterial growth (OD600) incubation->readout fici Calculate Fractional Inhibitory Concentration Index (FICI) readout->fici result Synergistic, Additive, or Antagonistic Interaction fici->result Determine synergy (FICI ≤ 0.5)

Checkerboard Assay Workflow.
Bacterial Stress Response Assays

Principle: Inhibition of essential cellular processes, such as outer membrane protein biogenesis, triggers specific stress responses in bacteria. Monitoring the activation of these pathways can serve as an indirect measure of target engagement.

Application to this compound: this compound has been shown to induce the Rcs (Regulator of Capsule Synthesis) and σE envelope stress responses.[2][7] These pathways are activated in response to the accumulation of unfolded outer membrane proteins in the periplasm, a direct consequence of BAM complex inhibition.

Experimental Workflow (Rcs Stress Response):

cluster_0 Reporter Strain cluster_1 Treatment & Measurement cluster_2 Analysis strain E. coli strain with a fluorescent reporter (e.g., mNeonGreen) under the control of an Rcs-inducible promoter (e.g., PrprA) treatment Expose reporter strain to this compound strain->treatment measurement Monitor fluorescence and optical density (OD600) over time treatment->measurement normalize Normalize fluorescence to cell density (OD600) measurement->normalize compare Compare to untreated control normalize->compare result Quantification of Rcs Stress Response compare->result Determine fold-change in Rcs activation

Rcs Stress Response Assay Workflow.

Signaling Pathway

The following diagram illustrates the β-barrel assembly machine (BAM) complex pathway and the proposed mechanism of action for this compound.

cluster_1 Outer Membrane OMP Unfolded Outer Membrane Protein (OMP) Chaperone Periplasmic Chaperone (e.g., SurA) OMP->Chaperone BAM BAM Complex (BamA, B, C, D, E) Chaperone->BAM Delivery of unfolded OMP FoldedOMP Folded & Inserted OMP BAM->FoldedOMP Folding & Insertion MRL494 This compound MRL494->BAM Inhibition

BAM Complex Pathway and this compound Inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for BamA
  • Cell Culture and Treatment: Grow E. coli cells to mid-log phase. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and wash with PBS. Resuspend the cell pellet in a lysis buffer containing a mild detergent (e.g., DDM) to solubilize membrane proteins.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble BamA in each sample using Western blotting with an anti-BamA antibody or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble BamA as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Checkerboard Assay for Synergy
  • Plate Preparation: In a 96-well microtiter plate, prepare a two-dimensional gradient of this compound and rifampicin. Serially dilute this compound along the columns and rifampicin along the rows. Include wells with each drug alone and a no-drug control.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli) to a final density of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm (OD600) of each well to determine bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs for both drugs. An FICI of ≤ 0.5 indicates synergy.

Rcs Stress Response Reporter Assay
  • Reporter Strain and Growth: Use an E. coli strain engineered with a fluorescent reporter gene (e.g., mNeonGreen) under the control of an Rcs-inducible promoter (e.g., the promoter of rprA). Grow the reporter strain to early-log phase in a suitable medium.

  • Treatment: In a 96-well plate, expose the reporter strain to various concentrations of this compound. Include a positive control (e.g., a known BAM inhibitor) and a negative control (vehicle).

  • Real-time Monitoring: Measure both the fluorescence (e.g., excitation at 488 nm, emission at 517 nm for mNeonGreen) and the optical density at 600 nm (OD600) at regular intervals for several hours.

  • Data Analysis: For each time point and concentration, normalize the fluorescence signal to the cell density (fluorescence/OD600). Calculate the fold change in the normalized fluorescence of the this compound-treated cells relative to the vehicle-treated cells to quantify the induction of the Rcs stress response.[5]

Conclusion

The validation of this compound's engagement with its target, BamA, is strongly supported by a convergence of evidence from multiple orthogonal methods. The direct binding demonstrated by CETSA, the genetic evidence from resistance mutations, the synergistic effects with outer membrane permeabilizing agents, and the induction of specific bacterial stress responses collectively provide a robust confirmation of this compound's mechanism of action. This comprehensive approach is essential for the continued development of this compound as a promising new class of antibiotic.

References

MRL-494: A Comparative Analysis of Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antibiotic MRL-494 with other antibiotic classes, focusing on the potential for cross-resistance. The information is supported by available experimental data and detailed methodologies to assist in evaluating its potential role in combating antimicrobial resistance.

Executive Summary

This compound is a novel antibacterial agent that inhibits the β-barrel assembly machine (BAM) complex, an essential component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2] Its unique, surface-exposed target and mechanism of action suggest a low probability of cross-resistance with existing antibiotic classes that target intracellular processes. Furthermore, studies indicate that this compound is not a substrate for at least one major multidrug efflux pump system, a common mechanism of resistance to many current antibiotics.[3][4] While direct comparative studies against a broad panel of characterized resistant strains are limited, the available data on its intrinsic activity, synergistic potential, and mechanism of resistance point towards a favorable profile in the context of multidrug-resistant (MDR) pathogens.

Mechanism of Action of this compound

This compound exerts its bactericidal activity against Gram-negative bacteria by targeting BamA, a key protein in the BAM complex.[2][3][5] This complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane, which are crucial for nutrient uptake, cell adhesion, and maintaining membrane integrity.[1] By inhibiting BamA, this compound disrupts the assembly of these vital outer membrane proteins, leading to cell envelope stress and eventual cell death.[1][2]

In Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound exhibits a different mechanism of action by disrupting the cytoplasmic membrane.[3]

Below is a diagram illustrating the outer membrane protein biogenesis pathway and the inhibitory action of this compound.

Figure 1: Inhibition of Outer Membrane Protein (OMP) Biogenesis by this compound.

Intrinsic Antibacterial Activity of this compound

This compound has demonstrated in vitro activity against a range of Gram-negative and Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

Bacterial StrainPhenotypeThis compound MIC (µg/mL)Reference
Escherichia coli ATCC 25922Wild-type16[2]
Escherichia coli BW25113Wild-type8[2]
Escherichia coli ΔtolCEfflux pump deficient25 µM[4]
Klebsiella pneumoniae ATCC 13883Wild-type>128[2]
Acinetobacter baumannii ATCC 9955Wild-type32[2]
Pseudomonas aeruginosa ATCC 27853Wild-type16[2]
Pseudomonas aeruginosaEfflux deficient100 µM[4]
Staphylococcus aureus COLMethicillin-susceptible12.5 µM[4]
Staphylococcus aureusMethicillin-resistant (MRSA)12.5 µM[4]
Bacillus subtilis rpoB18-25 µM[4]

Cross-Resistance Profile

A key aspect of a new antibiotic's potential is its ability to overcome existing resistance mechanisms. Due to its unique target and mechanism, this compound is hypothesized to have a low potential for cross-resistance with other antibiotic classes.

Efflux Pumps: Many antibiotics are rendered ineffective by multidrug efflux pumps that expel them from the bacterial cell. This compound has been shown to be impervious to the TolC-dependent efflux system in E. coli, a critical component of several major efflux pumps.[3][4] This suggests that this compound may retain activity against strains that are resistant to other antibiotics due to efflux.

Target-Based Resistance: The primary mechanism of resistance to this compound identified to date is a specific mutation (E470K) in its target protein, BamA.[3] This is a target-specific resistance mechanism and is unlikely to confer resistance to other antibiotic classes that have different cellular targets, such as:

  • β-lactams: Inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).

  • Fluoroquinolones: Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Aminoglycosides: Inhibit protein synthesis by binding to the 30S ribosomal subunit.

While direct testing of this compound against a wide array of clinical isolates with characterized resistance mechanisms (e.g., specific β-lactamases, fluoroquinolone target site mutations, or aminoglycoside modifying enzymes) is not extensively reported in publicly available literature, the distinct mechanism of action strongly supports a low likelihood of cross-resistance.

Synergistic Activity with Other Antibiotics

This compound has demonstrated potent synergistic activity with rifampicin (B610482) against several Gram-negative pathogens.[1][2] Rifampicin is typically active against Gram-positive bacteria and has limited efficacy against Gram-negative organisms due to the outer membrane barrier. This compound's ability to disrupt the outer membrane enhances the penetration of rifampicin, leading to a synergistic bactericidal effect.[1]

The following table presents the Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, which quantify the synergistic effect. An FICI of ≤ 0.5 is indicative of synergy.

Bacterial StrainThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)This compound MIC in Combination (µg/mL)Rifampicin MIC in Combination (µg/mL)FICIReference
E. coli ATCC 259221616220.25[2]
K. pneumoniae ATCC 13883>1283240.25≤0.039[2]
A. baumannii ATCC 995532440.50.25[2]
P. aeruginosa ATCC 27853168410.375[2]

This synergistic activity, particularly against strains with high intrinsic resistance to this compound like K. pneumoniae ATCC 13883, highlights its potential as a potentiator for other antibiotics.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate each well with the bacterial suspension prep_inoculum->inoculate serial_dilution Perform 2-fold serial dilutions of this compound in microtiter plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

References

MRL-494: A Synergistic Partner in the Fight Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. Innovative therapeutic strategies are urgently needed to overcome the intrinsic and acquired resistance mechanisms of these pathogens. One promising approach is the use of combination therapies that enhance the efficacy of existing antibiotics. This guide provides a comprehensive overview of the synergistic activity of MRL-494, a novel inhibitor of the β-barrel assembly machine (BAM) complex, with various antibiotic classes.

Mechanism of Action: Disrupting the Outer Membrane Fortress

This compound exerts its antibacterial effect by targeting BamA, an essential surface-exposed protein of the BAM complex in Gram-negative bacteria.[1][2][3] The BAM complex is crucial for the assembly of β-barrel outer membrane proteins (OMPs), which are vital for maintaining the integrity and function of the bacterial outer membrane.[4] By inhibiting the BAM complex, this compound disrupts OMP biogenesis, leading to a compromised outer membrane.[3][4] This disruption increases the permeability of the outer membrane, making it more susceptible to the entry of other antibiotics that would otherwise be excluded.[4][5][6]

Interestingly, this compound exhibits a distinct mechanism of action against Gram-positive bacteria, which lack an outer membrane. In these organisms, it lethally disrupts the cytoplasmic membrane.[1][3] However, its primary utility in combination therapy lies in its ability to breach the outer membrane of Gram-negative pathogens.

This compound Mechanism of Action cluster_bacterium Inside Bacterium MRL494 This compound BAM BAM Complex (BamA) MRL494->BAM Inhibits OM Outer Membrane Integrity MRL494->OM Disrupts SynergisticKilling Synergistic Bacterial Killing MRL494->SynergisticKilling OMP Outer Membrane Protein Biogenesis BAM->OMP Mediates OMP->OM Maintains IncreasedPermeability Increased Permeability OM->IncreasedPermeability Leads to Antibiotic Antibiotic Antibiotic->IncreasedPermeability Enters via Bacteria Gram-Negative Bacterium IncreasedPermeability->SynergisticKilling

Caption: this compound inhibits the BAM complex, disrupting outer membrane integrity and enhancing antibiotic entry.

Synergistic Activity of this compound with Rifampicin (B610482)

The most well-documented synergistic interaction of this compound is with rifampicin, an antibiotic that is typically more effective against Gram-positive bacteria due to its poor penetration of the Gram-negative outer membrane.[4][5] this compound potentiates the activity of rifampicin against a range of Gram-negative pathogens.

The synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from checkerboard assays. A FICI of ≤ 0.5 is indicative of synergy.

OrganismThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)This compound MIC in Combination (µg/mL)Rifampicin MIC in Combination (µg/mL)FICIReference
E. coli ATCC 259228>12814<0.3[4][5]
K. pneumoniae ATCC 13883>128>12822≤0.039[4][5]
A. baumannii ATCC 19606323212<0.3[4]
P. aeruginosa ATCC 2785316>12848<0.3[4]

Potential Synergy with Other Antibiotic Classes

While comprehensive data on the synergistic activity of this compound with other antibiotic classes is not yet widely available, its mechanism of action suggests a strong potential for synergy with agents that are typically hindered by the Gram-negative outer membrane.

  • β-Lactams: This class of antibiotics acts on penicillin-binding proteins in the periplasmic space. By increasing outer membrane permeability, this compound could facilitate greater access of β-lactams to their target, potentially overcoming some forms of resistance.

  • Fluoroquinolones: These antibiotics inhibit DNA replication inside the bacterial cell. Enhanced entry across the outer membrane could lead to higher intracellular concentrations and increased efficacy.

  • Aminoglycosides: While aminoglycosides can disrupt the outer membrane to some extent, their primary target is the ribosome within the cytoplasm. This compound could lower the concentrations of aminoglycosides required for effective entry and bactericidal activity, potentially reducing dose-related toxicity.

Further research is warranted to experimentally validate and quantify the synergistic potential of this compound with these and other antibiotic classes.

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for key experiments used to evaluate the synergistic activity of antimicrobial agents.

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the FICI of a combination of two antimicrobial agents.[7][8]

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent. Create a series of twofold dilutions for each agent in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, dispense the diluted this compound along the x-axis (columns) and the diluted partner antibiotic along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well without any antibiotics.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard Assay Workflow PrepA Prepare Drug A Dilutions Plate Dispense into 96-well Plate (Checkerboard format) PrepA->Plate PrepB Prepare Drug B Dilutions PrepB->Plate Inoculate Inoculate Plate Plate->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read MICs Incubate->Read Calculate Calculate FICI Read->Calculate

Caption: A streamlined workflow for performing a checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[9][10]

Protocol:

  • Preparation of Cultures: Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

  • Test Conditions: Prepare flasks containing CAMHB with:

    • No antibiotic (growth control)

    • This compound alone (at a specific concentration, e.g., 0.5 x MIC)

    • Partner antibiotic alone (at a specific concentration, e.g., 0.5 x MIC)

    • This compound and the partner antibiotic in combination

  • Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time-Kill Assay Workflow Culture Prepare Log-Phase Bacterial Culture Inoculate Inoculate Flasks Culture->Inoculate Setup Set up Test Flasks (Control, Drug A, Drug B, A+B) Setup->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Plate Serial Dilution and Plating Sample->Plate Count Count CFUs Plate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Caption: The sequential steps involved in conducting a time-kill synergy experiment.

Conclusion

This compound represents a promising agent for combination therapy against challenging Gram-negative pathogens. Its unique mechanism of disrupting the outer membrane provides a strong rationale for its synergistic activity with antibiotics that are often excluded from their intracellular or periplasmic targets. The robust synergy observed with rifampicin provides a compelling proof-of-concept. Future studies are crucial to explore the full potential of this compound in combination with a broader range of antibiotic classes, which could lead to the development of novel and effective treatment regimens to combat antimicrobial resistance.

References

Unraveling Resistance: A Comparative Analysis of MRL-494 and Other BamA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the β-barrel assembly machinery (BAM) complex has emerged as a promising target for novel therapeutics against Gram-negative bacteria. At the heart of this machinery lies BamA, an essential outer membrane protein. This guide provides a detailed comparison of the resistance profiles of a novel BamA inhibitor, MRL-494, with other known inhibitors, offering valuable insights for researchers and drug development professionals.

Introduction to BamA Inhibitors

The BAM complex is responsible for the assembly of β-barrel proteins into the outer membrane of Gram-negative bacteria, a critical process for bacterial survival and pathogenesis. Inhibiting BamA disrupts this process, leading to cell death. Several small molecules and peptides have been identified as BamA inhibitors, each with distinct mechanisms of action and, consequently, different resistance profiles. This guide focuses on this compound, darobactin, and the antimicrobial peptide TAT-RasGAP317-326.

This compound: A Novel Inhibitor with a Distinct Resistance Profile

This compound is a small molecule that inhibits BamA function from the extracellular side, a significant advantage as it bypasses the need to penetrate the formidable outer membrane and is not susceptible to efflux pump-mediated resistance.[1] Resistance to this compound has been pinpointed to a specific mutation in the BamA protein, E470K.[2] This mutation does not prevent this compound from binding to BamA. Instead, it alters the activity of the BamA protein, allowing it to function even in the presence of the inhibitor.[2][3] This unique resistance mechanism sets it apart from other antibiotics where resistance often arises from mutations that block drug binding.

A key characteristic of this compound is its dual mechanism of action. While it targets BamA in Gram-negative bacteria, it also exhibits activity against Gram-positive bacteria by disrupting their cytoplasmic membrane.[1][2]

Comparative Resistance Profiles

The development of resistance is a critical factor in the long-term viability of any new antibiotic. Understanding the nuances of resistance to different BamA inhibitors is crucial for developing strategies to combat it.

InhibitorOrganismWild-Type MICResistant Mutant(s)Resistant Mutant MICFold Increase in ResistanceReference(s)
This compound E. coli8 - 32 µg/mLBamA E470K>128 µg/mL>4-16[4][5]
Darobactin E. coli2 µg/mLVarious BamA mutations128 µg/mL64[6]
Darobactin A E. coli ATCC25922Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Darobactin D22 E. coli (clinical isolates)1 - 2 µg/mL (MIC90)Not SpecifiedNot SpecifiedNot Specified[7][8]
TAT-RasGAP317-326 E. coli8 - 11 µMEnvZ mutationsNot SpecifiedSeveral-fold[9][10]
TAT-RasGAP317-326 A. baumannii2.9 µMNot SpecifiedNot SpecifiedNot Specified[9]
TAT-RasGAP317-326 P. aeruginosa23 - 32 µMNot SpecifiedNot SpecifiedNot Specified[9]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.

Cross-Resistance Landscape

An important consideration in antibiotic development is the potential for cross-resistance, where resistance to one drug confers resistance to another. Studies have shown a lack of significant cross-resistance between this compound and other BamA inhibitors. For instance, some BamA mutations that confer resistance to TAT-RasGAP317-326 can increase resistance to this compound but not to darobactin. Conversely, the E470K mutation, which confers high-level resistance to this compound, does not alter susceptibility to TAT-RasGAP317-326. This suggests that different inhibitors interact with BamA in distinct ways, and combination therapies could be a promising strategy to mitigate resistance.

Experimental Methodologies

The data presented in this guide are based on established experimental protocols for assessing antimicrobial susceptibility and target engagement.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique used to determine MIC values.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Bacterial Culture C Inoculation of Microplate A->C B Serial Dilution of Inhibitor B->C D Incubation (16-20h, 35°C) C->D E Visual Inspection for Turbidity D->E F MIC Determination E->F

Caption: Workflow for MIC determination by broth microdilution.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based on the principle that drug binding can stabilize a target protein against thermal denaturation.[11][12]

CETSA_Workflow A Treat cells with drug or vehicle (control) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Compare protein stability between drug-treated and control D->E BamA_Inhibition_Pathway cluster_membrane Bacterial Cell Envelope BamA BamA FoldedOMP Folded OMP BamA->FoldedOMP folding & insertion StressResponse σE Stress Response BamA->StressResponse accumulation of unfolded OMPs OMP Unfolded OMP OMP->BamA Inhibitor BamA Inhibitor (e.g., this compound) Inhibitor->BamA inhibition CellDeath Cell Death StressResponse->CellDeath

References

Head-to-Head Comparison: MRL-494 and G0775 as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the global battle against antimicrobial resistance, the development of novel antibiotics with unique mechanisms of action is paramount. This guide provides a detailed head-to-head comparison of two promising investigational antibacterial agents, MRL-494 and G0775. Both compounds have demonstrated significant activity against challenging Gram-negative pathogens, a critical area of unmet medical need. This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available experimental data.

Introduction to this compound and G0775

This compound is a novel small-molecule inhibitor that targets the β-barrel assembly machine (BAM) complex, an essential component for the biogenesis of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2][3] By disrupting the function of the BAM complex, this compound compromises the integrity of the bacterial outer membrane.[1][4] Interestingly, this compound exhibits a dual mechanism of action; in Gram-positive bacteria, which lack an outer membrane, it acts by disrupting the cytoplasmic membrane.[1][5]

G0775 is a synthetically optimized derivative of the arylomycin class of natural products.[6][7][8] It targets a different essential cellular process: the bacterial type I signal peptidase (SPase), which is crucial for the processing and secretion of many proteins.[6][9] Through chemical modifications, G0775 has overcome the limitations of natural arylomycins, demonstrating potent and broad-spectrum activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[6][10]

Mechanism of Action

The distinct mechanisms of action of this compound and G0775 represent novel approaches to antibacterial therapy.

This compound targets the BamA subunit of the BAM complex, which is exposed on the bacterial cell surface.[1][3] This external target is advantageous as the molecule does not need to penetrate the outer membrane, thus bypassing common resistance mechanisms like efflux pumps.[11] Inhibition of the BAM complex leads to the mislocalization and degradation of OMPs, resulting in increased cell envelope stress and ultimately cell death.[4][12]

MRL494_Mechanism cluster_OM Outer Membrane cluster_periplasm Periplasm This compound This compound BamA BamA This compound->BamA Inhibits BAM Complex BAM Complex OMP Folded OMP BAM Complex->OMP Biogenesis BamA->BAM Complex Component of uOMP Unfolded OMP uOMP->BAM Complex Folding & Insertion

Caption: G0775 covalently inhibits the bacterial type I signal peptidase (SPase).

Performance Data

The following tables summarize the available quantitative data for this compound and G0775, allowing for a direct comparison of their antibacterial activity.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MIC (μg/mL)G0775 MIC (μg/mL)
Escherichia coli8 - 32 [2][5]0.125 - 2 [10]
Klebsiella pneumoniae>32 (synergizes with rifampicin) [4][5]≤0.25 (MDR isolates) [10]
Acinetobacter baumannii8 - 32 [5]≤4 (MDR isolates) [10]
Pseudomonas aeruginosa32 [5]≤16 (MDR isolates) [10]
Staphylococcus aureus12.5 μM (equivalent to ~7.8 μg/mL) [2]Data not extensively reported for comparison

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Synergistic Activity of this compound

This compound has demonstrated potent synergistic activity with rifampicin (B610482) against various Gram-negative bacteria. [4][5]The Fractional Inhibitory Concentration Index (FICI) is a measure of synergistic activity, with FICI ≤ 0.5 indicating synergy.

OrganismThis compound + Rifampicin FICI
E. coli<0.3 [4]
K. pneumoniae≤0.039 [4][5]
A. baumannii<0.3 [4]
P. aeruginosa<0.3 [4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound and G0775 is typically determined by broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

References

Validation of BamAE470K Mutation in Conferring MRL-494 Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation of the BamA E470K mutation in conferring resistance to the novel antibacterial agent MRL-494. The document summarizes key experimental data, details the methodologies used for validation, and presents signaling pathways and experimental workflows through explanatory diagrams.

Executive Summary

This compound is a promising antibacterial compound that targets the β-barrel assembly machine (BAM) complex, an essential component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2] Its primary target is BamA, the central protein of this complex.[3] A key mechanism of resistance to this compound has been identified as a single point mutation in the bamA gene, resulting in an E470K amino acid substitution.[4] This "gain-of-function" mutation allows bacteria to maintain OMP assembly in the presence of the inhibitor.[5] This guide presents the experimental evidence validating the role of BamA E470K in this compound resistance and compares this mechanism to other potential resistance strategies and the compound's broader activity profile.

Data Presentation: Quantitative Analysis of this compound Activity and Resistance

The following tables summarize the key quantitative data from studies on this compound and the BamA E470K mutation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial StrainRelevant GenotypeThis compound MIC (µM)Reference
Escherichia coli (WT)Wild-Type25[1]
Escherichia coli (ΔtolC)Efflux pump deficient25[1]
Escherichia coliBamA E470K>100 (Increased Resistance)[2][3]
Klebsiella pneumoniaeWild-Type100[1]
Acinetobacter baumannii (WT)Wild-Type200[1]
Pseudomonas aeruginosa (WT)Wild-Type100[1]
Staphylococcus aureus (MRSA)Gram-Positive12.5[1]
Bacillus subtilisGram-Positive25[1]

Table 2: Synergistic Activity of this compound with Rifampicin

Bacterial StrainThis compound FICI with RifampicinInterpretationReference
Escherichia coli ATCC 25922<0.3Synergistic[6]
Klebsiella pneumoniae ATCC 13883≤0.039Highly Synergistic[6]
Acinetobacter baumannii<0.3Synergistic[6]
Pseudomonas aeruginosa<0.3Synergistic[6]

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 is considered synergistic.

Experimental Protocols

Detailed methodologies for the key experiments that validated the role of the BamA E470K mutation are described below.

Generation of BamA Mutagenesis Library and Resistance Screening

This protocol was employed to identify mutations in bamA that confer resistance to this compound.

  • Mutagenesis: A mutagenesis library of the bamA gene is created using methods such as error-prone PCR or site-directed mutagenesis. These techniques introduce random mutations across the gene.[7][8]

  • Library Transformation: The library of bamA mutants is transformed into a suitable E. coli strain where the native bamA can be depleted or replaced.

  • Selection: The transformed cells are plated on agar (B569324) containing a selective concentration of this compound. Only cells harboring a bamA mutation that confers resistance will be able to grow.

  • Identification of Mutations: The plasmids from the resistant colonies are isolated, and the bamA gene is sequenced to identify the specific mutations responsible for the resistance phenotype. The BamA E470K mutation was identified through such a screening process.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay quantifies the potency of an antimicrobial agent against a specific microorganism.

  • Bacterial Culture: Wild-type and mutant bacterial strains (e.g., E. coli with BamA E470K) are grown to a standardized density in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial culture.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.[3]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify the direct binding of a compound to its target protein within intact cells.[9][10]

  • Cell Treatment: Intact E. coli cells (both wild-type and those expressing BamA E470K) are treated with either this compound or a vehicle control (DMSO).

  • Heating: The cell suspensions are heated to a range of temperatures. The principle is that a ligand-bound protein will be more thermally stable and less prone to denaturation and aggregation upon heating.[10]

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble BamA (both wild-type and E470K mutant) at each temperature is quantified by Western blotting.

  • Analysis: An increase in the amount of soluble BamA in the this compound-treated samples compared to the control at elevated temperatures indicates that this compound binds to and stabilizes BamA. This stabilization was observed for both wild-type BamA and the BamA E470K mutant, suggesting the mutation confers resistance by altering the protein's activity rather than preventing this compound binding.[4][11]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound action and resistance.

MRL494_Mechanism_of_Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria MRL-494_GN This compound BamA BamA MRL-494_GN->BamA Inhibits OMP_Biogenesis Outer Membrane Protein Biogenesis BamA->OMP_Biogenesis Essential for Cell_Death_GN Cell Death OMP_Biogenesis->Cell_Death_GN Inhibition leads to MRL-494_GP This compound Cytoplasmic_Membrane Cytoplasmic Membrane MRL-494_GP->Cytoplasmic_Membrane Disrupts Cell_Death_GP Cell Death Cytoplasmic_Membrane->Cell_Death_GP Disruption leads to

Caption: Dual mechanism of action of this compound.

BamA_E470K_Resistance cluster_WT Wild-Type BamA cluster_E470K BamA E470K Mutant MRL-494_WT This compound BamA_WT BamA (Wild-Type) MRL-494_WT->BamA_WT Binds and Inhibits OMP_Biogenesis_WT OMP Biogenesis BamA_WT->OMP_Biogenesis_WT Inhibition Inhibited OMP_Biogenesis_WT->Inhibition MRL-494_Mut This compound BamA_E470K BamA (E470K Mutant) MRL-494_Mut->BamA_E470K Binds but does not inhibit OMP_Biogenesis_Mut OMP Biogenesis BamA_E470K->OMP_Biogenesis_Mut Restored Restored OMP_Biogenesis_Mut->Restored

Caption: this compound resistance mechanism of BamA E470K.

Experimental_Workflow Start Start: Identify this compound Target Mutagenesis Create BamA Mutagenesis Library Start->Mutagenesis Screening Screen for this compound Resistance Mutagenesis->Screening Identification Isolate and Sequence Resistant Clones Screening->Identification BamA_E470K Identify BamA E470K Mutation Identification->BamA_E470K Validation Validate Resistance BamA_E470K->Validation MIC MIC Assays Validation->MIC Quantitative CETSA CETSA for Direct Binding Validation->CETSA Biophysical Conclusion Conclusion: BamA E470K confers resistance MIC->Conclusion CETSA->Conclusion

Caption: Workflow for validating BamA E470K resistance.

Comparison with Alternatives

Alternative Resistance Mechanisms

While BamA E470K is a primary validated resistance mutation, other alterations in BamA, such as D497N and D498K, have also been shown to increase resistance to this compound.[12] It is important to note that resistance profiles can be specific to the inhibitor. For instance, mutations conferring resistance to another BamA inhibitor, darobactin, do not necessarily confer resistance to this compound, and vice-versa.[12] This suggests that different inhibitors may interact with BamA in distinct ways.

Comparison with this compound's Activity Against Gram-Positive Bacteria

This compound exhibits a dual mechanism of action. In Gram-negative bacteria, it inhibits OMP biogenesis by targeting BamA.[1] In Gram-positive bacteria, which lack an outer membrane and the BAM complex, this compound acts by disrupting the cytoplasmic membrane, leading to cell death.[3][4] This broader spectrum of activity makes this compound a particularly interesting candidate for further development.

Synergistic Potential

This compound has demonstrated potent synergistic activity with other antibiotics, such as rifampicin, against a range of Gram-negative pathogens.[6] This synergy is likely due to this compound's ability to permeabilize the outer membrane, allowing other antibiotics to more effectively reach their intracellular targets. This characteristic highlights a potential therapeutic strategy of using this compound in combination therapies to combat multidrug-resistant infections.

Conclusion

The BamA E470K mutation is a well-validated mechanism of resistance to the novel antibacterial agent this compound. Experimental evidence from mutagenesis screening, MIC assays, and Cellular Thermal Shift Assays confirms that this mutation allows for the continued function of the BAM complex in the presence of the inhibitor. Understanding this resistance mechanism is crucial for the future development of BamA inhibitors and for designing strategies to overcome potential clinical resistance. The dual mechanism of action and synergistic potential of this compound, however, underscore its promise as a versatile antibacterial agent.

References

assessing the in vivo efficacy of MRL-494 compared to standard-of-care antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pre-clinical efficacy of the novel antibiotic candidate MRL-494. This guide assesses available data on this compound and compares its potential against established standard-of-care treatments for Gram-negative bacterial infections.

Introduction

This compound is a novel small-molecule antibacterial agent with a unique dual mechanism of action. In Gram-negative bacteria, it inhibits the assembly of outer membrane proteins (OMPs) by targeting the β-barrel assembly machine (BAM) complex, specifically the BamA protein.[1] This disruption of the outer membrane is a novel target for antibiotics. For Gram-positive bacteria, which lack an outer membrane, this compound acts by lethally disrupting the cytoplasmic membrane.[1][2] This guide provides an objective comparison of the available efficacy data for this compound against standard-of-care antibiotics for key Gram-negative pathogens.

Comparative In-Vitro Activity

While comprehensive in-vivo comparative data for this compound is not publicly available, in-vitro studies provide initial insights into its spectrum of activity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against several important Gram-negative and Gram-positive pathogens.

Bacterial SpeciesStrainThis compound MIC (µM)
Escherichia coliJCM15825
Escherichia coliWT25
Escherichia coliΔtolC25
Klebsiella pneumoniae-100
Acinetobacter baumanniiWT200
Pseudomonas aeruginosaWT100
Pseudomonas aeruginosaefflux deficient100
Staphylococcus aureusCOL (Gram-positive)12.5
Staphylococcus aureusMethicillin-resistant (Gram-positive)12.5
Bacillus subtilisrpoB18 (Gram-positive)25

In-Vivo Efficacy Assessment: Data Limitations

A thorough review of published scientific literature reveals a significant gap in publicly available, quantitative in-vivo efficacy data for this compound that would allow for a direct comparison with standard-of-care antibiotics. Studies have confirmed the in-vivo interaction of this compound with its target, BamA, but have not reported on key efficacy endpoints such as bacterial load reduction in murine infection models (e.g., neutropenic thigh or sepsis models) or comparative survival rates.

Therefore, the following sections outline the established standard-of-care antibiotics for major Gram-negative pathogens and the typical experimental protocols used to evaluate the in-vivo efficacy of novel antibiotic candidates. This framework can be used to contextualize future in-vivo studies of this compound.

Standard-of-Care Antibiotics for Key Gram-Negative Pathogens

The choice of standard-of-care antibiotics for infections caused by Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli depends on the site of infection, local resistance patterns, and the patient's clinical status. Below is a summary of commonly used first-line and second-line agents.

PathogenFirst-Line TreatmentsSecond-Line / MDR Treatments
Acinetobacter baumannii Carbapenems (imipenem, meropenem), Ampicillin/sulbactamColistin, Polymyxin B, Tigecycline, Minocycline
Pseudomonas aeruginosa Anti-pseudomonal β-lactams (piperacillin-tazobactam, ceftazidime, cefepime, meropenem)Fluoroquinolones (ciprofloxacin, levofloxacin), Aminoglycosides (gentamicin, tobramycin, amikacin), Colistin
Klebsiella pneumoniae Third-generation cephalosporins (ceftriaxone, cefotaxime), Carbapenems (meropenem, imipenem)Fluoroquinolones, Aminoglycosides, Tigecycline, Colistin
Escherichia coli Trimethoprim/sulfamethoxazole, Nitrofurantoin, Fosfomycin (for uncomplicated UTIs); Third-generation cephalosporins, FluoroquinolonesCarbapenems, Aminoglycosides, Piperacillin-tazobactam

Experimental Protocols for In-Vivo Efficacy Studies

The following are detailed methodologies for standard animal models used to assess the in-vivo efficacy of novel antibiotics.

Neutropenic Thigh Infection Model

This model is a standard for evaluating the in-vivo efficacy of new antimicrobial agents against a localized infection.

Experimental Workflow:

Neutropenic_Thigh_Model cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimation Animal Acclimation (e.g., ICR mice, 5-6 weeks old) Induce_Neutropenia Induce Neutropenia (Cyclophosphamide injections) Animal_Acclimation->Induce_Neutropenia Bacterial_Challenge Bacterial Challenge (Intramuscular injection of pathogen into thigh) Induce_Neutropenia->Bacterial_Challenge Treatment_Initiation Treatment Initiation (e.g., this compound or Standard-of-Care Antibiotic) Bacterial_Challenge->Treatment_Initiation Sacrifice Sacrifice at defined time points Treatment_Initiation->Sacrifice Tissue_Homogenization Thigh Tissue Homogenization Sacrifice->Tissue_Homogenization CFU_Quantification CFU Quantification (Serial dilution and plating) Tissue_Homogenization->CFU_Quantification

Caption: Workflow of the neutropenic thigh infection model.

  • Animal Model: Typically, female ICR or C57BL/6J mice, 5-6 weeks of age, are used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.

  • Infection: A bacterial suspension of the target pathogen (e.g., P. aeruginosa) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the investigational drug (this compound) or a standard-of-care antibiotic is initiated. Dosing regimens can vary to determine pharmacokinetic and pharmacodynamic parameters.

  • Efficacy Endpoint: At various time points post-treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to untreated controls.

Murine Sepsis Model

This model evaluates the efficacy of an antibiotic in a systemic infection.

Experimental Workflow:

Sepsis_Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Bacterial_Inoculation Bacterial Inoculation (e.g., Intraperitoneal injection) Treatment_Administration Treatment Administration (this compound or Standard-of-Care) Bacterial_Inoculation->Treatment_Administration Survival_Monitoring Survival Monitoring (over a defined period, e.g., 7 days) Treatment_Administration->Survival_Monitoring Bacterial_Load_Assessment Bacterial Load Assessment (Blood, spleen, liver) Survival_Monitoring->Bacterial_Load_Assessment Optional

Caption: Workflow of the murine sepsis model.

  • Animal Model: Mice (e.g., C57BL/6J) are commonly used.

  • Infection: Sepsis is induced by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Treatment: The test compound or a standard-of-care antibiotic is administered at a set time after infection.

  • Efficacy Endpoints: The primary endpoint is typically the survival rate over a period of 7 to 14 days. Secondary endpoints can include the determination of bacterial load in blood and organs (spleen, liver) at specific time points.

Signaling Pathway of this compound in Gram-Negative Bacteria

This compound's primary mechanism of action against Gram-negative bacteria involves the inhibition of the BAM complex, which is essential for the biogenesis of outer membrane proteins.

MRL494_MOA cluster_membrane Gram-Negative Bacterial Envelope OM Outer Membrane Periplasm Periplasm IM Inner Membrane MRL494 This compound BamA BamA MRL494->BamA Inhibits BAM_complex BAM Complex BamA->BAM_complex Part of Folded_OMP Folded OMP BAM_complex->Folded_OMP Folds & Inserts Cell_Death Cell Death BAM_complex->Cell_Death Inhibition leads to uOMP Unfolded OMP uOMP->BAM_complex Assembly Folded_OMP->OM Localizes to

Caption: Mechanism of action of this compound in Gram-negative bacteria.

This compound represents a promising new class of antibiotics with a novel mechanism of action against Gram-negative bacteria. Its ability to target the essential and externally accessible BamA protein makes it an attractive candidate for overcoming common resistance mechanisms such as efflux pumps. However, a significant limitation in the current body of scientific literature is the absence of detailed, comparative in-vivo efficacy studies against standard-of-care antibiotics. While in-vitro data demonstrates its activity against a range of pathogens, further pre-clinical development and publication of in-vivo data from established animal models are necessary to fully assess its therapeutic potential. The experimental frameworks provided in this guide can serve as a basis for the design and interpretation of future studies aimed at elucidating the in-vivo efficacy of this compound.

References

A Comparative Analysis of the Cytotoxicity of MRL-494 and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic profiles of the novel antibacterial compound MRL-494 and its analogues. The information presented herein is intended to support research and development efforts in the pursuit of new antimicrobial agents.

Introduction

This compound is a promising antimicrobial agent with a dual mechanism of action. In Gram-negative bacteria, it inhibits the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein biogenesis, by targeting the BamA subunit.[1][2] Conversely, in Gram-positive bacteria, which lack an outer membrane, this compound exerts its cytotoxic effect by disrupting the cytoplasmic membrane.[1][3] Structure-activity relationship studies have highlighted the critical role of the two guanidine (B92328) moieties in the antibacterial efficacy of this compound.[4] This guide presents a comparative summary of the cytotoxic effects of this compound and its key analogues against both bacterial and mammalian cells.

Cytotoxicity Data Summary

The cytotoxic activity of this compound and its analogues was evaluated against a panel of bacterial strains and mammalian red blood cells. The data, summarized in the tables below, highlight the differential activity of these compounds.

Table 1: Antibacterial Cytotoxicity (Minimum Inhibitory Concentration - MIC)

The antibacterial efficacy of this compound and its analogues was determined by measuring their Minimum Inhibitory Concentrations (MICs) against various Gram-negative and Gram-positive bacteria. Lower MIC values indicate higher antibacterial potency.

CompoundGram-Negative BacteriaGram-Positive Bacteria
E. coli ATCC 25922 (μg/mL)K. pneumoniae ATCC 13883 (μg/mL)
This compound (1) 8>128
Analogue 13 >128>128
Analogue 16 >128>128
Analogue 17 >128>128

Data sourced from a study by van der Linden et al. (2022).[4]

Table 2: Mammalian Cell Cytotoxicity (Hemolytic Activity)

The cytotoxicity of this compound and its analogues against mammalian cells was assessed through a hemolysis assay using sheep red blood cells. The percentage of hemolysis indicates the extent of red blood cell lysis, a measure of membrane disruption.

CompoundConcentration (μg/mL)Hemolysis (%)
This compound (1) 646.8
12823.4
Analogue 13 64< 5
128< 5
Analogue 16 64< 5
128< 5
Analogue 17 64< 5
128< 5

Data sourced from a study by van der Linden et al. (2022).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: The test compounds were serially diluted in CAMHB in the microtiter plates.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Hemolysis Assay

The hemolytic activity of the compounds was evaluated against sheep red blood cells.

  • Preparation of Red Blood Cells: Defibrinated sheep blood was centrifuged, and the red blood cells (RBCs) were washed multiple times with phosphate-buffered saline (PBS). The RBCs were then resuspended in PBS to a final concentration of 1% (v/v).

  • Compound Incubation: The test compounds were serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension was added to each well.

  • Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).

  • Incubation: The plate was incubated at 37°C for 1 hour.

  • Measurement: The plate was centrifuged, and the absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound against Gram-negative and Gram-positive bacteria are visualized in the following diagrams.

G Mechanism of this compound in Gram-Negative Bacteria cluster_OM Outer Membrane cluster_PP Periplasm BAM BAM Complex OMP_folded Folded OMP BAM->OMP_folded assembles & inserts BamA BamA OMP_unfolded Unfolded OMP OMP_unfolded->BAM targets Chaperone Chaperone (e.g., SurA) Chaperone->OMP_unfolded delivers MRL494 This compound MRL494->BamA inhibits

Caption: this compound inhibits the BAM complex in Gram-negative bacteria.

G Mechanism of this compound in Gram-Positive Bacteria cluster_Membrane Cytoplasmic Membrane Membrane Phospholipid Bilayer Pore Pore Formation Membrane->Pore Disruption Membrane Disruption Pore->Disruption MRL494 This compound MRL494->Membrane intercalates CellDeath Cell Death Disruption->CellDeath

Caption: this compound disrupts the cytoplasmic membrane in Gram-positive bacteria.

Conclusion

The presented data demonstrate that this compound exhibits potent antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Its analogues, particularly those lacking one or both guanidine moieties, show significantly reduced or no antibacterial efficacy, underscoring the importance of these functional groups for its primary activity.

Crucially, the hemolytic activity of this compound is relatively low at concentrations effective against bacteria, suggesting a degree of selectivity for bacterial over mammalian cells. The analogues display even lower hemolytic potential. This initial safety profile is encouraging; however, it is important to note that the provided cytotoxicity data is limited to hemolytic activity. Further comprehensive in vitro cytotoxicity studies using various mammalian cell lines are warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogues.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural and Functional Comparison of MRL-494 and Its Active Analogues

This guide provides an objective comparison of the antibacterial agent this compound and its structurally related analogues. The information presented herein is supported by experimental data to offer a clear perspective on their structure-activity relationships and mechanisms of action.

This compound is a novel antimicrobial agent that targets the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, a crucial component for outer membrane protein biogenesis.[1][2] This unique mechanism of action makes it a promising candidate for combating antibiotic resistance. Furthermore, this compound exhibits a secondary mode of action against Gram-positive bacteria by disrupting the cytoplasmic membrane.[1][3] Structure-activity relationship studies have focused on the role of the two guanidine (B92328) moieties present in this compound, leading to the synthesis and evaluation of several active analogues.

Structural Comparison

The key structural difference between this compound and its analogues lies in the modification of the two guanidine groups. Analogue 13 possesses a single guanidine group, analogue 16 also has one guanidine group but at a different position, and analogue 17 has both guanidine groups replaced by amino moieties.

Table 1: Structures of this compound and its Analogues

CompoundR1R2
This compound GuanidineGuanidine
Analogue 13 AmineGuanidine
Analogue 16 GuanidineAmine
Analogue 17 AmineAmine

Note: A visual representation of the core scaffold and the positions of R1 and R2 would ideally be included here. For the purpose of this text-based guide, the descriptions serve to differentiate the compounds.

Quantitative Data Presentation

The antibacterial efficacy and synergistic potential of this compound and its analogues have been quantitatively assessed through various assays. The following tables summarize these findings.

Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria

CompoundE. coli ATCC 25922 (μg/mL)K. pneumoniae ATCC 13883 (μg/mL)A. baumannii ATCC 19606 (μg/mL)P. aeruginosa ATCC 27853 (μg/mL)
This compound 8>1283232
Analogue 13 >128>128>128>128
Analogue 16 >128>128>128>128
Analogue 17 >128>128>128>128

Data from ACS Infectious Diseases, 2022.[3]

Table 3: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria

CompoundS. aureus (MSSA) ATCC 29213 (μg/mL)S. aureus (MRSA) USA300 (μg/mL)
This compound 88
Analogue 13 6464
Analogue 16 128128
Analogue 17 >128>128

Data from ACS Infectious Diseases, 2022.[3]

Table 4: Synergistic Activity with Rifampicin (B610482) (Fractional Inhibitory Concentration Index - FICI)

CompoundE. coli ATCC 25922K. pneumoniae ATCC 13883A. baumannii ATCC 19606P. aeruginosa ATCC 27853
This compound ≤0.156≤0.039≤0.281≤0.258
Analogue 13 ≤0.281≤0.156≤0.281>0.5
Analogue 16 ≤0.281≤0.156≤0.281>0.5

FICI ≤ 0.5 indicates synergy. Data from ACS Infectious Diseases, 2022.[3][4]

Table 5: Outer Membrane Permeabilization (NPN Uptake Assay)

Compound (at 64 µg/mL)Relative NPN Fluorescence (%)
This compound ~80%
Analogue 13 ~60%
Analogue 16 ~70%
Analogue 17 ~10%

Data estimated from graphical representation in ACS Infectious Diseases, 2022.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[5][6]

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight on appropriate agar (B569324) plates. Colonies were then used to inoculate a broth medium, which was incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compounds: this compound and its analogues were serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: The inoculated plates were incubated at 37°C for 16-20 hours.[6]

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Checkerboard Synergy Assay

This assay was used to evaluate the synergistic effect of this compound and its analogues in combination with rifampicin.[7][8]

  • Plate Setup: A two-dimensional checkerboard layout was prepared in 96-well plates.[8] Serial dilutions of this compound or its analogues were made along the x-axis, and serial dilutions of rifampicin were made along the y-axis.

  • Inoculation and Incubation: Each well was inoculated with a bacterial suspension prepared as described for the MIC assay. The plates were incubated under the same conditions.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 was interpreted as synergy.[7][8]

Outer Membrane Permeabilization Assay (NPN Uptake)

The ability of the compounds to permeabilize the outer membrane of Gram-negative bacteria was assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.

  • Cell Preparation: E. coli was grown to the mid-logarithmic phase, harvested by centrifugation, and washed. The cells were then resuspended in a buffer (e.g., 5 mM HEPES).

  • Assay Procedure: The bacterial suspension was incubated with NPN, a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. The baseline fluorescence was measured. The test compound was then added, and the fluorescence was monitored over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[3]

  • Data Analysis: The fluorescence intensity was measured using a plate reader with excitation and emission wavelengths of 355 nm and 420 nm, respectively.[3]

Visualizations

Signaling Pathways and Experimental Workflows

MRL494_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria This compound This compound BamA BamA This compound->BamA Inhibits BAM Complex BAM Complex BamA->BAM Complex Part of OMP Biogenesis Outer Membrane Protein Biogenesis BAM Complex->OMP Biogenesis Mediates Cell Lysis_GN Cell Lysis OMP Biogenesis->Cell Lysis_GN Inhibition leads to MRL-494_GP This compound Cytoplasmic Membrane Cytoplasmic Membrane MRL-494_GP->Cytoplasmic Membrane Disrupts Cell Lysis_GP Cell Lysis Cytoplasmic Membrane->Cell Lysis_GP Disruption leads to

Caption: Dual mechanisms of action of this compound.

Rcs_Stress_Response BAM Complex Inhibition BAM Complex Inhibition (e.g., by this compound) Unassembled OMPs Accumulation of Unassembled OMPs BAM Complex Inhibition->Unassembled OMPs RcsF RcsF Unassembled OMPs->RcsF Activates IgaA IgaA RcsF->IgaA Relieves inhibition of RcsC RcsC IgaA->RcsC Allows autophosphorylation of RcsD RcsD RcsC->RcsD Phosphorylates RcsB RcsB RcsD->RcsB Phosphorylates Rcs Regulon Transcription of Rcs Regulon Genes RcsB->Rcs Regulon

Caption: Rcs stress response pathway induction.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis MRL-494_Synth This compound Synthesis MIC_Assay MIC Determination MRL-494_Synth->MIC_Assay Synergy_Assay Checkerboard Synergy Assay MRL-494_Synth->Synergy_Assay OM_Perm_Assay Outer Membrane Permeabilization Assay MRL-494_Synth->OM_Perm_Assay Analogues_Synth Analogue Synthesis Analogues_Synth->MIC_Assay Analogues_Synth->Synergy_Assay Analogues_Synth->OM_Perm_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Synergy_Assay->SAR_Analysis OM_Perm_Assay->SAR_Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of M-494

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal protocols for MRL-494 are not available in publicly accessible resources. The following guidelines are based on established best practices for the disposal of general antimicrobial agents and chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.

The proper handling and disposal of the investigational antibacterial agent this compound are critical for ensuring personnel safety, preventing environmental contamination, and mitigating the potential development of antimicrobial resistance.[1] As a potent inhibitor of the β-barrel assembly machine (BamA), this compound exhibits strong antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2][3] Due to its biological activity and limited ecotoxicity data, all this compound waste should be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols. In the event of a spill, the area should be immediately contained and cleaned according to institutional protocols for chemical spills.[4]

This compound: Key Data for Handling and Disposal

The following table summarizes key quantitative data for this compound, which is essential for a proper risk assessment and the formulation of disposal plans.

PropertyData
Chemical Formula C₂₆H₃₅FN₁₆O₂
Molecular Weight 622.66 g/mol
Appearance Solid Powder
Biological Activity Inhibits Gram-positive and Gram-negative bacteria.[5]
Solubility Soluble in DMSO (10 mM)
Storage Temperature Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste depends on its form and concentration. All waste streams must be segregated at the point of generation and clearly labeled.[6][7]

Step 1: Waste Characterization and Segregation

All waste containing this compound must be classified as hazardous chemical waste. It is crucial to segregate waste into distinct, clearly labeled containers to prevent incompatible materials from mixing.[7]

  • Solid Chemical Waste: Includes expired or unused this compound powder, contaminated weigh boats, and grossly contaminated PPE (e.g., gloves).

  • Liquid Chemical Waste: Includes concentrated stock solutions and unused dilute solutions of this compound.

  • Mixed Biohazardous & Chemical Waste: Includes used cell culture media and other aqueous solutions containing this compound. Given that this compound is an antimicrobial, its heat stability for deactivation via autoclaving is unknown. Therefore, such waste should be treated as chemical waste.[4]

  • Contaminated Sharps: Includes needles, syringes, and pipette tips used to handle this compound solutions.

  • Contaminated Labware: Includes empty vials, flasks, and other glassware or plasticware with residual this compound contamination.[7]

Step 2: Collection and Storage of Waste

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and list "this compound" as a component.

  • Liquid Waste: Collect in a compatible, leak-proof, and sealed container.[7] Do not mix with other solvent waste streams unless confirmed to be compatible. The container must be clearly labeled as "Hazardous Waste" with all chemical constituents listed. Under no circumstances should this compound solutions be disposed of down the drain. [8]

  • Contaminated Sharps: Dispose of immediately into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

  • Contaminated Labware: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[7][9] After triple-rinsing, the defaced and de-labeled container may be disposed of in the regular trash, pending institutional policies.[8]

Step 3: Final Disposal

All collected this compound waste must be disposed of through your institution's hazardous waste management program.[4] This typically involves arranging for pickup by a licensed chemical waste disposal contractor.[6] Ensure all containers are properly sealed and labeled before collection.

Experimental Protocols

No specific experimental protocols for the disposal of this compound have been published. The procedural guidance provided above is derived from established best practices for laboratory chemical waste management.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research activities involving this compound.

MRL494_Disposal_Workflow start Waste Generation (this compound) characterize Characterize Waste Stream start->characterize solid_waste Solid Waste (Pure compound, contaminated PPE) characterize->solid_waste liquid_waste Liquid Waste (Stock solutions, media) characterize->liquid_waste sharps Contaminated Sharps (Needles, pipette tips) characterize->sharps labware Contaminated Labware (Vials, flasks) characterize->labware collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid collect_sharps Place in Chemical Sharps Container sharps->collect_sharps rinse_labware Triple-Rinse with Appropriate Solvent labware->rinse_labware store Store Waste in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_rinsate Collect Rinsate as Liquid Chemical Waste rinse_labware->collect_rinsate collect_rinsate->collect_liquid dispose Dispose via Institutional EHS Hazardous Waste Program store->dispose

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling MRL-494

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the BamA Inhibitor MRL-494.

This document provides critical safety and logistical information for the handling of this compound, a potent inhibitor of the β-barrel assembly machine (BAM) complex in Gram-negative bacteria. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound hydrochloride is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), standard laboratory precautions should always be observed to minimize exposure.[1] The following personal protective equipment is recommended for all procedures involving this compound.

Protection TypeRequired PPESpecifications and Use Cases
Hand Protection Nitrile or neoprene glovesDouble-gloving is recommended to prevent skin contact. Change gloves immediately if contaminated.
Eye Protection Safety goggles or glassesMust be worn at all times when handling this compound in solid or solution form to protect against splashes.
Body Protection Laboratory coatA fully fastened lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated areaAll handling of this compound powder and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]

  • Avoid Contact: Take measures to prevent direct contact with skin and eyes.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.

Storage: this compound should be stored under the following conditions to ensure its stability:

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
Solid Powder4°C6 Months
In Solvent-80°C6 Months
In Solvent-20°C1 Month

Store in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1][2] For solutions, it is recommended to store under nitrogen.[3]

Disposal Plan

All waste materials containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Containment: Collect all this compound waste, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Spills: In the event of a spill, use absorbent material to contain the substance. Decontaminate surfaces with an appropriate solvent (e.g., alcohol) and dispose of all cleanup materials as hazardous waste.[1]

  • Disposal: Do not dispose of this compound down the drain.[1] Arrange for disposal through a licensed chemical waste management company.

Mechanism of Action: Inhibition of the BAM Complex

This compound targets BamA, a key protein in the β-barrel assembly machine (BAM) complex, which is essential for the insertion of outer membrane proteins (OMPs) in Gram-negative bacteria.[4][5] By inhibiting BamA, this compound disrupts the assembly of OMPs, leading to bacterial cell death.[4][5]

MRL494_Mechanism_of_Action cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Unfolded_OMP Unfolded OMP Chaperone Chaperone (e.g., SurA) Unfolded_OMP->Chaperone Binds to BAM_Complex BAM Complex (BamA, B, C, D, E) Chaperone->BAM_Complex Delivers to Folded_OMP Folded OMP BAM_Complex->Folded_OMP Folds and inserts MRL494 This compound MRL494->BAM_Complex Inhibits BamA subunit

Caption: this compound inhibits the BamA subunit of the BAM complex.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following provides a general framework for preparing a stock solution of this compound.

Preparation of this compound Stock Solution:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a tared, sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but consult stability data.

  • Sterilization (if required): If the stock solution is for use in cell-based assays, it may be sterilized by filtration through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[6]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.